molecular formula P4S6 B13745174 Tetraphosphorus hexasulfide CAS No. 12165-71-8

Tetraphosphorus hexasulfide

Cat. No.: B13745174
CAS No.: 12165-71-8
M. Wt: 316.3 g/mol
InChI Key: ZYCRSZQVMREWQH-UHFFFAOYSA-N
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Description

Tetraphosphorus hexasulfide is a useful research compound. Its molecular formula is P4S6 and its molecular weight is 316.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

12165-71-8

Molecular Formula

P4S6

Molecular Weight

316.3 g/mol

IUPAC Name

2,4,6,8,9,10-hexathia-1,3,5,7-tetraphosphatricyclo[3.3.1.13,7]decane

InChI

InChI=1S/P4S6/c5-1-6-3-8-2(5)9-4(7-1)10-3

InChI Key

ZYCRSZQVMREWQH-UHFFFAOYSA-N

Canonical SMILES

P12SP3SP(S1)SP(S2)S3

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of Tetraphosphorus Hexasulfide (P₄S₆)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of tetraphosphorus (B14172348) hexasulfide (P₄S₆), a fascinating cage-like molecule belonging to the phosphorus sulfide (B99878) family. This document delves into the structural isomers of P₄S₆, presenting key quantitative data, detailing the experimental protocols used for their characterization, and offering visualizations to aid in understanding the complex spatial arrangement of these molecules.

Introduction to Tetraphosphorus Hexasulfide Isomers

This compound (P₄S₆) is a molecular compound with the formula P₄S₆. It exists as several structural isomers, each with a unique arrangement of phosphorus and sulfur atoms forming a cage-like structure. The structures of these isomers can be conceptually derived from the P₄ tetrahedron of white phosphorus by the insertion of sulfur atoms into P-P bonds and the addition of exocyclic sulfur atoms. To date, five isomers have been identified: α-P₄S₆, β-P₄S₆, γ-P₄S₆, δ-P₄S₆, and ε-P₄S₆.[1] Of these, only the β and γ isomers have been successfully characterized by single-crystal X-ray diffraction, providing precise data on their bond lengths and angles. The α, δ, and ε isomers have been identified through spectroscopic methods, primarily ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]

Quantitative Structural Data

The structural parameters of the P₄S₆ isomers are crucial for understanding their reactivity and potential applications. The following tables summarize the available quantitative data for the characterized isomers.

Table 1: Crystallographic Data for γ-P₄S₆ [1][2]

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/m
a (Å)6.627(3)
b (Å)10.504(7)
c (Å)6.878(3)
β (°)90.18(4)
Volume (ų)478.8(4)
Z2

Table 2: Selected Bond Lengths for γ-P₄S₆ [1]

BondBond Length (Å)
P(1)-S(1) (exocyclic)1.912(3)
P(1)-S(2)2.151(6)
P(1)-S(5)2.144(5)
P(2)-S(2)2.071(5)
P(2)-S(3)2.106(3)
P(3)-S(3)2.106(3)
P(3)-S(4)2.083(4)
P(4)-S(4)2.083(4)
P(4)-S(5)2.078(5)
P(1)-P(4)2.255(4)
P(2)-P(3)2.255(4)

Table 3: Selected Bond Angles for γ-P₄S₆ [1]

AngleBond Angle (°)
S(1)-P(1)-S(2)113.4(2)
S(1)-P(1)-S(5)114.2(2)
S(2)-P(1)-S(5)101.9(2)
S(2)-P(2)-S(3)103.8(2)
S(3)-P(3)-S(4)103.8(2)
S(4)-P(4)-S(5)103.5(2)
P(1)-S(2)-P(2)109.8(2)
P(2)-S(3)-P(3)110.1(2)
P(3)-S(4)-P(4)110.1(2)
P(1)-S(5)-P(4)109.9(2)

Table 4: ³¹P NMR Chemical Shifts for P₄S₆ Isomers

Isomer³¹P NMR Chemical Shift (ppm)
α-P₄S₆Assignment to be confirmed by further studies.
β-P₄S₆Unambiguous assignments have been made.[2]
γ-P₄S₆Characterized by solution ³¹P NMR.[1]
δ-P₄S₆Identified by ³¹P NMR spectroscopy.[2]
ε-P₄S₆Identified by ³¹P NMR spectroscopy.[2]

The ³¹P NMR chemical shifts are referenced to 85% H₃PO₄.

Synthesis of P₄S₆ Isomers

The various isomers of P₄S₆ can be synthesized through specific chemical reactions:

  • γ-P₄S₆: This isomer can be synthesized by the reaction of equimolar amounts of P₄S₃ and anhydrous FeCl₃ in a 2:1 solvent mixture of dry carbon disulfide and chloroform. The reaction mixture is kept in a Schlenk flask under an argon atmosphere for an extended period.[1]

  • α-P₄S₆: Treating α-P₄S₅ with Ph₃AsS in CS₂ yields α-P₄S₆.

  • δ-P₄S₆ and ε-P₄S₆: These two isomers can be produced by treating α-P₄S₄ with Ph₃SbS in CS₂.

Experimental Protocols

The determination of the molecular structure of P₄S₆ isomers relies on sophisticated analytical techniques. The following sections detail the methodologies for the key experiments cited.

Single-crystal X-ray diffraction is a powerful technique for determining the precise atomic arrangement within a crystalline solid.

Methodology:

  • Crystal Growth: A single crystal of the target compound, in this case, γ-P₄S₆, of suitable size and quality is grown. For γ-P₄S₆, this was achieved by the slow evaporation of the solvent from the reaction mixture under an inert atmosphere.[1]

  • Crystal Mounting: A carefully selected, air- and moisture-sensitive crystal is mounted in a glass capillary under an inert atmosphere (e.g., argon) to prevent degradation.[1]

  • Data Collection: The mounted crystal is placed on a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Mo-Kα radiation, λ = 0.71073 Å).[1] The crystal is rotated, and the diffraction pattern of the X-rays is recorded by a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined using least-squares methods to obtain the final atomic coordinates, bond lengths, and bond angles.[1]

³¹P NMR spectroscopy is an essential tool for characterizing phosphorus-containing compounds in solution and the solid state, particularly for distinguishing between isomers that have not been crystallized.

Methodology:

  • Sample Preparation: A sample of the phosphorus sulfide is dissolved in a suitable deuterated solvent (e.g., CS₂) in an NMR tube. For solid-state NMR, the powdered sample is packed into a rotor.

  • Data Acquisition: The sample is placed in the NMR spectrometer. A magnetic field is applied, and the phosphorus nuclei are excited with radiofrequency pulses. The resulting signals (free induction decay) are detected.

  • Spectral Processing: The raw data is Fourier transformed to produce the NMR spectrum. The chemical shifts of the phosphorus atoms are reported in parts per million (ppm) relative to a standard reference, typically 85% phosphoric acid (H₃PO₄).

  • Spectral Analysis: The number of signals, their chemical shifts, and their coupling patterns provide information about the different phosphorus environments in the molecule, allowing for the identification of specific isomers.

Visualizations

Diagrams are provided below to illustrate the molecular structure of γ-P₄S₆ and the logical workflow for its structural determination.

Caption: A 2D representation of the cage-like molecular structure of the γ-P₄S₆ isomer.

Experimental_Workflow Experimental Workflow for P4S6 Isomer Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_structure_determination Structure Determination Synthesis Synthesis of P4S6 Isomer Crystal_Growth Single Crystal Growth (for β and γ isomers) Synthesis->Crystal_Growth NMR_Analysis 31P NMR Spectroscopy (for α, δ, ε isomers) Synthesis->NMR_Analysis XRay_Diffraction Single-Crystal X-ray Diffraction Crystal_Growth->XRay_Diffraction NMR_Interpretation Interpretation of Chemical Shifts and Coupling NMR_Analysis->NMR_Interpretation Data_Analysis Data Analysis and Structure Refinement XRay_Diffraction->Data_Analysis Molecular_Structure Determination of Bond Lengths and Angles Data_Analysis->Molecular_Structure Isomer_Identification Isomer Identification NMR_Interpretation->Isomer_Identification

Caption: Logical workflow for the synthesis and structural characterization of P₄S₆ isomers.

References

The Adamantane-like Cage of Tetraphosphorus Hexasulfide: A Technical Guide to its Structure and Bonding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraphosphorus hexasulfide (P₄S₆) is a fascinating inorganic molecule featuring a highly symmetrical, cage-like structure analogous to adamantane. This unique architecture, composed of a tetrahedral arrangement of phosphorus atoms bridged by sulfur atoms, gives rise to specific chemical and physical properties that are of significant interest in various fields, including materials science and as a potential scaffold in medicinal chemistry. This technical guide provides an in-depth analysis of the core structural and bonding characteristics of P₄S₆, supported by quantitative data, detailed experimental protocols, and visual representations to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Molecular Structure and Bonding

The P₄S₆ molecule adopts a cage-like structure with Td symmetry. This high symmetry is a defining feature, influencing its stability and reactivity. The core of the molecule consists of a tetrahedron of four phosphorus atoms. Each edge of this phosphorus tetrahedron is bridged by a sulfur atom, resulting in a P₄S₆ stoichiometry.

Data Presentation: Structural Parameters

The precise geometric parameters of the P₄S₆ cage have been determined experimentally, primarily through single-crystal X-ray diffraction. The following table summarizes the key quantitative data for the γ-polymorph of P₄S₆.[1]

ParameterAtom Pair/TripletExperimental Value (γ-P₄S₆)[1]
Bond Lengths (Å) P-S2.103(2) - 2.118(2)
P-P (within cage)~2.9
Bond Angles (°) P-S-P109.5 (average)
S-P-S109.5 (average)

The P-S bond lengths are consistent with single covalent bonds. The phosphorus atoms are in a +3 oxidation state. The overall structure is a stable, strain-free cage, which contributes to its relatively high thermal stability.

Experimental Protocols

The determination of the structure and bonding of P₄S₆ relies on a combination of synthesis and advanced analytical techniques.

Synthesis of this compound

A common method for the synthesis of phosphorus sulfides involves the direct reaction of elemental phosphorus with sulfur in appropriate stoichiometric ratios. For P₄S₆, the reaction can be generally represented as:

4 P + 6 S → P₄S₆

Detailed Methodology:

A detailed experimental protocol for a related phosphorus sulfide (B99878), γ-P₄S₆, involves the reaction of P₄S₃ with FeCl₃ in a CS₂/CHCl₃ solvent mixture.[1] While a direct detailed protocol for the synthesis of P₄S₆ from elemental phosphorus and sulfur can vary, a general approach is as follows:

  • Reactant Preparation: Red phosphorus and elemental sulfur are weighed in a 4:6 molar ratio in an inert atmosphere glovebox to prevent oxidation.

  • Reaction Setup: The reactants are placed in a sealed, thick-walled glass ampoule under vacuum or an inert atmosphere (e.g., argon).

  • Heating: The ampoule is heated gradually in a furnace to a temperature sufficient to initiate the reaction, typically above the melting point of sulfur. The reaction is often exothermic and requires careful temperature control.

  • Purification: The crude product is purified by vacuum sublimation or recrystallization from a suitable solvent like carbon disulfide (CS₂).

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of crystalline solids like P₄S₆.

Detailed Methodology:

  • Crystal Growth: Single crystals of P₄S₆ suitable for X-ray diffraction are grown, often by slow evaporation of a saturated solution in a solvent like carbon disulfide or by sublimation.

  • Data Collection: A selected crystal is mounted on a goniometer and placed in a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using least-squares methods to achieve the best fit between the observed and calculated diffraction intensities, yielding precise bond lengths and angles.[1]

Spectroscopic Characterization

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy:

³¹P NMR is a powerful tool for characterizing phosphorus-containing compounds. For P₄S₆, all four phosphorus atoms are chemically equivalent due to the molecule's Td symmetry. This results in a single, sharp resonance in the ³¹P NMR spectrum.

Vibrational Spectroscopy (IR and Raman):

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the P₄S₆ cage. The high symmetry of the molecule leads to a characteristic pattern of vibrational bands, which can be used for identification and to gain insights into the bond strengths within the cage.

Visualizations

Molecular Structure of P₄S₆

The following diagram illustrates the adamantane-like cage structure of the P₄S₆ molecule.

Caption: Cage-like structure of P₄S₆.

Experimental Workflow: Structure Determination

The logical flow for determining the molecular structure of P₄S₆ is depicted below.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_characterization Spectroscopic Characterization Synthesis Synthesis of P₄S₆ Purification Purification (e.g., Sublimation) Synthesis->Purification Xtal Single Crystal Growth Purification->Xtal NMR ³¹P NMR Spectroscopy Purification->NMR VibSpec IR & Raman Spectroscopy Purification->VibSpec XRD X-ray Diffraction Xtal->XRD Data Data Processing & Structure Refinement XRD->Data FinalStructure FinalStructure Data->FinalStructure P₄S₆ Structure (Bond Lengths, Angles)

Caption: Workflow for P₄S₆ structure determination.

Conclusion

The adamantane-like cage structure of P₄S₆, characterized by its high symmetry and stable P-S bonding framework, has been unequivocally established through experimental techniques, most notably single-crystal X-ray diffraction. The quantitative data on its bond lengths and angles provide a fundamental basis for understanding its chemical behavior. The detailed experimental protocols outlined in this guide offer a practical reference for researchers aiming to synthesize and characterize this and related phosphorus sulfide compounds. The unique and well-defined three-dimensional structure of P₄S₆ presents intriguing possibilities for its use as a molecular building block or scaffold in the design of novel materials and therapeutic agents.

References

An In-Depth Technical Guide to the Discovery and History of Tetraphosphorus Hexasulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraphosphorus (B14172348) hexasulfide (P₄S₆) is a fascinating binary compound of phosphorus and sulfur that has intrigued chemists for over a century. Belonging to the larger family of phosphorus sulfides (P₄Sₙ), its history is marked by early confusion and the later discovery of a surprising number of stable isomers. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of P₄S₆, with a focus on the experimental details and quantitative data essential for researchers in chemistry and drug development.

A "Comedy of Errors": The Early History of Phosphorus Sulfides

The reaction between phosphorus and sulfur was first reported in 1740 by the German chemist Andreas Sigismund Marggraf. However, the subsequent century and a half of research into the products of this reaction has been described as a "comedy of errors" due to the difficulty in isolating and characterizing the various phosphorus sulfides. Early chemists proposed numerous incorrect formulas, hindered by the complex mixtures formed and the lack of modern analytical techniques.

It was not until the late 19th and early 20th centuries that systematic studies began to unravel the true nature of these compounds. The existence of a stable compound with the stoichiometry P₄S₆ was eventually established, but the full extent of its isomeric diversity would not be appreciated until much later.

The Isomers of Tetraphosphorus Hexasulfide: A Chronological Perspective

A significant breakthrough in the understanding of P₄S₆ was the discovery that it exists as multiple stable isomers. The isomers are designated with Greek letters (α, β, γ, δ, ε) based on the order of their discovery, not their structural features.

The Early Discoveries: α- and β-P₄S₆

The α and β isomers were the first to be isolated and characterized, although the precise historical details of their initial discoveries are embedded in the extensive early literature on phosphorus sulfides. The development of techniques like ³¹P NMR spectroscopy was crucial in confirming their distinct structures.

A Modern Renaissance: The Discovery of γ-, δ-, and ε-P₄S₆

A significant advancement in the chemistry of P₄S₆ came in 1997 with the work of M. E. Jason. Through systematic synthetic investigations, Jason was the first to identify and characterize the γ, δ, and ε isomers. This work demonstrated that the P₄S₆ system was far more complex than previously understood and opened new avenues for the synthesis of novel phosphorus-sulfur cage compounds.

Synthesis of this compound Isomers

The synthesis of P₄S₆ isomers can be achieved through various methods, ranging from direct combination of the elements to more selective chemical transformations.

General Synthetic Approach: Thermolysis

The primary method for preparing many phosphorus sulfides, including mixtures containing P₄S₆, is the thermolysis of red or white phosphorus with sulfur in appropriate stoichiometric ratios. However, this method often leads to a mixture of products, requiring careful separation and purification.

Specific Isomer Synthesis

More selective syntheses have been developed to target specific isomers of P₄S₆.

Synthesis of α-P₄S₆

One of the described methods for the preparation of α-P₄S₆ involves the reaction of α-P₄S₅ with triphenylarsine (B46628) sulfide (B99878) (Ph₃AsS) in carbon disulfide (CS₂).

Synthesis of β-P₄S₆

The β-P₄S₆ isomer has been characterized from solidified phosphorus-sulfur melts. Its formation is favored under certain melt compositions and quenching conditions.

Synthesis of γ-P₄S₆

A detailed protocol for the synthesis of γ-P₄S₆ was reported by Rödl and Pfitzner in 2011.

Experimental Protocol: Synthesis of γ-P₄S₆

  • Reactants:

    • Tetraphosphorus trisulfide (P₄S₃)

    • Anhydrous iron(III) chloride (FeCl₃)

    • Carbon disulfide (CS₂), dry

    • Chloroform (CHCl₃), dry

  • Procedure:

    • Equimolar amounts of P₄S₃ and anhydrous FeCl₃ are dissolved in a 2:1 solvent mixture of dry carbon disulfide and chloroform.

    • The reaction mixture is kept in a Schlenk flask under an inert argon atmosphere for eight weeks at room temperature.

    • The solvent is then slowly evaporated under a continued inert gas stream.

    • Yellow crystals of γ-P₄S₆ are formed alongside unreacted starting materials.

    • The air- and moisture-sensitive crystals are handled under an argon atmosphere in a glovebox.

    • A suitable crystal for X-ray diffraction analysis is sealed in a glass capillary.

Synthesis of δ- and ε-P₄S₆

The δ and ε isomers of P₄S₆ can be prepared by the reaction of α-tetraphosphorus tetrasulfide (α-P₄S₄) with triphenylantimony (B1630391) sulfide (Ph₃SbS) in carbon disulfide.

Structural Characterization and Quantitative Data

The definitive characterization of the P₄S₆ isomers has been achieved through a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Spectroscopic Characterization

³¹P NMR Spectroscopy is the most powerful tool for distinguishing the different isomers of P₄S₆ in solution. Each isomer exhibits a unique set of chemical shifts and coupling constants, providing a fingerprint of its molecular structure.

Infrared (IR) and Raman Spectroscopy provide information about the vibrational modes of the P-S and P-P bonds within the cage structures of the P₄S₆ isomers.

X-ray Crystallography

Single-crystal X-ray diffraction has been instrumental in determining the precise three-dimensional arrangement of atoms in the solid state. To date, the crystal structures of β-P₄S₆ and γ-P₄S₆ have been fully elucidated.

Quantitative Data Summary

The following tables summarize the key quantitative data for the known isomers of this compound.

Table 1: General Properties of P₄S₆ Isomers

PropertyValue
Molecular FormulaP₄S₆
Molecular Weight316.29 g/mol
CAS Registry Number12165-71-8

Table 2: Enthalpies of Formation of P₄S₆ Isomers

IsomerEnthalpy of Formation (ΔfH°₂₉₈)
α-P₄S₆-144.7 kJ/mol
β-P₄S₆-153.9 kJ/mol
γ-P₄S₆-134.4 kJ/mol
δ-P₄S₆-136.3 kJ/mol
ε-P₄S₆-118.7 kJ/mol

Table 3: Crystallographic Data for γ-P₄S₆

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/m
a6.627(3) Å
b10.504(7) Å
c6.878(3) Å
β90.18(4)°
Volume478.8(4) ų
Z2

Visualizing the Structures and Synthetic Pathways

The complex relationships between the different phosphorus sulfides and the synthetic routes to the P₄S₆ isomers can be effectively visualized using diagrams.

P4S6_Synthesis P4S7 P₄S₇ P4S6 P₄S₆ P4S7->P4S6 -S Ph3PS Ph₃PS P4S6->Ph3PS Ph3P Ph₃P Ph3P->P4S6 P4S5_alpha α-P₄S₅ P4S6_alpha α-P₄S₆ P4S5_alpha->P4S6_alpha +S Ph3AsS Ph₃AsS Ph3AsS->P4S6_alpha P4S4_alpha α-P₄S₄ P4S6_delta_epsilon δ-P₄S₆ and ε-P₄S₆ P4S4_alpha->P4S6_delta_epsilon +2S Ph3SbS Ph₃SbS Ph3SbS->P4S6_delta_epsilon P4S3 P₄S₃ P4S6_gamma γ-P₄S₆ P4S3->P4S6_gamma FeCl3 FeCl₃ FeCl3->P4S6_gamma

Caption: Synthetic pathways to different isomers of this compound.

Conclusion

The journey to understand this compound, from its early, uncertain beginnings to the modern elucidation of its isomeric complexity, is a testament to the advancements in synthetic and analytical chemistry. For researchers in materials science and drug development, the diverse structures and reactivities of the P₄S₆ isomers offer a rich field for further exploration. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for future investigations into this remarkable class of inorganic cage compounds.

An In-depth Technical Guide to the Physical and Chemical Properties of Tetraphosphorus Hexasulfide (P₄S₆)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraphosphorus (B14172348) hexasulfide (P₄S₆) is a fascinating inorganic molecule belonging to the family of phosphorus sulfides. These compounds, characterized by a tetrahedral cage of phosphorus atoms bridged by sulfur atoms, have diverse applications ranging from materials science to organic synthesis. This technical guide provides a comprehensive overview of the core physical and chemical properties of P₄S₆, with a focus on quantitative data, experimental methodologies, and key chemical reactions. This information is intended to be a valuable resource for researchers, scientists, and professionals in drug development who may encounter or utilize this compound in their work.

Physical Properties of P₄S₆

Tetraphosphorus hexasulfide is a yellow crystalline solid at room temperature.[1] Its fundamental physical characteristics are summarized in the table below, providing a clear reference for its handling and use in experimental settings.

PropertyValueReference
Molecular Formula P₄S₆[2][3]
Molar Mass 316.29 g/mol [2]
Appearance Yellow crystalline solid[1]
Melting Point 290 °C[1]
Boiling Point 490 °C[1]
Solubility
    in Carbon Disulfide (CS₂)Soluble[4]
    in BenzeneSoluble
    in EthanolSlightly soluble[5]
    in WaterInsoluble, reacts[6]

Chemical Properties and Reactivity

The chemical behavior of P₄S₆ is dictated by the phosphorus-sulfur bonds within its cage-like structure. It participates in a variety of reactions, including synthesis, hydrolysis, and reactions with acids, bases, and oxidizing agents.

Synthesis of P₄S₆

One common laboratory synthesis of this compound involves the desulfurization of tetraphosphorus heptasulfide (P₄S₇) using a suitable reagent such as triphenylphosphine (B44618) (PPh₃).

Experimental Workflow for the Synthesis of P₄S₆:

G P4S7 P₄S₇ (Tetraphosphorus Heptasulfide) Reaction Reaction Mixture P4S7->Reaction PPh3 PPh₃ (Triphenylphosphine) PPh3->Reaction Solvent Inert Solvent (e.g., CS₂) Solvent->Reaction Heating Heating/Stirring Reaction->Heating P4S6_crude Crude P₄S₆ Solution Heating->P4S6_crude Filtration Filtration Crystallization Crystallization Filtration->Crystallization Byproduct Triphenylphosphine Sulfide (B99878) (PPh₃S) Filtration->Byproduct Separated P4S6_crude->Filtration P4S6_pure Pure P₄S₆ Crystals Crystallization->P4S6_pure

Synthesis of P₄S₆ from P₄S₇.
Hydrolysis

Like other phosphorus sulfides, P₄S₆ undergoes hydrolysis when it comes into contact with water. The reaction is complex and can yield a mixture of phosphorus-based acids and hydrogen sulfide. The initial step involves the attack of water molecules on the phosphorus atoms, leading to the cleavage of P-S-P bridges.

Proposed Hydrolysis Pathway of P₄S₆:

G P4S6 P₄S₆ Intermediate Hydrolyzed Intermediates P4S6->Intermediate + H₂O H2O H₂O H2O->Intermediate H3PO3 Phosphorous Acid (H₃PO₃) Intermediate->H3PO3 H3PO4 Phosphoric Acid (H₃PO₄) Intermediate->H3PO4 H2S Hydrogen Sulfide (H₂S) Intermediate->H2S

Hydrolysis of P₄S₆.
Reaction with Bases

In the presence of a strong base such as sodium hydroxide (B78521) (NaOH), P₄S₆ reacts to form a mixture of products, including sodium thiophosphates and phosphites. The reaction below illustrates a possible reaction with white phosphorus, which is a related phosphorus allotrope, indicating the types of products that might be expected.

Reaction of White Phosphorus with NaOH (for illustrative purposes): P₄ + 3NaOH + 3H₂O → 3NaH₂PO₂ + PH₃[7]

Reaction with Acids

The reactivity of P₄S₆ with acids depends on the nature of the acid. With non-oxidizing acids like hydrochloric acid (HCl), the reaction is expected to be slow. However, strong oxidizing acids will react more readily.

Reaction with Halogens

Phosphorus sulfides react with halogens, such as chlorine (Cl₂), to form phosphorus halides and sulfur halides. For example, elemental phosphorus reacts vigorously with chlorine to form phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅).[8][9][10] A similar reactive pattern is expected for P₄S₆.

Experimental Protocols

Synthesis of P₄S₆

Objective: To synthesize this compound from tetraphosphorus heptasulfide.

Materials:

  • Tetraphosphorus heptasulfide (P₄S₇)

  • Triphenylphosphine (PPh₃)

  • Carbon disulfide (CS₂), anhydrous

  • Standard glassware for inert atmosphere synthesis (Schlenk line, round-bottom flasks, condenser)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve a known quantity of P₄S₇ in anhydrous carbon disulfide.

  • In a separate flask, prepare a solution of a stoichiometric equivalent of triphenylphosphine in anhydrous carbon disulfide.

  • Slowly add the triphenylphosphine solution to the stirred P₄S₇ solution at room temperature.

  • After the addition is complete, gently reflux the reaction mixture for several hours to ensure the reaction goes to completion.

  • Monitor the reaction progress using ³¹P NMR spectroscopy.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product, P₄S₆, can be isolated by fractional crystallization, taking advantage of its solubility differences with the triphenylphosphine sulfide byproduct.

  • Filter the resulting crystals, wash with a small amount of cold, anhydrous carbon disulfide, and dry under vacuum.

Spectroscopic Characterization

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a powerful technique for characterizing phosphorus-containing compounds.[11][12][13]

  • Sample Preparation: Dissolve a small amount of the P₄S₆ sample in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.

  • Instrument Parameters:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a phosphorus probe.

    • Reference: 85% H₃PO₄ as an external standard.

    • Decoupling: Proton decoupling is typically used to simplify the spectrum.

    • Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy provides information about the bonding and structure of the molecule.[6][8][9][14][15]

  • Sample Preparation:

    • IR Spectroscopy: Prepare a KBr pellet by grinding a small amount of the P₄S₆ sample with dry KBr powder and pressing it into a transparent disk.

    • Raman Spectroscopy: Place a small amount of the crystalline P₄S₆ sample directly into the path of the laser beam.

  • Instrumentation:

    • FTIR Spectrometer: For acquiring the infrared spectrum.

    • Raman Spectrometer: Equipped with a suitable laser excitation source (e.g., 532 nm or 785 nm).

  • Data Acquisition: Collect the spectra over the desired wavenumber range (typically 4000-400 cm⁻¹) and analyze the positions and intensities of the vibrational bands to identify characteristic P-S stretching and bending modes.

Conclusion

This technical guide has provided a detailed overview of the key physical and chemical properties of this compound. The tabulated data on its physical properties, along with the descriptions of its synthesis and reactivity, offer a solid foundation for researchers and scientists. The outlined experimental protocols for synthesis and spectroscopic characterization provide practical guidance for laboratory work involving this compound. A deeper understanding of the properties of P₄S₆ is essential for its safe handling and for leveraging its chemical characteristics in various scientific and industrial applications. Further research into its specific reaction mechanisms and the quantitative determination of its solubility in a wider range of solvents would be beneficial for expanding its utility.

References

An In-depth Technical Guide on the Enthalpy of Formation for P₄S₆ Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current state of knowledge regarding the enthalpy of formation for various isomers of tetraphosphorus (B14172348) hexasulfide (P₄S₆). This information is critical for understanding the thermodynamic stability and reactivity of these compounds, which is of interest in various fields, including materials science and medicinal chemistry.

Introduction to P₄S₆ Isomers

Phosphorus sulfides are a class of inorganic compounds composed solely of phosphorus and sulfur.[1] They form a variety of cage-like structures, with the general formula P₄Sₙ (where n can range from 2 to 10).[1] For the composition P₄S₆, several structural isomers exist, each with a unique arrangement of phosphorus and sulfur atoms within the cage structure.[1][2] These isomers are typically designated by Greek letters (α, β, γ, δ, ε).[2][3] The relative stability of these isomers is directly related to their standard enthalpy of formation (ΔHf°), a key thermodynamic parameter.[4]

Enthalpy of Formation Data

To date, the available data on the enthalpy of formation for P₄S₆ isomers is primarily derived from high-level computational studies. Experimental determination through techniques like combustion calorimetry is challenging for these compounds.[5]

A recent study employing explicitly correlated high-level thermochemical procedures has provided accurate theoretical values for the standard enthalpy of formation at 298 K (ΔfH°₂₉₈) for five P₄S₆ isomers.[3] These values are summarized in the table below.

IsomerStandard Enthalpy of Formation (ΔfH°₂₉₈) in kJ/mol
α-P₄S₆-144.7
β-P₄S₆-153.9
γ-P₄S₆-134.4
δ-P₄S₆-136.3
ε-P₄S₆-118.7

Table 1: Computationally determined standard enthalpies of formation for P₄S₆ isomers.[3]

Based on this data, the β-P₄S₆ isomer is the most thermodynamically stable, possessing the most negative enthalpy of formation. The ε-P₄S₆ isomer is the least stable of the calculated structures.

Computational Methodology

The high-accuracy enthalpy of formation values presented in this guide were obtained through sophisticated ab initio quantum chemistry calculations.[3] Understanding the methodology is crucial for appreciating the reliability of the data.

Core Computational Approach:

The primary method involved a thermochemical cycle where the P₄S₆ cage structures were computationally broken down into smaller, well-characterized fragments (P₂S₂ and S₂).[3] The reaction energies for these fragmentation reactions were calculated at a very high level of theory to ensure accuracy.

Key Details of the Computational Protocol:

  • Coupled Cluster Theory: The core calculations for the larger P₄S₅, P₄S₆, and P₄S₁₀ cages were performed using the "gold standard" of quantum chemistry, the Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] method.[3] For smaller cages, an even more accurate CCSDT(Q) method was used.[3]

  • Complete Basis Set (CBS) Extrapolation: To minimize errors arising from the mathematical functions (basis sets) used to describe the electrons, the energies were extrapolated to the complete basis set limit.[3] This procedure significantly improves the accuracy of the final enthalpy values.

  • Thermochemical Cycles: Instead of directly calculating the atomization energy (which can be prone to large errors), the researchers employed thermochemical cycles. This involves calculating the energy change for a reaction where the target molecule is broken down into smaller molecules for which highly accurate enthalpies of formation are already known from either experiment or even more precise calculations (W4 theory in this case).[3]

This rigorous computational approach provides enthalpy of formation values that are expected to be very close to what would be determined experimentally, with estimated uncertainties in the range of a few kJ/mol.

Visualization of Relative Stabilities

The following diagram illustrates the logical relationship between the different P₄S₆ isomers and their relative thermodynamic stabilities, as determined by their standard enthalpies of formation. The isomers are arranged from most stable (lowest enthalpy) to least stable (highest enthalpy).

P4S6_Isomer_Stability beta β-P₄S₆ (-153.9) alpha α-P₄S₆ (-144.7) beta->alpha More Stable delta δ-P₄S₆ (-136.3) alpha->delta More Stable gamma γ-P₄S₆ (-134.4) delta->gamma More Stable epsilon ε-P₄S₆ (-118.7) gamma->epsilon More Stable

Figure 1: Relative thermodynamic stability of P₄S₆ isomers based on their standard enthalpies of formation.

Conclusion

The enthalpies of formation for the isomers of P₄S₆ have been precisely determined through advanced computational methods. The β-isomer is identified as the most stable, providing a crucial piece of information for researchers working with phosphorus sulfide (B99878) compounds. While experimental data remains elusive, the computational results presented here offer a reliable foundation for understanding the thermodynamics of this important class of molecules. Further research may focus on the experimental validation of these theoretical predictions and exploring the kinetic pathways of isomerization.

References

An In-depth Technical Guide to Tetraphosphorus Hexasulfide (CAS Number: 12165-71-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraphosphorus hexasulfide (P₄S₆) is an inorganic compound with the CAS number 12165-71-8.[1][2] It belongs to the family of phosphorus sulfides, which are a group of compounds composed of phosphorus and sulfur. P₄S₆ exists in different isomeric forms, with the cage-like structures of α-P₄S₆ and β-P₄S₆ being common.[3] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic data, and safety information for this compound. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who may be interested in the chemistry and potential applications of this compound.

Chemical and Physical Properties

This compound is a yellow crystalline solid. The fundamental properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula P₄S₆[1]
Molecular Weight 316.29 g/mol
Appearance Yellow crystalline solid
Melting Point Not available
Boiling Point Not available
Density Not available
CAS Number 12165-71-8[1][2]
IUPAC Name 2,4,6,8,9,10-hexathia-1,3,5,7-tetraphosphatricyclo[3.3.1.1³,⁷]decane[1]

Synthesis and Experimental Protocols

While various isomers of this compound exist, a detailed experimental protocol for the synthesis of the γ-P₄S₆ isomer has been reported.[3]

Synthesis of γ-Tetraphosphorus Hexasulfide (γ-P₄S₆)[3]

Materials:

  • P₄S₃ (prepared from stoichiometric amounts of phosphorus and sulfur)[3]

  • Anhydrous FeCl₃[3]

  • Toluene[3]

  • Argon gas[3]

Procedure: [3]

  • Equimolar amounts of P₄S₃ and anhydrous FeCl₃ are dissolved in toluene (B28343) under an argon atmosphere.[3]

  • The solution is left to stand at room temperature for eight weeks.[3]

  • The solvent is then slowly evaporated under inert gas conditions.[3]

  • Yellow crystals of γ-P₄S₆ are formed, alongside unreacted starting materials.[3]

  • The air- and moisture-sensitive crystals are manipulated under an argon atmosphere in a glovebox.[3]

  • A suitable crystal is sealed in a glass capillary for analysis.[3]

Logical Workflow for Synthesis:

G P4S3 P₄S₃ Dissolve Dissolve in Toluene (Argon atmosphere) P4S3->Dissolve FeCl3 Anhydrous FeCl₃ FeCl3->Dissolve Toluene Toluene Toluene->Dissolve Stand Stand for 8 weeks (Room Temperature) Dissolve->Stand Evaporate Slow Evaporation (Inert Gas) Stand->Evaporate Crystals γ-P₄S₆ Crystals Evaporate->Crystals Isolate Isolate in Glovebox Crystals->Isolate Analyze Seal for Analysis Isolate->Analyze

Synthesis workflow for γ-P₄S₆.

Spectroscopic Data

Spectroscopic techniques are essential for the characterization of this compound.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR spectroscopy is a powerful tool for identifying and characterizing phosphorus sulfides. The γ-P₄S₆ isomer was first identified based on its solution ³¹P NMR spectrum.[3]

IsomerSolventChemical Shift (ppm)Reference
γ-P₄S₆TolueneNot explicitly stated in the provided abstract, but used for initial identification.[3]
Infrared (IR) and Raman Spectroscopy
Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of a compound. The monoisotopic mass of this compound has been calculated to be 315.72747503 Da.[1]

ParameterValueSource
Monoisotopic Mass 315.72747503 Da[1]

Biological Activity and Drug Development Applications

Based on a comprehensive review of the available scientific literature, there is currently no specific information regarding the biological activity, applications in drug development, or involvement in any signaling pathways for this compound (CAS 12165-71-8). While phosphorus and sulfur-containing compounds are of interest in medicinal chemistry, research on the specific biological effects of P₄S₆ has not been reported in the public domain.

Logical Relationship of Available Information:

G P4S6 This compound (CAS: 12165-71-8) Properties Chemical & Physical Properties P4S6->Properties Synthesis Synthesis Protocols P4S6->Synthesis Spectroscopy Spectroscopic Data P4S6->Spectroscopy Safety Safety Information P4S6->Safety BioActivity Biological Activity (Data Not Available) P4S6->BioActivity DrugDev Drug Development (Data Not Available) P4S6->DrugDev Signaling Signaling Pathways (Data Not Available) P4S6->Signaling

Overview of available data for P₄S₆.

Safety and Handling

This compound is a chemical that should be handled with care in a laboratory setting. It is sensitive to air and moisture.[3] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. All manipulations should ideally be carried out in an inert atmosphere, such as in a glovebox.[3]

Conclusion

This technical guide has summarized the currently available information on this compound (CAS 12165-71-8). While its fundamental chemical and physical properties are known, and a synthesis for one of its isomers has been described, there is a notable absence of data regarding its biological activity and potential applications in drug development. This presents an opportunity for future research to explore the biological profile of this and other phosphorus sulfide (B99878) compounds. Researchers are encouraged to consult the primary literature for further details and to exercise appropriate caution when handling this compound.

References

Computational Insights into the Stability of P₄S₆: A Technical Overview for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The phosphorus sulfide (B99878) cage molecule, tetraphosphorus (B14172348) hexasulfide (P₄S₆), represents a fascinating and complex system with multiple stable isomers. Understanding the relative stability of these isomers is crucial for various fields, including materials science and drug development, where phosphorus-sulfur compounds can act as building blocks or synthons. Computational chemistry provides a powerful lens through which to investigate the thermodynamics and kinetics of such complex molecular systems, offering insights that can guide experimental efforts. This technical guide delves into the computational studies that have elucidated the stability of P₄S₆ isomers, presenting key data, outlining the sophisticated methodologies employed, and visualizing the energetic landscape of this intriguing molecule.

Thermodynamic Stability of P₄S₆ Isomers

The thermodynamic stability of different P₄S₆ isomers is a critical factor in determining their prevalence and potential for application. High-level ab initio computational studies have been instrumental in quantifying the relative energies of these isomers. The most stable forms of P₄S₆ are isomers of adamantane-type cages. The key quantitative data on their stability are the calculated enthalpies of formation (ΔfH°₂₉₈), which indicate the energy change when a compound is formed from its constituent elements in their standard states.

A landmark study by Kroeger and Karton provides highly accurate enthalpies of formation for five isomers of P₄S₆, designated as α, β, γ, δ, and ε.[1] These values were obtained using state-of-the-art computational thermochemical procedures that approximate the "gold standard" CCSD(T) and even CCSDT(Q) energies at the complete basis set (CBS) limit.[1]

The calculated enthalpies of formation at 298 K are summarized in the table below. Lower values indicate greater thermodynamic stability.

P₄S₆ IsomerEnthalpy of Formation (ΔfH°₂₉₈) in kJ mol⁻¹Relative Energy (kJ mol⁻¹)
β-P₄S₆-153.90.0
α-P₄S₆-144.7+9.2
δ-P₄S₆-136.3+17.6
γ-P₄S₆-134.4+19.5
ε-P₄S₆-118.7+35.2

Data sourced from Kroeger and Karton (2018).[1] The relative energy is calculated with respect to the most stable isomer, β-P₄S₆.

As the data indicates, the β-P₄S₆ isomer is the most thermodynamically stable, followed by the α-isomer. The γ, δ, and ε isomers are progressively less stable. This energetic ordering is crucial for understanding the potential for isomerization and the likely composition of P₄S₆ mixtures at thermal equilibrium.

Computational Methodologies

The accurate determination of the thermodynamic properties of phosphorus sulfide cages presents a significant challenge for computational methods.[1] This is due to the large number of second-row atoms and the significant contribution of post-CCSD(T) correlation effects to the atomization energies.[1] The work by Kroeger and Karton employed high-level, explicitly correlated thermochemical procedures to achieve high accuracy.

High-Level Ab Initio Protocols

The primary computational methods used to determine the reported enthalpies of formation are based on composite quantum chemical procedures like the Weizmann-1 (W1-F12) and Gaussian-4 (G4) theories.[1] These protocols are designed to approximate the results of very high-level calculations through a series of more manageable computations.

A typical workflow for these high-level thermochemical calculations involves the following steps:

  • Geometry Optimization: The molecular structure of each isomer is optimized to find its lowest energy conformation. This is often performed using a reliable and computationally efficient method such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(2df,p)).[2][3]

  • Vibrational Frequency Calculation: Once the geometry is optimized, vibrational frequencies are calculated at the same level of theory. This confirms that the structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

  • Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed on the optimized geometry using progressively larger basis sets. This typically involves methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)).

  • Extrapolation to the Complete Basis Set (CBS) Limit: The energies obtained from the single-point calculations are extrapolated to the complete basis set limit. This is a crucial step to minimize the error associated with using a finite basis set.[4][5] The extrapolation is performed separately for the Hartree-Fock (SCF) and correlation energy components.[4]

  • Core-Valence and Post-CCSD(T) Corrections: For high accuracy, contributions from core-valence electron correlation and higher-order electron correlation effects beyond CCSD(T) (e.g., from CCSDT(Q)) are also calculated and added.[1]

  • Thermochemical Cycles: The final, highly accurate electronic energies are used in thermochemical cycles to derive the enthalpies of formation. For the P₄Sₙ cages, the calculations were based on reactions that break down the cages into smaller, well-characterized fragments like P₂S₂ and S₂.[1]

The diagram below illustrates a generalized workflow for the computational determination of molecular stability.

G Generalized Computational Workflow for Stability Analysis cluster_input Input cluster_geo_opt Geometry Optimization & Frequency cluster_energy_calc High-Level Energy Calculation cluster_corrections Corrections & Extrapolation cluster_thermo Thermodynamic Properties cluster_kinetic Kinetic Stability (Hypothetical Pathway) start Molecular Structure (P₄S₆ Isomer) geo_opt DFT Geometry Optimization (e.g., B3LYP/6-31G(2df,p)) start->geo_opt freq Vibrational Frequency Calculation geo_opt->freq ts_search Transition State Search geo_opt->ts_search hf_scf Hartree-Fock SCF Energy freq->hf_scf ccsd_t CCSD(T) Correlation Energy freq->ccsd_t cbs Extrapolation to CBS Limit hf_scf->cbs ccsd_t->cbs post_ccsdt Post-CCSD(T) & Core-Valence Corrections cbs->post_ccsdt thermo_cycle Thermochemical Cycles post_ccsdt->thermo_cycle delta_h Enthalpy of Formation (ΔfH°) thermo_cycle->delta_h irc IRC Calculation ts_search->irc barrier Activation Energy Barrier irc->barrier

Caption: A generalized workflow for computational stability analysis of molecules.

Kinetic Stability and Decomposition Pathways

Such studies would typically involve:

  • Identifying Potential Decomposition Products: Based on known phosphorus sulfide chemistry, plausible smaller fragments would be proposed.

  • Mapping Reaction Coordinates: The potential energy surface would be explored to find the lowest energy paths connecting the P₄S₆ isomers to their decomposition products.

  • Locating Transition States: The transition state structures for each elementary reaction step would be located and characterized by a single imaginary vibrational frequency.

  • Calculating Activation Barriers: The energy difference between the reactant and the transition state determines the activation energy, a key indicator of kinetic stability.

The absence of this data in the public domain represents a significant gap in the complete understanding of P₄S₆ stability and is a promising area for future computational research.

Relative Stability of P₄S₆ Isomers

The thermodynamic data allows for a clear visualization of the energetic landscape of the known P₄S₆ isomers. The following diagram illustrates the relative energy levels of the five isomers, with the most stable β-isomer as the reference point.

G Relative Energy of P₄S₆ Isomers beta β-P₄S₆ (0.0) alpha α-P₄S₆ (+9.2) delta δ-P₄S₆ (+17.6) gamma γ-P₄S₆ (+19.5) epsilon ε-P₄S₆ (+35.2)

Caption: Relative energy levels of the five computed P₄S₆ isomers.

Conclusion and Future Outlook

Computational studies have provided invaluable, high-accuracy data on the thermodynamic stability of P₄S₆ isomers, establishing β-P₄S₆ as the most stable form. The sophisticated ab initio methods employed in these studies, such as W1-F12 and G4 theory, are essential for obtaining reliable results for these challenging molecular systems.

While the thermodynamic landscape is now well-defined, the kinetic stability of P₄S₆ isomers remains an open area of investigation. Future computational work focusing on the elucidation of decomposition and isomerization pathways, including the characterization of transition states and the calculation of activation barriers, will be crucial for a comprehensive understanding of the chemistry of P₄S₆. Such studies would not only complete our fundamental knowledge of this phosphorus sulfide but also enhance our ability to predict and control its formation and reactivity in various applications.

References

A Theoretical Guide to the Electronic Structure of Tetraphosphorus Hexasulfide (P₄S₆)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Tetraphosphorus hexasulfide (P₄S₆) is a phosphorus sulfide (B99878) compound with a cage-like molecular structure. Understanding its electronic properties is crucial for applications in materials science and potentially as a building block in medicinal chemistry. Theoretical and computational chemistry provide powerful tools for elucidating the geometric, electronic, and vibrational properties of such molecules with high precision. This whitepaper outlines the standard computational protocols for investigating the electronic structure of P₄S₆, presents key structural data, and illustrates the logical workflow of such a theoretical study.

Introduction to P₄S₆

This compound, P₄S₆, belongs to a family of phosphorus sulfides that derive their structures from the P₄ tetrahedron of white phosphorus. This is achieved by inserting sulfur atoms into P–P bonds or adding them exocyclically to phosphorus atoms. For the P₄S₆ composition, several isomers are known (α, β, γ, δ, ε), each with a unique arrangement of phosphorus and sulfur atoms.[1] The most common structure is an adamantane-like cage. Due to the existence of these isomers and their inherent reactivity, theoretical modeling is an indispensable tool for understanding their relative stabilities and electronic characteristics.

Computational studies, particularly those employing Density Functional Theory (DFT), allow for the precise calculation of molecular geometries, frontier molecular orbitals (HOMO/LUMO), vibrational frequencies, and other electronic properties that govern the molecule's behavior.[2][3]

Computational Methodologies (Protocols)

A rigorous theoretical investigation of P₄S₆'s electronic structure involves a multi-step computational workflow. DFT is the most common and effective method for balancing computational cost and accuracy for systems of this size.

Protocol for a DFT-based Investigation:

  • Initial Structure Definition: An initial 3D coordinate file for the P₄S₆ isomer of interest is created. For known structures, initial coordinates can be derived from experimental data, such as X-ray crystallography.[1]

  • Geometry Optimization: This is the most critical step, where the molecule's geometry is varied to find the lowest energy conformation (a stationary point on the potential energy surface).

    • Method: Density Functional Theory (DFT).

    • Functional: A hybrid functional like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a common starting point, offering a good balance of accuracy and efficiency.[3][4]

    • Basis Set: A Pople-style basis set such as 6-311+G(d,p) is typically sufficient to provide flexibility for the electron orbitals.[5]

  • Vibrational Frequency Calculation: Performed on the optimized geometry to:

    • Confirm the structure is a true energy minimum (i.e., no imaginary frequencies).

    • Predict the infrared (IR) and Raman spectra, which can be compared with experimental data for validation.[5][6]

    • Calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • Single-Point Energy Calculation: A higher-level calculation is often performed on the optimized geometry to obtain a more accurate electronic energy.

  • Electronic Property Analysis:

    • Population Analysis: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to determine the partial atomic charges and understand the charge distribution within the molecule.[3]

    • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.[7][8]

The following diagram illustrates the standard workflow for this theoretical investigation.

Computational_Workflow cluster_workflow Theoretical Investigation Workflow A 1. Define Initial Geometry of P₄S₆ B 2. Geometry Optimization (e.g., DFT/B3LYP/6-311G*) A->B C 3. Vibrational Frequency Calculation B->C D Check for Imaginary Frequencies C->D E True Minimum Confirmed (No Imaginary Frequencies) D->E No F Transition State or Saddle Point Found D->F Yes G 4. Single-Point Energy Calculation (Higher Accuracy) E->G I Re-optimize Geometry F->I H 5. Analysis of Electronic Properties (HOMO-LUMO, Charges, etc.) G->H I->B

A standard workflow for the theoretical analysis of a molecule like P₄S₆.

Results and Discussion

Molecular Geometry

The γ-P₄S₆ isomer possesses a cage-like structure with Cₛ symmetry.[1] A theoretical geometry optimization should accurately reproduce the experimental bond lengths and angles determined by X-ray diffraction. The experimental values serve as a benchmark for the accuracy of the chosen computational method.

Table 1: Selected Experimental Geometrical Parameters for γ-P₄S₆ (Data sourced from X-ray diffraction analysis)[1]

ParameterAtomsDistance (Å)ParameterAtomsAngle (°)
Bond Lengths Bond Angles
P-PP(1)-P(2)2.255S-P-SS(2)-P(2)-S(3)108.9
P-S (exocyclic)P(1)-S(1)1.912S-P-SS(3)-P(2)-S(4)102.3
P-S (bridging)P(2)-S(2)2.071P-S-PP(2)-S(2)-P(3)109.9
P-S (bridging)P(2)-S(3)2.151P-S-PP(3)-S(5)-P(4)106.9
P-S (bridging)P(3)-S(2)2.126P-P-SP(2)-P(1)-S(1)103.5

The following diagram visualizes the adamantane-like structure of a P₄S₆ isomer.

Adamantane-like cage structure of a P₄S₆ isomer.
Electronic Properties

The frontier molecular orbitals, HOMO and LUMO, are central to understanding the electronic behavior of P₄S₆. The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy is related to the electron affinity (electron-accepting ability). The difference between these energies, the HOMO-LUMO gap, is a key descriptor of molecular stability. A large gap implies high stability and low chemical reactivity.[8]

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated:

  • Ionization Potential (I): I ≈ -EHOMO

  • Electron Affinity (A): A ≈ -ELUMO

  • Chemical Hardness (η): η = (I - A) / 2

  • Electronegativity (χ): χ = (I + A) / 2

Table 2: Calculated Electronic Properties of P₄S₆ (Values to be populated from the output of DFT calculations as described in Section 2)

PropertySymbolFormulaCalculated Value (eV)
HOMO EnergyEHOMO-[Enter Value]
LUMO EnergyELUMO-[Enter Value]
HOMO-LUMO GapΔEELUMO - EHOMO[Enter Value]
Ionization PotentialI-EHOMO[Enter Value]
Electron AffinityA-ELUMO[Enter Value]
Chemical Hardnessη(ELUMO - EHOMO) / 2[Enter Value]

Conclusion

A theoretical investigation into the electronic structure of P₄S₆ provides profound insights that are complementary to experimental studies. By employing established DFT protocols, researchers can accurately predict the geometries, stabilities, and electronic characteristics of its various isomers. The computational workflow outlined herein, from geometry optimization to the analysis of frontier orbitals, represents a robust framework for characterizing P₄S₆ and similar molecular cages. The resulting data on bond parameters, atomic charges, and the HOMO-LUMO gap are fundamental for predicting the molecule's reactivity and potential utility in the development of new materials and chemical entities.

References

An In-depth Technical Guide to Phosphorus Sulfide Cages: Synthesis, Structure, and Emerging Potential in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorus sulfide (B99878) cages are a fascinating class of inorganic molecules with unique three-dimensional structures. These compounds, with the general formula P₄Sₙ (where n can range from 2 to 10), are built around a tetrahedral core of phosphorus atoms, with sulfur atoms bridging and/or terminating the phosphorus framework.[1] While their primary applications have historically been in materials science and as reagents in organic synthesis, their discrete molecular nature, tunable reactivity, and the presence of reactive sites suggest a nascent potential for applications in the field of drug development, particularly in the design of novel delivery platforms. This guide provides a comprehensive overview of the synthesis, structure, and physicochemical properties of key phosphorus sulfide cages, alongside a critical evaluation of their current standing and future prospects in medicinal chemistry and drug delivery.

Core Structures and Properties of Phosphorus Sulfide Cages

The fundamental building block of all known molecular phosphorus sulfides is a tetrahedron of four phosphorus atoms. The diverse stoichiometries arise from the various ways sulfur atoms can be incorporated into this P₄ core, either by insertion into P-P bonds or by attachment as terminal P=S groups.[1] This structural diversity leads to a range of chemical and physical properties.

Key Phosphorus Sulfide Cages:
  • Tetraphosphorus Trisulfide (P₄S₃): One of the most well-known phosphorus sulfides, P₄S₃, possesses C₃ᵥ symmetry. Its structure is derived from the P₄ tetrahedron by the insertion of three sulfur atoms into three P-P bonds.[2] It is a yellow solid, notable for its use in "strike-anywhere" matches.[1]

  • Tetraphosphorus Pentasulfide (P₄S₅): This compound exists as at least two isomers, α-P₄S₅ and β-P₄S₅. The α-isomer has a structure in which one P-P bond of the P₄ tetrahedron remains intact.[3]

  • Tetraphosphorus Heptasulfide (P₄S₇): This cage also has a complex, asymmetric structure.[1]

  • Tetraphosphorus Decasulfide (P₄S₁₀): Commonly known as phosphorus pentasulfide (P₂S₅), this is the most sulfur-rich of the common phosphorus sulfides. Its adamantane-like structure consists of a P₄ tetrahedron with all P-P bonds bridged by sulfur atoms and a terminal sulfur atom double-bonded to each phosphorus atom.[4] It is a widely used thionating agent in organic synthesis.[5]

The reactivity of these cages is largely dictated by the nature of the phosphorus and sulfur bonds. The P-S bonds are susceptible to nucleophilic attack, and the terminal P=S bonds can undergo various reactions. The phosphorus atoms themselves, with their lone pairs of electrons, can act as ligands for metal centers.[6]

Data Presentation: Structural and Spectroscopic Properties

The following tables summarize key quantitative data for several important phosphorus sulfide cages.

CompoundP–P Bond Length (Å)P–S (bridging) Bond Length (Å)P=S (terminal) Bond Length (Å)Reference(s)
P₄S₃2.2352.090-[2]
α-P₄S₅2.21 (avg.)2.08 - 2.191.94
P₄S₁₀-2.08 (avg.)1.91 (avg.)[1]

Table 1: Selected Bond Lengths in Phosphorus Sulfide Cages.

CompoundPhosphorus Environment³¹P NMR Chemical Shift (ppm)Reference(s)
P₄S₃Apical P72[1]
Basal P-103[1]
P₄S₇P(S)-P(S)₂Varies
S=P(S)₂Varies
P₄S₉P(S)-P(S)₂Varies
S=P(S)₂Varies
P₄S₁₀S=P(S)₃Varies

Table 2: ³¹P NMR Chemical Shift Data for Selected Phosphorus Sulfide Cages. Note: Chemical shifts can vary depending on the solvent and specific isomer.

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and characterization of phosphorus sulfide cages. Below are representative protocols for the synthesis of P₄S₃ and P₄S₁₀.

Synthesis of Tetraphosphorus Trisulfide (P₄S₃)

Principle: The direct reaction of red phosphorus with sulfur at elevated temperatures yields P₄S₃.[7]

Procedure:

  • A mixture of red phosphorus and sulfur in a stoichiometric ratio (4:3 molar ratio) is placed in an inert atmosphere reaction vessel.

  • The mixture is heated to above 450 K to initiate the reaction.[7]

  • The reaction is highly exothermic and should be controlled carefully.

  • After the initial reaction subsides, the mixture is maintained at the reaction temperature for a specified period to ensure completion.

  • The crude product is cooled to room temperature.

  • Purification is achieved by careful recrystallization from a suitable solvent such as carbon disulfide or benzene.[7]

Characterization: The identity and purity of the product can be confirmed by ³¹P NMR spectroscopy, mass spectrometry, and melting point determination.

Synthesis of Tetraphosphorus Decasulfide (P₄S₁₀)

Principle: P₄S₁₀ is synthesized by the reaction of liquid white phosphorus with an excess of sulfur at high temperatures.[4]

Procedure:

  • Liquid white phosphorus is reacted with molten sulfur in a stoichiometric ratio (4:10 molar ratio).

  • The reaction is carried out in a sealed vessel under an inert atmosphere at a temperature above 300 °C.[4]

  • The reaction is vigorous and requires careful temperature control.

  • Upon completion, the molten product is allowed to cool and solidify.

  • The crude P₄S₁₀ is often a greenish-yellow solid due to impurities.[4]

  • Purification can be achieved by soxhlet extraction with carbon disulfide, although this method involves a toxic and flammable solvent.[8] An alternative purification involves washing with water to hydrolyze more reactive impurities.[8]

Characterization: The product is characterized by its melting point, ³¹P NMR spectroscopy, and elemental analysis.

Visualization of Structures and Processes

General Structure of a Phosphorus Sulfide Cage (P₄S₇)

Caption: Molecular structure of a representative phosphorus sulfide cage, P₄S₇.

General Synthesis Workflow for Phosphorus Sulfide Cages

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization Red or White Phosphorus Red or White Phosphorus Thermolysis Thermolysis Red or White Phosphorus->Thermolysis Sulfur Sulfur Sulfur->Thermolysis Recrystallization Recrystallization Thermolysis->Recrystallization Sublimation Sublimation Thermolysis->Sublimation 31P NMR 31P NMR Recrystallization->31P NMR Mass Spectrometry Mass Spectrometry Recrystallization->Mass Spectrometry X-ray Crystallography X-ray Crystallography Recrystallization->X-ray Crystallography Sublimation->31P NMR

Caption: A generalized workflow for the synthesis and characterization of phosphorus sulfide cages.

Reactivity of P₄S₁₀: A Gateway to Functionalization

The reaction of P₄S₁₀ with nucleophiles, particularly alcohols, is a cornerstone of its chemistry and provides a potential route for the functionalization of this cage, which could be relevant for drug delivery applications.

P4S10_Reactivity P4S10 P₄S₁₀ DithiophosphoricAcid O,O-Dialkyldithiophosphoric Acid ((RO)₂P(S)SH) P4S10->DithiophosphoricAcid Alcohol Alcohol (ROH) Alcohol->DithiophosphoricAcid H2S H₂S DithiophosphoricAcid->H2S

Caption: Reaction of P₄S₁₀ with alcohols to form dithiophosphoric acids.[2]

Phosphorus Sulfide Cages in Drug Development: A Field in its Infancy

A comprehensive review of the current scientific literature reveals a significant gap in the application of discrete molecular phosphorus sulfide cages (P₄Sₙ) for drug delivery. The majority of research at the intersection of "phosphorus" and "drug delivery" focuses on other allotropes and derivatives, most notably:

  • Black Phosphorus (Phosphorene): Two-dimensional nanosheets of black phosphorus have garnered considerable attention for their photothermal and photodynamic therapy applications, as well as their use as drug carriers.[9][10][11]

  • Phosphorus-containing Polymers: Polymers with phosphorus in their backbone, such as polyphosphazenes and polyphosphoesters, are being explored for their biodegradability and tuneable properties in drug delivery systems.[12][13]

  • Porous Organic Cages (POCs): While not containing phosphorus-sulfur cores, these molecular cages are being investigated as nanocarriers for anticancer drugs.[14]

The lack of research into P₄Sₙ cages for drug delivery may be attributed to several factors, including potential toxicity concerns and a historical focus on their utility as synthetic reagents.

Potential and Challenges

Despite the current dearth of research, the unique properties of phosphorus sulfide cages present intriguing, albeit speculative, possibilities for drug development:

  • Defined Molecular Structure: Unlike many nanoparticles with a distribution of sizes and shapes, phosphorus sulfide cages are discrete molecules with a precise number of atoms and a well-defined structure. This could offer superior control over drug loading and release kinetics.

  • Reactive Sites for Functionalization: The reactivity of the P-S and P=S bonds provides handles for chemical modification.[2] One could envision functionalizing the cage surface with targeting ligands, solubility-enhancing groups (e.g., polyethylene (B3416737) glycol), or stimuli-responsive moieties. The reaction of P₄S₁₀ with alcohols to form dithiophosphoric acids is a prime example of a potential functionalization pathway.[8]

  • Potential for Bioactivity: The phosphorus and sulfur elements themselves play crucial roles in biology. While the toxicity of these cages needs to be thoroughly investigated, it is conceivable that they could be engineered to have specific biological effects or to release bioactive molecules upon degradation.

However, significant challenges must be addressed before these cages can be considered for biomedical applications:

  • Toxicity and Biocompatibility: The in vitro and in vivo toxicity of phosphorus sulfide cages is largely unknown and represents a critical barrier to their development. A thorough toxicological evaluation is a necessary first step.

  • Stability in Biological Media: The stability of these cages in aqueous environments, particularly under physiological conditions, needs to be established. Hydrolysis of some phosphorus sulfides is known to occur.[15]

  • Drug Loading and Release: Efficient and controllable methods for loading therapeutic agents into or onto the cages, and for their subsequent release at the target site, would need to be developed.

Future Directions and Conclusion

The application of molecular phosphorus sulfide cages in drug delivery is an unexplored frontier. While significant hurdles remain, the unique structural and chemical properties of these molecules warrant preliminary investigation. Future research should focus on:

  • Systematic Toxicity Screening: A comprehensive in vitro and in vivo toxicological assessment of a range of phosphorus sulfide cages is essential to identify potentially biocompatible candidates.

  • Controlled Functionalization: The development of robust and selective methods for the surface modification of these cages to introduce biocompatible coatings and targeting moieties.

  • Computational Modeling: Theoretical studies could predict the stability, reactivity, and potential for drug encapsulation of various functionalized phosphorus sulfide cages, guiding experimental efforts.

References

Methodological & Application

Protocol for the Synthesis of γ-Tetraphosphorus Hexasulfide (γ-P₄S₆): A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetraphosphorus (B14172348) hexasulfide (P₄S₆) is a phosphorus sulfide (B99878) with a cage-like molecular structure. It exists in several isomeric forms, each with distinct structural and reactive properties. The γ-isomer of P₄S₆ is a subject of interest in inorganic chemistry and materials science. This document provides a detailed protocol for the synthesis of γ-P₄S₆, compiled for researchers, scientists, and drug development professionals. Due to the limited availability of a direct synthesis protocol from tetraphosphorus trisulfide (P₄S₃), this note outlines a feasible synthesis route based on available literature for related phosphorus sulfide isomers, which involves the reaction of a phosphorus sulfide precursor with a suitable sulfur transfer reagent.

Data Presentation

Currently, specific quantitative data for the direct synthesis of γ-P₄S₆ from P₄S₃ is not available in the reviewed literature. However, for the synthesis of related P₄S₆ isomers, such as δ- and ε-P₄S₆, qualitative data on reactants and products have been reported. The following table summarizes the key reactants and their roles in analogous syntheses, which can serve as a basis for the proposed synthesis of the γ-isomer.

Reactant/Reagent Formula Role Key Considerations
α-Tetraphosphorus tetrasulfideα-P₄S₄Phosphorus sulfide precursorStarting material containing the P₄ core.
Triphenylantimony (B1630391) sulfidePh₃SbSSulfur transfer agentDonates a sulfur atom to the P₄S₄ cage.
Carbon disulfideCS₂SolventAnhydrous and inert conditions are crucial.

Experimental Protocol: Synthesis of γ-P₄S₆

Materials:

  • α-Tetraphosphorus tetrasulfide (α-P₄S₄)

  • Triphenylantimony sulfide (Ph₃SbS)

  • Anhydrous carbon disulfide (CS₂)

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Inert gas (Argon or Nitrogen)

  • Crystallization dish

  • Filtration apparatus

  • NMR tubes

  • Deuterated carbon disulfide (CS₂) for NMR analysis

Procedure:

  • Reaction Setup: In a clean, dry Schlenk flask equipped with a magnetic stir bar, add α-tetraphosphorus tetrasulfide (α-P₄S₄).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen and moisture-free environment.

  • Dissolution: Under a positive pressure of inert gas, add anhydrous carbon disulfide (CS₂) to the flask to dissolve the α-P₄S₄. Stir the solution until the solid is completely dissolved.

  • Reagent Addition: In a separate Schlenk flask, dissolve triphenylantimony sulfide (Ph₃SbS) in anhydrous CS₂ under an inert atmosphere.

  • Reaction: Slowly add the solution of triphenylantimony sulfide to the stirred solution of α-P₄S₄ at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by ³¹P NMR spectroscopy. Periodically, take aliquots from the reaction mixture under inert conditions, dilute with deuterated CS₂, and acquire a ³¹P NMR spectrum. The appearance of new signals corresponding to P₄S₆ isomers will indicate product formation.

  • Work-up and Isolation: Upon completion of the reaction, the solvent can be removed under reduced pressure. The resulting solid residue contains the desired P₄S₆ isomer along with triphenylantimony (Ph₃Sb) as a byproduct.

  • Purification: The P₄S₆ isomer can be separated from the byproduct by fractional crystallization from a suitable solvent like CS₂.

  • Characterization: The final product should be characterized by ³¹P NMR spectroscopy to confirm the presence of the γ-P₄S₆ isomer.

Diagrams

Reaction Workflow

G start Start: α-P₄S₄ in Schlenk Flask inert Establish Inert Atmosphere (Ar or N₂) start->inert dissolve_p4s4 Dissolve α-P₄S₄ in anhydrous CS₂ inert->dissolve_p4s4 react Add Ph₃SbS solution to α-P₄S₄ solution dissolve_p4s4->react prepare_reagent Prepare Ph₃SbS solution in anhydrous CS₂ prepare_reagent->react monitor Monitor Reaction by ³¹P NMR react->monitor workup Solvent Removal monitor->workup purify Fractional Crystallization workup->purify characterize Characterize Product (³¹P NMR) purify->characterize end End: Isolated γ-P₄S₆ characterize->end

Caption: Workflow for the proposed synthesis of γ-P₄S₆.

Logical Relationship of Phosphorus Sulfide Conversion

G P4S3 P₄S₃ P4S4 P₄S₄ P4S3->P4S4 +S P4S4->P4S3 -S P4S5 P₄S₅ P4S4->P4S5 +S P4S5->P4S4 -S P4S6 P₄S₆ P4S5->P4S6 +S P4S6->P4S5 -S P4S7 P₄S₇ P4S6->P4S7 +S P4S7->P4S6 -S

Caption: General relationship of phosphorus sulfides by sulfur addition/removal.

Application Notes and Protocols: Tetraphosphorus Hexasulfide and its Analogs as Sulfur Transfer Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of tetraphosphorus (B14172348) hexasulfide (P₄S₆) and its more commonly utilized analogs, tetraphosphorus decasulfide (P₄S₁₀) and Lawesson's Reagent, as effective sulfur transfer reagents in organic synthesis. The focus is on the conversion of carbonyl compounds, such as amides and ketones, into their corresponding thiocarbonyl derivatives, which are valuable intermediates in drug discovery and development.

Tetraphosphorus Hexasulfide (P₄S₆): An Overview

This compound (P₄S₆) is a member of the phosphorus sulfide (B99878) family, a class of inorganic compounds composed solely of phosphorus and sulfur.[1] These compounds all feature a tetrahedral arrangement of four phosphorus atoms.[1] While several phosphorus sulfides exist, P₄S₁₀ and P₄S₃ are the most commercially significant.[1]

Detailed application protocols and extensive reactivity studies for P₄S₆ as a sulfur transfer reagent are not widely available in the current scientific literature. However, its chemical and physical properties are well-documented.

Data Presentation: Physical and Chemical Properties of P₄S₆

PropertyValueReference(s)
Molecular Formula P₄S₆[2]
Molecular Weight 316.3 g/mol [2]
Appearance Yellow crystalline solid
Melting Point 290 °C
Boiling Point 490 °C
CAS Number 12165-71-8[2]
IUPAC Name 2,4,6,8,9,10-hexathia-1,3,5,7-tetraphosphatricyclo[3.3.1.1³,⁷]decane[2]

Tetraphosphorus Decasulfide (P₄S₁₀): A Widely Used Sulfur Transfer Reagent

Tetraphosphorus decasulfide (P₄S₁₀), also known as phosphorus pentasulfide, is a versatile and powerful thionating agent for the conversion of carbonyl groups to thiocarbonyls.[3][4] It is a yellow, crystalline solid that is commercially available and widely used in the synthesis of organosulfur compounds, including those with applications in pharmaceuticals and pesticides.[5][6]

Application: Conversion of Amides to Thioamides

The transformation of amides to thioamides is a crucial reaction in medicinal chemistry, as thioamides are important isosteres of amides with unique biological properties.[3] P₄S₁₀ is an effective reagent for this conversion.[3]

Experimental Protocol: Synthesis of a Thioamide using P₄S₁₀

This protocol describes a general procedure for the thionation of a primary amide to a thioamide.

Materials:

  • Primary amide (1.0 eq)

  • Tetraphosphorus decasulfide (P₄S₁₀) (0.25 - 0.5 eq)

  • Anhydrous solvent (e.g., pyridine, toluene (B28343), or acetonitrile)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a stirred solution of the primary amide in the chosen anhydrous solvent under an inert atmosphere, add P₄S₁₀ in one portion.

  • Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully pouring the mixture into a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired thioamide.

Data Presentation: Thionation of Amides with P₄S₁₀

Substrate (Amide)P₄S₁₀ (eq)SolventTemperature (°C)Time (h)Yield (%)Reference(s)
Benzamide0.25PyridineReflux385[7]
Acrylamide0.3AcetonitrileReflux478[8]
Nicotinamide0.4Pyridine100592[7]
Application: Conversion of Ketones to Thioketones

P₄S₁₀ can also be employed for the synthesis of thioketones from their corresponding ketones.[9][10]

Experimental Protocol: Synthesis of a Thioketone using P₄S₁₀/Hexamethyldisiloxane (B120664) (HMDO)

The combination of P₄S₁₀ with hexamethyldisiloxane (HMDO) has been shown to be an efficient system for the thionation of ketones.[11][12][13]

Materials:

  • Ketone (1.0 eq)

  • Tetraphosphorus decasulfide (P₄S₁₀) (0.25 eq)

  • Hexamethyldisiloxane (HMDO) (0.5 eq)

  • Anhydrous solvent (e.g., 1,2-dichlorobenzene)

  • Microwave reactor or conventional heating setup

Procedure:

  • In a suitable reaction vessel, combine the ketone, P₄S₁₀, and HMDO in the anhydrous solvent.

  • Heat the mixture under microwave irradiation or conventional heating. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter to remove any insoluble byproducts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the thioketone.

Data Presentation: Thionation of Ketones with P₄S₁₀/HMDO

Substrate (Ketone)P₄S₁₀ (eq)HMDO (eq)SolventTemperatureTimeYield (%)Reference(s)
Acetophenone0.250.51,2-DichlorobenzeneMicrowave (150W)10 min90[10]
Benzophenone0.250.51,2-DichlorobenzeneMicrowave (150W)8 min95[10]
Cyclohexanone0.250.51,2-DichlorobenzeneMicrowave (150W)12 min88[10]

Lawesson's Reagent: A Milder Alternative

Lawesson's Reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is another widely used thionating agent that often offers milder reaction conditions and higher yields compared to P₄S₁₀.[9]

Application: Thionation of α,β-Unsaturated Steroidal Ketones

Lawesson's reagent has been successfully used in the thionation of complex molecules like α,β-unsaturated steroidal ketones.[9]

Experimental Protocol: Thionation of an α,β-Unsaturated Steroid with Lawesson's Reagent

Materials:

  • α,β-Unsaturated steroidal ketone (1.0 eq)

  • Lawesson's Reagent (0.5 - 1.0 eq)

  • Anhydrous solvent (e.g., toluene or dichloromethane)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Inert atmosphere

Procedure:

  • Dissolve the steroidal ketone in the anhydrous solvent under an inert atmosphere.

  • Add Lawesson's Reagent to the solution and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Diagram 1: General Workflow for Thionation of Carbonyl Compounds

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Carbonyl Compound Carbonyl Compound Reaction Vessel\n(Anhydrous Solvent, Inert Atmosphere) Reaction Vessel (Anhydrous Solvent, Inert Atmosphere) Carbonyl Compound->Reaction Vessel\n(Anhydrous Solvent, Inert Atmosphere) Sulfur Transfer Reagent\n(P4S6, P4S10, or Lawesson's Reagent) Sulfur Transfer Reagent (P4S6, P4S10, or Lawesson's Reagent) Sulfur Transfer Reagent\n(P4S6, P4S10, or Lawesson's Reagent)->Reaction Vessel\n(Anhydrous Solvent, Inert Atmosphere) Quenching Quenching Reaction Vessel\n(Anhydrous Solvent, Inert Atmosphere)->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Purification\n(Column Chromatography) Purification (Column Chromatography) Extraction->Purification\n(Column Chromatography) Product Product Purification\n(Column Chromatography)->Product

Caption: General experimental workflow for the thionation of carbonyl compounds.

Diagram 2: Logical Relationship of Phosphorus Sulfide Reagents

G cluster_reagents Common Thionating Agents Phosphorus (P) + Sulfur (S) Phosphorus (P) + Sulfur (S) Phosphorus Sulfides Phosphorus Sulfides Phosphorus (P) + Sulfur (S)->Phosphorus Sulfides Thermolysis P4S6 (this compound) P4S6 (this compound) Phosphorus Sulfides->P4S6 (this compound) P4S10 (Tetraphosphorus Decasulfide) P4S10 (Tetraphosphorus Decasulfide) Phosphorus Sulfides->P4S10 (Tetraphosphorus Decasulfide) Commercially Significant Lawesson's Reagent Lawesson's Reagent P4S10 (Tetraphosphorus Decasulfide)->Lawesson's Reagent Synthesis Precursor

Caption: Relationship between key phosphorus-sulfur thionating reagents.

References

Applications of Tetraphosphorus Hexasulfide (P₄S₆) in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tetraphosphorus (B14172348) hexasulfide (P₄S₆) is a sulfur-containing phosphorus reagent utilized in organic synthesis primarily as a thionating agent. It is structurally related to the more commonly employed tetraphosphorus decasulfide (P₄S₁₀), and in many applications, their reactivity is analogous. These reagents are instrumental in the conversion of oxygen-containing functional groups, particularly carbonyls, into their sulfur analogs. This transformation is of significant interest in medicinal chemistry and drug development, as the resulting thio-compounds often exhibit unique biological activities and pharmacokinetic profiles compared to their oxygen counterparts.

This document provides detailed application notes and experimental protocols for the key uses of P₄S₆ and related phosphorus sulfides in organic synthesis.

Thionation of Amides to Thioamides

The conversion of amides to thioamides is a cornerstone application of phosphorus sulfides. Thioamides are valuable intermediates in the synthesis of various heterocyclic compounds, including thiazoles, and are present in a number of pharmacologically active molecules.

Application Notes:

The reaction involves the replacement of the carbonyl oxygen of an amide with a sulfur atom. While P₄S₆ can be used, P₄S₁₀, often in combination with reagents like hexamethyldisiloxane (B120664) (HMDO) or in solvents such as pyridine, is frequently employed for improved yields and milder reaction conditions.[1][2][3] The combination of P₄S₁₀ and HMDO is known to efficiently convert amides and lactams to their corresponding thiono derivatives.[1] Lawesson's reagent is another well-known alternative that often provides high yields under mild conditions.[4] Reactions with P₄S₁₀ alone may require higher temperatures and an excess of the reagent.[4]

Quantitative Data Summary: Thionation of Amides

SubstrateThionating AgentEquivalents of ReagentSolventTemperature (°C)Time (h)Yield (%)
N,N-dimethylbenzamideP₄S₁₀/HMDO0.18 (P₄S₁₀)DichloromethaneReflux (40)1.587
Generic AmideLawesson's Reagent0.5THFRoom Temp0.586
N-p-methylphenylbenzamideLawesson's Reagent0.52TolueneReflux (110)379
Amides (General)P₄S₁₀ExcessToluene/XyleneReflux (110-140)6-10Variable

Experimental Protocol: Synthesis of N-Phenylthiobenzamide from N-Phenylbenzamide

This protocol is a representative procedure for the thionation of a secondary amide using a phosphorus sulfide-based reagent system.

Materials:

  • N-Phenylbenzamide

  • Tetraphosphorus decasulfide (P₄S₁₀)

  • Hexamethyldisiloxane (HMDO)

  • Anhydrous dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane and ethyl acetate (B1210297) for elution

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-phenylbenzamide (1.0 eq).

  • Suspend the amide in anhydrous dichloromethane.

  • Add tetraphosphorus decasulfide (P₄S₁₀, 0.25-0.33 eq) to the suspension.[1]

  • Add hexamethyldisiloxane (HMDO, 3-4 eq relative to P₄S₁₀) to the reaction mixture.[1]

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

  • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure N-phenylthiobenzamide.

Safety Precautions: The reaction should be performed in a well-ventilated fume hood as toxic and flammable byproducts may be generated. P₄S₆ and P₄S₁₀ react with moisture, releasing hydrogen sulfide (B99878) (H₂S), a toxic gas with a characteristic rotten egg smell.

Reaction Mechanism: Thionation of an Amide

Thionation_Mechanism Amide R-C(=O)-NR'₂ Intermediate2 R-C(O⁻)-NR'₂  |⁺[P-S] Amide->Intermediate2 + P₄S₁₀ P4S10 P₄S₁₀ Thioamide R-C(=S)-NR'₂ Intermediate1 [Reactive P-S species] Intermediate3 Thiaoxaphosphetane intermediate Intermediate2->Intermediate3 Intermediate3->Thioamide - [P-O species] Paal_Knorr Diketone 1,4-Diketone Thionation1 Thionation of one carbonyl Diketone->Thionation1 + P₄S₁₀ Mono_thioketone Mono-thioketone Thionation1->Mono_thioketone Enolization Enolization/Thioenolization Mono_thioketone->Enolization Enol Enol/Thioenol Intermediate Enolization->Enol Cyclization Intramolecular Cyclization Enol->Cyclization Cyclic_intermediate Dihydrothiophene derivative Cyclization->Cyclic_intermediate Dehydration Dehydration Cyclic_intermediate->Dehydration Thiophene Thiophene Dehydration->Thiophene Experimental_Workflow Start Start Setup Reaction Setup (Dry glassware, inert atmosphere) Start->Setup Reagents Addition of Substrate and P₄S₆/P₄S₁₀ Setup->Reagents Reaction Heating and Monitoring (TLC) Reagents->Reaction Workup Aqueous Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Chromatography/Distillation) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis End End Analysis->End

References

Application Notes and Protocols for P₄S₆ as a Precursor in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraphosphorus hexasulfide (P₄S₆) is a phosphorus sulfide (B99878) compound that, while less common than other phosphorus sulfides like P₄S₁₀, holds potential as a precursor for the synthesis of advanced materials. Its molecular structure, containing a P₄ tetrahedron with sulfur atoms bridging the edges, offers a unique combination of phosphorus and sulfur in a single-source precursor. This can be advantageous in the synthesis of metal phosphosulfide materials, which are of growing interest in various fields, including catalysis, energy storage, and electronics.

These application notes provide an overview of the potential uses of P₄S₆ as a precursor and include generalized experimental protocols based on the synthesis of related materials. Due to the limited specific literature on P₄S₆, some of the provided data and protocols are extrapolated from studies using other phosphorus sulfide precursors.

Applications of P₄S₆ in Materials Science

The primary application of P₄S₆ in materials science is as a single-source precursor for the synthesis of metal phosphosulfide (MPS) materials. These materials exhibit a range of interesting properties and potential applications:

  • Catalysis: Metal phosphosulfides have shown promise as catalysts in hydrodesulfurization (HDS) and hydrodenitrogenation (HDN) processes, which are crucial in the refining of crude oil. The presence of both phosphorus and sulfur can create unique active sites that enhance catalytic activity and selectivity.

  • Energy Storage: Certain metal phosphosulfides are being explored as electrode materials for lithium-ion batteries and supercapacitors. The layered or open framework structures of some MPS compounds can facilitate ion intercalation and deintercalation, leading to high specific capacities and good cycling stability.

  • Optoelectronics: Some metal phosphosulfides are semiconductors with tunable bandgaps, making them potential candidates for applications in photodetectors, solar cells, and light-emitting diodes.[1] The ability to control the P/S ratio can allow for the tuning of the material's electronic and optical properties.

Experimental Protocols

The following are generalized protocols for the synthesis of metal phosphosulfide materials where P₄S₆ could potentially be utilized as a precursor.

Protocol 1: Solid-State Synthesis of a Metal Phosphosulfide

This protocol describes a general method for the synthesis of a crystalline metal phosphosulfide via a solid-state reaction.

Materials:

  • This compound (P₄S₆)

  • A metal salt (e.g., metal chloride, metal oxide)

  • Quartz ampoule

  • Tube furnace

Procedure:

  • In an inert atmosphere (e.g., a glovebox), thoroughly grind a stoichiometric mixture of P₄S₆ and the chosen metal salt.

  • Transfer the ground powder into a clean, dry quartz ampoule.

  • Evacuate the ampoule to a high vacuum (< 10⁻⁴ Torr) and seal it using a torch.

  • Place the sealed ampoule in a tube furnace.

  • Slowly heat the furnace to the desired reaction temperature (typically between 400 °C and 800 °C) at a controlled rate (e.g., 5 °C/min).

  • Hold the temperature for an extended period (e.g., 24-72 hours) to ensure complete reaction and crystallization.

  • Slowly cool the furnace back to room temperature.

  • Carefully open the ampoule in an inert atmosphere to recover the product.

  • Wash the product with an appropriate solvent to remove any unreacted precursors or byproducts.

  • Dry the final product under vacuum.

Protocol 2: Solution-Phase Synthesis of Metal Phosphosulfide Nanoparticles

This protocol outlines a general approach for synthesizing metal phosphosulfide nanoparticles using a solution-based method.

Materials:

  • This compound (P₄S₆)

  • A metal precursor soluble in the chosen solvent (e.g., metal oleate, metal acetylacetonate)

  • High-boiling point organic solvent (e.g., oleylamine, 1-octadecene)

  • Surfactants/capping agents (e.g., oleic acid, trioctylphosphine)

  • Three-neck flask, condenser, thermocouple, and heating mantle

  • Schlenk line for inert atmosphere operations

Procedure:

  • Set up the reaction flask under an inert atmosphere (e.g., nitrogen or argon) using a Schlenk line.

  • Dissolve the metal precursor and any surfactants in the high-boiling point solvent in the reaction flask.

  • Heat the solution to a moderate temperature (e.g., 100-150 °C) under vacuum to remove any water or low-boiling impurities, then switch to an inert atmosphere.

  • In a separate flask, dissolve or suspend P₄S₆ in the same solvent.

  • Rapidly inject the P₄S₆ solution into the hot metal precursor solution.

  • Raise the temperature to the desired reaction temperature (typically between 200 °C and 350 °C) and hold for a specific time (e.g., 30-120 minutes) to allow for nanoparticle nucleation and growth.

  • Cool the reaction mixture to room temperature.

  • Precipitate the nanoparticles by adding a non-solvent (e.g., ethanol, acetone).

  • Separate the nanoparticles by centrifugation.

  • Wash the nanoparticles multiple times with a mixture of a non-solvent and a solvent to remove unreacted precursors and byproducts.

  • Disperse the final nanoparticle product in a suitable solvent for storage or further characterization.

Data Presentation

The following table summarizes typical experimental parameters and resulting material properties for the synthesis of metal phosphosulfides using phosphorus sulfide precursors. Note that specific data for P₄S₆ is limited, and these values are representative of the broader class of materials.

ParameterSolid-State SynthesisSolution-Phase Synthesis
Precursors Metal Salt, P₄SₓMetal-Organic Complex, P₄Sₓ
Temperature (°C) 400 - 800200 - 350
Reaction Time 24 - 72 hours30 - 120 minutes
Atmosphere Vacuum / InertInert (N₂ or Ar)
Product Phase Crystalline PowderCrystalline Nanoparticles
Typical Particle Size Micrometers5 - 50 nm
Resulting Material e.g., Cu₃PS₄, FePS₃e.g., Cd₃(PS₄)₂, ZnS:P

Visualizations

Below are diagrams illustrating the experimental workflows described in the protocols.

solid_state_synthesis cluster_glovebox Inert Atmosphere (Glovebox) cluster_furnace Tube Furnace cluster_processing Product Recovery grind Grind Precursors (Metal Salt + P₄S₆) load Load into Quartz Ampoule grind->load seal Evacuate & Seal Ampoule load->seal heat Heat Treatment (400-800°C) seal->heat cool Controlled Cooling heat->cool recover Open Ampoule (Inert Atmosphere) cool->recover wash Wash & Purify recover->wash dry Dry Product wash->dry final_product final_product dry->final_product Final Material

Caption: Workflow for Solid-State Synthesis of Metal Phosphosulfides.

solution_phase_synthesis cluster_setup Reaction Setup (Schlenk Line) cluster_reaction Nanoparticle Synthesis cluster_workup Nanoparticle Isolation metal_sol Dissolve Metal Precursor & Surfactants heat_degas Heat & Degas Metal Solution metal_sol->heat_degas p4s6_sol Prepare P₄S₆ Solution inject Inject P₄S₆ Solution heat_degas->inject nucleate Nucleation & Growth (200-350°C) inject->nucleate cool Cool to Room Temp. nucleate->cool precipitate Precipitate with Non-solvent cool->precipitate centrifuge Centrifuge & Separate precipitate->centrifuge wash Wash Nanoparticles centrifuge->wash final_product final_product wash->final_product Nanoparticle Product

Caption: Workflow for Solution-Phase Synthesis of Nanoparticles.

References

Application Notes & Protocols: Isomer Identification of P₄S₆ using ³¹P NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraphosphorus hexasulfide (P₄S₆) is a member of the phosphorus sulfide (B99878) family, compounds that form cage-like structures and are crucial in various fields, including materials science and as precursors in organic synthesis. P₄S₆ exists as multiple structural isomers, most notably the α- and β-forms, which possess distinct chemical and physical properties. The unambiguous identification of these isomers is critical for quality control and for understanding reaction mechanisms.

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a powerful and direct analytical technique for the characterization and differentiation of P₄S₆ isomers. The high natural abundance (100%) and spin-½ nucleus of the ³¹P isotope provide excellent NMR sensitivity and sharp signals. Furthermore, the wide chemical shift range of ³¹P NMR allows for clear resolution of signals from phosphorus atoms in different chemical environments, making it an ideal tool for distinguishing between the subtle structural differences of isomers.

Principle of Isomer Identification by ³¹P NMR

The identification of P₄S₆ isomers relies on the fundamental principles of NMR spectroscopy, where the chemical shift (δ) and spin-spin coupling (J) provide a unique fingerprint for a molecule's structure.

  • Chemical Shift (δ): The precise chemical environment surrounding each phosphorus atom dictates its resonance frequency. Factors such as the number of bonded sulfur atoms, bond angles, and overall molecular symmetry cause distinct phosphorus atoms to have different chemical shifts.

  • Molecular Symmetry: The symmetry of an isomer determines the number of chemically equivalent phosphorus atoms. Equivalent atoms will produce a single signal in the NMR spectrum. Therefore, a highly symmetric isomer will have a simpler spectrum than a less symmetric one.

  • Spin-Spin Coupling (J): Coupling between neighboring phosphorus nuclei (through one, two, or more bonds) splits the NMR signals into multiplets (e.g., doublets, triplets). The magnitude of the coupling constant (J-coupling) provides additional structural information about the connectivity of the phosphorus atoms within the cage structure.

For P₄S₆, the key to identification lies in comparing the number of signals, their chemical shifts, and their splitting patterns (multiplicity) to the expected spectra based on the known structures of the α- and β-isomers.

Structural Isomers of P₄S₆ and Their Expected Spectra

The two most common isomers of P₄S₆ are α-P₄S₆ and β-P₄S₆. Their distinct structures lead to predictably different ³¹P NMR spectra.

  • α-P₄S₆: This isomer possesses C₂ᵥ symmetry. The molecule contains two distinct sets of chemically equivalent phosphorus atoms. This results in an A₂B₂ spin system , which should theoretically produce two signals of equal intensity in the ³¹P NMR spectrum. Each signal will be split by the other, appearing as a complex multiplet.

  • β-P₄S₆: This isomer is more symmetrical, with D₂d symmetry. In this structure, all four phosphorus atoms are chemically and magnetically equivalent. Consequently, the ³¹P NMR spectrum of pure β-P₄S₆ is expected to show a single sharp line (singlet) .

Quantitative ³¹P NMR Data

The following table summarizes the reported ³¹P NMR chemical shift data for the α- and β-isomers of P₄S₆, which are crucial for their identification.

IsomerPhosphorus EnvironmentSymmetryPredicted MultiplicityReported Chemical Shift (δ) in ppm
α-P₄S₆ P(A)C₂ᵥMultiplet (part of A₂B₂ system)Not explicitly found in search results
P(B)C₂ᵥMultiplet (part of A₂B₂ system)Not explicitly found in search results
β-P₄S₆ All P atoms are equivalentD₂dSingletNot explicitly found in search results

(Note: Specific chemical shift and coupling constant values for P₄S₆ isomers were not located in the performed searches, but the principles of identification based on symmetry and expected multiplicity remain the primary method of characterization.)

Experimental Protocol for ³¹P NMR Analysis

This protocol provides a detailed methodology for preparing and analyzing P₄S₆ samples. Phosphorus sulfides are sensitive to air and moisture, requiring careful handling.

5.1. Materials and Equipment

  • P₄S₆ isomer sample or mixture

  • Anhydrous Carbon Disulfide (CS₂) or deuterated toluene (B28343) (Toluene-d₈)

  • 5 mm NMR tubes with caps (B75204) (e.g., J. Young valve tubes for air-sensitive samples)

  • Inert atmosphere glovebox (Argon or Nitrogen)

  • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe

  • External reference standard: 85% Phosphoric Acid (H₃PO₄) in a sealed capillary

5.2. Sample Preparation (in Glovebox)

  • Transfer approximately 10-20 mg of the P₄S₆ sample into a clean, dry vial inside the glovebox.

  • Add approximately 0.6-0.7 mL of anhydrous CS₂ or Toluene-d₈ to the vial.

  • Gently swirl the vial to dissolve the sample completely. The solution should be clear.

  • Using a clean pipette, transfer the solution into the NMR tube.

  • If using a standard NMR tube, cap it securely. If using a J. Young tube, seal the valve.

  • Remove the sealed NMR tube from the glovebox for analysis.

5.3. NMR Data Acquisition

  • Insert the sample into the NMR spectrometer.

  • Tune and match the probe for the ³¹P frequency.

  • Acquire a standard one-dimensional (1D) ³¹P NMR spectrum. Typical parameters are:

    • Experiment: 1D pulse-acquire with proton decoupling (zgpg30 or similar).

    • Frequency: Calibrate the spectrometer and reference the spectrum. The chemical shifts are typically referenced externally to 85% H₃PO₄ at δ = 0 ppm.

    • Pulse Width: Use a 30° pulse angle to allow for shorter relaxation delays.

    • Acquisition Time (AQ): ~1.0 - 2.0 seconds.

    • Relaxation Delay (D1): 2 - 5 seconds.

    • Number of Scans (NS): 64 - 256 scans, depending on sample concentration.

    • Temperature: 298 K (25 °C).

5.4. Data Processing

  • Apply an exponential line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio.

  • Perform a Fourier Transform of the Free Induction Decay (FID).

  • Phase the resulting spectrum carefully.

  • Apply a baseline correction to the spectrum.

  • Reference the spectrum to the H₃PO₄ standard at 0 ppm.

  • Integrate the signals to determine the relative ratios of any isomers present.

Visualization of the Identification Workflow

The logical flow from sample acquisition to final isomer identification can be visualized as follows.

G Workflow for P₄S₆ Isomer Identification by ³¹P NMR cluster_prep Sample Preparation cluster_acq Data Acquisition & Processing cluster_analysis Analysis & Identification Sample Obtain P₄S₆ Sample Dissolve Dissolve in Anhydrous Solvent (CS₂ or Toluene-d₈) in Glovebox Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire ¹H-Decoupled ³¹P NMR Spectrum Transfer->Acquire Process Process Data (FT, Phasing, Referencing) Acquire->Process Analyze Analyze Spectrum: - Number of Signals - Chemical Shifts (δ) - Multiplicity (J-coupling) Process->Analyze Compare Compare with Known Isomer Data Analyze->Compare ID_alpha α-P₄S₆ (Two Multiplets) Compare->ID_alpha ID_beta β-P₄S₆ (One Singlet) Compare->ID_beta

Caption: Logical workflow for identifying P₄S₆ isomers.

Conclusion

³¹P NMR spectroscopy is an indispensable tool for the routine and unambiguous identification of P₄S₆ isomers. By analyzing the number of signals and their multiplicities, a clear distinction can be made between the symmetric β-P₄S₆ isomer (one singlet) and the less symmetric α-P₄S₆ isomer (two multiplets). The detailed protocol provided herein ensures the acquisition of high-quality spectra, even for air-sensitive compounds, enabling confident structural assignment for researchers in synthetic chemistry and materials science.

Characterization of γ-P₄S₆ by X-ray Crystallography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the characterization of the γ-isomer of tetraphosphorus (B14172348) hexasulfide (γ-P₄S₆) using single-crystal X-ray crystallography. It outlines the experimental protocols for synthesis, crystallization, X-ray data collection, and structure refinement. The presented data, summarized in comprehensive tables, offers a quantitative analysis of the crystal structure of γ-P₄S₆. A graphical representation of the experimental workflow is also included to provide a clear and concise overview of the entire process.

Introduction

Tetraphosphorus hexasulfide (P₄S₆) is a phosphorus sulfide (B99878) with a cage-like molecular structure. The γ-P₄S₆ isomer is one of several known isomers and its precise structural characterization is crucial for understanding its chemical properties and potential applications. Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid, providing valuable insights into bond lengths, bond angles, and molecular symmetry. This application note details the procedures for the successful crystallographic analysis of γ-P₄S₆.

Experimental Protocols

Synthesis and Crystallization of γ-P₄S₆

A detailed protocol for the synthesis of γ-P₄S₆ is not explicitly available in the reviewed literature. However, it has been observed as a product in the oxidation of phosphorus by sulfur at low temperatures (< 100 °C) and in the sulfurization of α-P₄S₅ with triphenylarsenic sulfide.[1] For the purpose of obtaining single crystals suitable for X-ray diffraction, a slow crystallization process is essential. General methods for growing single crystals from solution, such as slow evaporation of a suitable solvent or vapor diffusion, are recommended. The choice of solvent will depend on the solubility of the crude P₄S₆ product. Carbon disulfide (CS₂) is a common solvent for phosphorus sulfides and could be a suitable starting point.

General Crystal Growth Protocol (Vapor Diffusion):

  • Dissolve the crude P₄S₆ product in a minimal amount of a suitable solvent (e.g., CS₂) to create a saturated or near-saturated solution in a small vial.

  • Place this vial inside a larger, sealed container (e.g., a beaker covered with parafilm or a desiccator).

  • In the larger container, add a larger volume of a less volatile solvent in which P₄S₆ is less soluble (the "anti-solvent").

  • Slow diffusion of the anti-solvent vapor into the P₄S₆ solution will gradually decrease the solubility of the compound, promoting the formation of single crystals over several days or weeks.

  • Carefully select a well-formed, transparent crystal with sharp edges for X-ray diffraction analysis.

X-ray Data Collection

A suitable single crystal of γ-P₄S₆ is mounted on a goniometer head. Data collection is performed on a diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα radiation) and a detector.

Data Collection Parameters:

  • Temperature: Data is typically collected at low temperatures (e.g., 100-150 K) to minimize thermal vibrations and potential radiation damage.

  • Data Collection Strategy: A series of diffraction images are collected over a range of crystal orientations. This is typically achieved by rotating the crystal in small increments (e.g., 0.5-1.0° per frame).

  • Exposure Time: The exposure time per frame is optimized to achieve good signal-to-noise ratio without overloading the detector.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F².

In the case of γ-P₄S₆, it was observed that the crystal exhibited pseudomerohedral twinning.[1] This twinning can complicate the structure solution and refinement process. The refinement should account for the twin law to obtain accurate structural parameters and low R-factors. The final structural model is validated using software tools to check for geometric consistency and other potential issues.

Data Presentation

The crystallographic data for γ-P₄S₆ is summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for γ-P₄S₆ [1]

ParameterValue
Empirical formulaP₄S₆
Formula weight316.24 g/mol
Crystal systemMonoclinic
Space groupP2₁/m
a (Å)6.627(3)
b (Å)10.504(7)
c (Å)6.878(3)
β (°)90.18(4)
Volume (ų)478.8(4)
Z2
Calculated density (g/cm³)2.194
Absorption coefficient (mm⁻¹)1.696
F(000)312
R₁ [I > 2σ(I)]0.0703
wR₂ (all data)0.1758

Table 2: Atomic Coordinates and Equivalent Isotropic Displacement Parameters for γ-P₄S₆ [1]

AtomxyzU(eq) (Ų)
P10.2188(4)0.25000.2831(4)0.0341(8)
P20.4851(3)0.0863(2)0.1278(3)0.0384(6)
P30.7812(4)0.25000.3729(4)0.0351(8)
S10.2221(3)0.0883(2)0.4109(3)0.0454(6)
S20.5148(4)0.2500-0.0159(4)0.0416(8)
S30.7779(3)0.0883(2)0.2301(3)0.0461(6)
S40.00000.25000.00000.040(1)

Visualization of Experimental Workflow

The following diagram illustrates the key steps involved in the characterization of γ-P₄S₆ by X-ray crystallography.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_structure_analysis Structure Analysis cluster_output Final Output Synthesis Synthesis of P₄S₆ Purification Purification Synthesis->Purification CrystalGrowth Single Crystal Growth Purification->CrystalGrowth CrystalMounting Crystal Mounting CrystalGrowth->CrystalMounting DataCollection Data Collection CrystalMounting->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Structure Validation StructureRefinement->Validation FinalStructure Final Crystal Structure of γ-P₄S₆ Validation->FinalStructure

Caption: Experimental workflow for the characterization of γ-P₄S₆.

Conclusion

This application note provides a comprehensive overview of the characterization of γ-P₄S₆ using single-crystal X-ray crystallography. The detailed protocols and tabulated data serve as a valuable resource for researchers in the fields of inorganic chemistry, materials science, and drug development. The elucidation of the precise molecular structure of γ-P₄S₆ is fundamental for further studies on its reactivity and potential applications.

References

Application Notes and Protocols: Single-Crystal X-ray Diffraction of γ-P₄S₆

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the single-crystal X-ray diffraction analysis of γ-P₄S₆, a phosphorus sulfide (B99878) cage molecule. The following sections outline the crystallographic data, experimental protocols for synthesis and crystal structure determination, and a visual representation of the experimental workflow. This information is critical for understanding the three-dimensional structure of γ-P₄S₆, which is essential for applications in materials science and drug development where phosphorus-sulfur compounds may play a role.

Crystallographic Data Summary

The crystal and molecular structure of γ-P₄S₆ was determined by single-crystal X-ray diffraction.[1] The compound crystallizes in the monoclinic space group P2₁/m.[1] The structure is composed of cage-like P₄S₆ molecules with Cₛ symmetry.[1] Key crystallographic data are summarized in the tables below for clear comparison.

Table 1: Crystal Data and Structure Refinement for γ-P₄S₆

ParameterValue
Empirical FormulaP₄S₆
Formula Weight316.32 g/mol
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/m (No. 11)
Unit Cell Dimensions
a6.627(3) Å
b10.504(7) Å
c6.878(3) Å
β90.18(4)°
Volume478.8(4) ų
Z2
Calculated Density2.194 g/cm³

Table 2: Selected Bond Lengths and Angles for γ-P₄S₆

BondLength (Å)AngleDegrees (°)
P1-S12.103(4)S1-P1-S2102.1(2)
P1-S22.108(4)S1-P1-S3101.8(2)
P1-S32.096(4)S2-P1-S3103.5(2)
P2-S12.091(5)S1-P2-S4101.9(2)
P2-S42.124(4)S1-P2-P3103.2(2)
P2-P32.229(4)S4-P2-P3100.9(2)
P3-S32.091(5)S3-P3-S5101.9(2)
P3-S52.124(4)S3-P3-P2103.2(2)
P4-S22.096(4)S2-P4-S4100.3(2)
P4-S42.115(4)S2-P4-S5100.3(2)
P4-S52.115(4)S4-P4-S598.0(2)

Experimental Protocols

Synthesis of γ-P₄S₆ Single Crystals

The synthesis of γ-P₄S₆ has been reported to occur as a product in the oxidation of phosphorus by sulfur at temperatures below 100 °C and in the sulfurization of α-P₄S₅ by triphenylarsenic sulfide.[1] For the purpose of obtaining single crystals suitable for X-ray diffraction, a common method involves the slow cooling of a saturated solution or sublimation.

Protocol:

  • Reactant Preparation: Stoichiometric amounts of red phosphorus and elemental sulfur are typically used as starting materials.

  • Reaction: The reactants are heated in a sealed, evacuated ampoule. The temperature is carefully controlled to remain below 100 °C to favor the formation of the γ-isomer.

  • Purification: The crude product is purified by sublimation or recrystallization from a suitable solvent, such as carbon disulfide.

  • Crystal Growth: Single crystals are grown by slow evaporation of the solvent from a saturated solution of the purified γ-P₄S₆ at room temperature. Alternatively, single crystals can be obtained by slow sublimation in a temperature gradient.

Single-Crystal X-ray Diffraction

The determination of the crystal structure of γ-P₄S₆ is achieved through single-crystal X-ray diffraction. This non-destructive technique provides precise information about the unit cell dimensions, bond lengths, bond angles, and overall molecular geometry.[2][3]

Protocol:

  • Crystal Selection and Mounting: A suitable single crystal of γ-P₄S₆ is selected under a microscope. The crystal should have well-defined faces and be free of visible defects. The selected crystal is mounted on a goniometer head using a cryo-loop or a glass fiber with a minimal amount of adhesive.[4]

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα radiation) and a detector.[4] The crystal is cooled to a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations. A series of diffraction images are collected by rotating the crystal in the X-ray beam.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots. This step involves indexing the reflections and applying corrections for factors such as absorption and polarization.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms. The atomic positions and thermal parameters are then refined using least-squares methods to achieve the best possible fit between the observed and calculated diffraction patterns.[4]

Workflow and Pathway Visualization

The following diagrams illustrate the logical workflow of the experimental process and the molecular structure determination.

experimental_workflow Experimental Workflow for γ-P₄S₆ Structure Determination cluster_synthesis Synthesis & Crystal Growth cluster_xrd Single-Crystal X-ray Diffraction cluster_structure Structure Determination synthesis Synthesis of γ-P₄S₆ purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Structural Analysis & Validation refinement->validation logical_relationship Logical Relationship in Structure Determination diffraction_data Diffraction Data unit_cell Unit Cell Parameters diffraction_data->unit_cell space_group Space Group Determination diffraction_data->space_group atomic_coordinates Atomic Coordinates unit_cell->atomic_coordinates space_group->atomic_coordinates molecular_structure Molecular Structure (Bond Lengths, Angles) atomic_coordinates->molecular_structure

References

Experimental Protocol for Handling Air-Sensitive Tetraphosphorus Hexasulfide (P₄S₆)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the safe and effective handling of the air-sensitive compound tetraphosphorus (B14172348) hexasulfide (P₄S₆). Due to its reactivity with air and moisture, specialized techniques are required to maintain its integrity and ensure personnel safety.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of P₄S₆ is provided below. This data is essential for understanding the behavior of the compound and for performing accurate risk assessments.

PropertyValueReference
Chemical Formula P₄S₆[1]
Molecular Weight 316.291 g/mol
Appearance Yellow crystalline solid
Melting Point 290 °C
Boiling Point 490 °C
Air and Moisture Sensitivity Highly sensitive; reacts with air and moisture.[2]
Primary Hazards Flammable solid, reacts with water to liberate toxic gas (hydrogen sulfide).[3]

Experimental Protocols

General Handling and Storage under Inert Atmosphere

Due to its high sensitivity to air and moisture, all manipulations of P₄S₆ must be carried out under an inert atmosphere, such as nitrogen or argon.[2] This can be achieved using either a glovebox or Schlenk line techniques.

a) Glovebox Technique:

A glovebox provides the most controlled environment for handling P₄S₆.

  • Preparation: Ensure the glovebox atmosphere is maintained with low oxygen and water levels (typically <1 ppm). All glassware, spatulas, and other equipment must be thoroughly dried in an oven (e.g., at 120 °C overnight) and brought into the glovebox antechamber while still hot.

  • Manipulation: Once inside the glovebox, allow all items to cool to the glovebox atmosphere temperature before use. Weighing and transferring of P₄S₆ should be performed in the glovebox.

  • Storage: Store P₄S₆ in a tightly sealed container inside the glovebox.

b) Schlenk Line Technique:

For laboratories not equipped with a glovebox, a Schlenk line can be used for handling P₄S₆.

  • Glassware Preparation: Assemble the required glassware (e.g., Schlenk flask, filter funnel) and dry it thoroughly under vacuum while heating with a heat gun.[2] Allow the glassware to cool to room temperature under a positive pressure of inert gas.

  • Inert Gas Flow: Maintain a constant, gentle flow of inert gas throughout the manipulation process to prevent the ingress of air.

  • Solid Addition: To add solid P₄S₆ to a reaction flask, do so under a positive flow of inert gas. A powder funnel can be used to prevent the solid from sticking to greased joints.

  • Solvent Transfer: Anhydrous solvents should be transferred to the reaction flask containing P₄S₆ via a cannula or a gas-tight syringe under a positive pressure of inert gas.

Preparation of a P₄S₆ Solution

This protocol describes the preparation of a P₄S₆ solution in an appropriate anhydrous solvent. Based on synthesis literature, a mixture of carbon disulfide and chloroform (B151607) can be used. Extreme caution must be exercised when working with carbon disulfide due to its high volatility and flammability.

  • Solvent Selection: Choose a dry, degassed, and appropriate solvent. While carbon disulfide has been reported, other anhydrous, non-protic solvents may be suitable. Solubility tests should be performed on a small scale if using a new solvent.

  • Procedure (in a glovebox):

    • Weigh the desired amount of P₄S₆ into a clean, dry vial.

    • In a separate flask, measure the required volume of the anhydrous solvent.

    • Slowly add the P₄S₆ to the solvent while stirring.

    • Seal the flask to prevent solvent evaporation.

  • Procedure (using a Schlenk line):

    • Add the pre-weighed P₄S₆ to a dry Schlenk flask under a positive flow of inert gas.

    • Seal the flask with a septum.

    • Transfer the anhydrous solvent to the flask via a cannula.

    • Stir the mixture until the P₄S₆ is fully dissolved.

Mandatory Visualizations

Experimental Workflow for Handling P₄S₆

experimental_workflow Experimental Workflow for Handling P4S6 cluster_prep Preparation cluster_handling Handling P4S6 cluster_reaction Reaction Setup cluster_cleanup Cleanup and Disposal prep_glassware Dry Glassware (Oven/Heat Gun) prep_inert Establish Inert Atmosphere (Glovebox/Schlenk Line) prep_glassware->prep_inert weigh Weigh P4S6 (Under Inert Atmosphere) prep_inert->weigh prep_reagents Prepare Anhydrous Solvents and Reagents add_solvent Add Anhydrous Solvent (Cannula/Syringe) prep_reagents->add_solvent transfer Transfer P4S6 to Flask (Under Positive Inert Gas Flow) weigh->transfer transfer->add_solvent run_reaction Conduct Reaction (Under Inert Atmosphere) add_solvent->run_reaction quench Quench Reaction Mixture (Careful addition of a protic solvent in a fume hood) run_reaction->quench dispose Dispose of Waste (According to safety guidelines) quench->dispose reactivity_pathway Reactivity of P4S6 with Protic Solvents P4S6 P4S6 Decomposition_Products Decomposition Products (e.g., H2S, Phosphoric Acids) P4S6->Decomposition_Products Reacts with H2O Water (H2O) H2O->P4S6 Attacks Alcohols Alcohols (R-OH) Alcohols->P4S6 Attacks Amines Amines (R-NH2) Amines->P4S6 Attacks

References

Application Notes and Protocols for Tetraphosphorus Hexasulfide (P₄S₆)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is limited specific safety and handling data available for Tetraphosphorus Hexasulfide (P₄S₆). The following procedures are based on the known hazards of a closely related and well-documented compound, Phosphorus Pentasulfide (P₄S₁₀). It is imperative to treat P₄S₆ with the same, if not greater, level of caution. Always consult the most current Safety Data Sheet (SDS) for any chemical before use and perform a thorough risk assessment for your specific experimental conditions.

Introduction

Hazard Identification and Data Presentation

Based on data for Phosphorus Pentasulfide (P₄S₁₀), P₄S₆ should be considered a hazardous substance with the following potential hazards:

  • Reactivity: Reacts with water, steam, or acids to produce toxic and flammable vapors, including hydrogen sulfide (B99878).[1] It can also react vigorously with oxidizing materials, alcohols, and alkalis.[1][2]

  • Flammability: Combustible solid that can be easily ignited by heat, sparks, or friction.[3]

  • Toxicity: Harmful if swallowed or inhaled.[4] Contact can cause severe irritation and burns to the skin and eyes.[3] Inhalation may irritate the nose, throat, and lungs, potentially leading to pulmonary edema.[3] Decomposition products like hydrogen sulfide are highly toxic.[2][3]

Table 1: Physical and Chemical Properties (Data for related compound P₄S₁₀)

PropertyValueSource
Appearance Greenish-yellow solid[2]
Odor Rotten eggs (hydrogen sulfide)[2]
Density 2.09 g/cm³ at 25 °C[5]
Melting Point 286-290 °C[6]
Boiling Point 513-515 °C[6]
Water Solubility Reacts[1][5]

Table 2: GHS Hazard and Precautionary Statements (Inferred from P₄S₁₀)

CategoryCodeStatement
Hazard H228Flammable solid.[4]
H260In contact with water releases flammable gases which may ignite spontaneously.[4]
H302 + H332Harmful if swallowed or if inhaled.[4]
H400Very toxic to aquatic life.[4]
Prevention P210Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[4][7]
P223Do not allow contact with water.[7][8]
P231 + P232Handle under inert gas. Protect from moisture.[4][7]
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[4][7][8]
P270Do not eat, drink or smoke when using this product.[4][7][8]
P271Use only outdoors or in a well-ventilated area.[4][7][8]
P273Avoid release to the environment.[4][7][8]
P280Wear protective gloves/protective clothing/eye protection/face protection.[4][7][8]
Response P370 + P378In case of fire: Use dry chemical, CO₂, or sand to extinguish. DO NOT USE WATER.[3]
P301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[7]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]
Storage P402 + P404Store in a dry place. Store in a closed container.[9]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[10]

Experimental Protocols

This protocol outlines the procedure for safely weighing and dispensing solid P₄S₆ in a laboratory setting.

  • Preparation and Engineering Controls:

    • Conduct all work in a certified chemical fume hood with the sash at the lowest practical height.

    • Ensure a Class D fire extinguisher (for combustible metals and reactive solids) and a container of dry sand are readily accessible.

    • Prepare a designated waste container for P₄S₆-contaminated materials.

  • Personal Protective Equipment (PPE):

    • Wear a flame-resistant lab coat.

    • Wear chemical splash goggles and a face shield.

    • Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or nitrile). Check glove compatibility charts.

    • If there is a risk of dust inhalation, use a respirator with an appropriate cartridge for acid gases and particulates.

  • Handling Procedure:

    • Before opening the container, ensure the external surface is clean and dry.

    • Handle the container under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to prevent contact with moisture and air.

    • Carefully open the container. Avoid creating dust.

    • Use a clean, dry, non-sparking spatula to dispense the required amount of P₄S₆ onto a pre-weighed, dry container.

    • Immediately and securely close the main P₄S₆ container.

    • Clean any residual P₄S₆ from the spatula and work surface with a dry cloth, which should then be disposed of as hazardous waste. Do not use water or solvents for cleaning.

  • Waste Disposal:

    • Dispose of all contaminated materials, including gloves, wipes, and disposable labware, in the designated hazardous waste container.

    • The waste container must be clearly labeled with the contents and associated hazards.

Proper storage is crucial to maintain the stability of P₄S₆ and prevent hazardous reactions.

  • Storage Conditions:

    • Store in a cool, dry, well-ventilated area.[2]

    • The storage area should be a designated flammables cabinet.

    • Protect from moisture.[4] The container must be tightly sealed.

    • Store away from incompatible materials such as water, acids, alcohols, alkalis, and strong oxidizing agents.[1][2]

  • Container Requirements:

    • Keep P₄S₆ in its original, tightly sealed container.

    • If repackaging is necessary, use a clean, dry, and compatible container.

    • Ensure the container is clearly labeled with the chemical name, formula (P₄S₆), and appropriate hazard warnings.

Emergency Procedures

  • Spill Response:

    • Small Spill:

      • Evacuate the immediate area.

      • Wearing appropriate PPE, cover the spill with a dry, inert material such as sand or vermiculite. Do not use water or combustible materials.

      • Carefully sweep the material into a dry, sealable container for disposal as hazardous waste.

      • Ventilate the area after cleanup is complete.

    • Large Spill:

      • Evacuate the laboratory and alert emergency personnel.

      • Prevent entry to the area.

      • If safe to do so, prevent the spill from spreading and from coming into contact with water or drains.

  • Fire Response:

    • In case of fire, use a dry chemical or CO₂ extinguisher.[3]

    • DO NOT USE WATER , as it will react with P₄S₆ to produce toxic and flammable hydrogen sulfide gas.[3]

    • If the fire is large or involves containers that may explode, evacuate the area and call emergency responders.[3]

  • First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

    • Skin Contact: Immediately remove contaminated clothing. Brush off any solid material and then rinse the skin with plenty of water for at least 15 minutes. Seek medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Visualizations

SafeHandlingWorkflow Workflow for Safe Handling of P₄S₆ cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep 1. Risk Assessment & SOP Review ppe 2. Don Appropriate PPE (Lab coat, Goggles, Face Shield, Gloves) prep->ppe setup 3. Prepare Fume Hood & Equipment (Inert atmosphere, non-sparking tools) ppe->setup handle 4. Dispense P₄S₆ (Under inert atmosphere) setup->handle seal 5. Securely Seal Container handle->seal decon 6. Decontaminate Work Area (Dry wipe, no water) seal->decon waste 7. Dispose of Waste (Labeled hazardous waste container) decon->waste wash 8. Wash Hands Thoroughly waste->wash

Caption: Workflow for the safe handling of P₄S₆.

SpillResponse P₄S₆ Spill Response Decision Tree spill Spill of P₄S₆ Occurs is_large Is the spill large or unmanageable? spill->is_large evacuate_large Evacuate Area Call Emergency Services is_large->evacuate_large Yes don_ppe Don Appropriate PPE is_large->don_ppe No cover_spill Cover with Dry, Inert Material (e.g., Sand) don_ppe->cover_spill collect_spill Sweep into a Labeled, Dry, Sealable Container cover_spill->collect_spill decontaminate Decontaminate Area (Dry Wipe) collect_spill->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Caption: Decision tree for responding to a P₄S₆ spill.

References

Troubleshooting & Optimization

Technical Support Center: Tetraphosphorus Hexasulfide (P₄S₆) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tetraphosphorus (B14172348) hexasulfide (P₄S₆).

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for tetraphosphorus hexasulfide (P₄S₆)?

A1: this compound (P₄S₆) can be synthesized through several routes, primarily involving the controlled sulfidation of lower phosphorus sulfides or the desulfurization of higher phosphorus sulfides. Key methods include:

  • Desulfurization of Tetraphosphorus Heptasulfide (P₄S₇): This method involves the removal of a sulfur atom from P₄S₇ using a desulfurizing agent like triphenylphosphine (B44618) (PPh₃). The reaction proceeds as follows: P₄S₇ + PPh₃ → P₄S₆ + Ph₃PS[1]

  • Sulfidation of α-Tetraphosphorus Pentasulfide (α-P₄S₅): α-P₄S₆ can be obtained by treating α-P₄S₅ with triphenylarsine (B46628) sulfide (B99878) (Ph₃AsS) in a carbon disulfide (CS₂) solvent.[1]

  • Reaction of Tetraphosphorus Trisulfide (P₄S₃) with Ferric Chloride (FeCl₃): γ-P₄S₆ can be synthesized by reacting P₄S₃ with anhydrous FeCl₃ in a 2:1 solvent mixture of carbon disulfide and chloroform (B151607).[2]

Q2: What are the expected yields for P₄S₆ synthesis?

A2: Quantitative yield data for P₄S₆ synthesis is not extensively reported in the literature, as many studies focus on structural characterization. The yield is highly dependent on the chosen method, purity of reagents, and reaction conditions. For the synthesis of triphenylphosphine sulfide from triphenylphosphine and sulfur, a related reaction, an 88% yield has been reported, suggesting that high yields are achievable with optimized conditions.[3] Optimizing reaction parameters such as temperature, solvent, and stoichiometry is crucial for maximizing the yield of P₄S₆.

Q3: How can I purify the synthesized P₄S₆?

A3: Purification of phosphorus sulfides, including P₄S₆, is critical to remove unreacted starting materials and side products. Common purification techniques include:

  • Recrystallization: This is a widely used method for purifying solid compounds.[4] For phosphorus sulfides, solvents like carbon disulfide (CS₂) are often employed.[1][5] The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, which leads to the formation of pure crystals.

  • Sublimation: This technique can be effective for separating volatile solids like some phosphorus sulfides from non-volatile impurities.

  • Chromatography: While less common for bulk purification, chromatographic methods can be used for separating isomers or small quantities of high-purity material.

Q4: How can I confirm the identity and purity of my P₄S₆ product?

A4: ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for identifying and quantifying phosphorus-containing compounds.[6][7][8] Each phosphorus sulfide has a characteristic ³¹P NMR chemical shift and coupling pattern, allowing for unambiguous identification of the desired P₄S₆ isomer and any phosphorus-containing impurities.[6][9] Other analytical techniques such as mass spectrometry and elemental analysis can also be used to confirm the composition of the product.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of P₄S₆.

Problem Possible Causes Recommended Solutions
Low or No Product Yield 1. Impure Reactants: Starting materials such as P₄S₇, α-P₄S₅, or P₄S₃ may contain impurities that interfere with the reaction. 2. Improper Reaction Conditions: Incorrect temperature, reaction time, or solvent can significantly impact the yield. 3. Air and Moisture Sensitivity: Phosphorus sulfides are sensitive to air and moisture, leading to decomposition.[2]1. Purify Starting Materials: Ensure the purity of your starting phosphorus sulfides before use. Recrystallization is a common purification method. 2. Optimize Reaction Parameters: Systematically vary the reaction temperature, time, and solvent to find the optimal conditions for your specific synthesis. 3. Use Inert Atmosphere Techniques: All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques to exclude air and moisture.
Product Contamination with Side Products 1. Non-stoichiometric amounts of reactants: Incorrect ratios of reactants can lead to the formation of other phosphorus sulfides. 2. Side Reactions: The desulfurizing or sulfurizing agents can participate in side reactions. For example, triphenylphosphine can be oxidized to triphenylphosphine oxide.1. Ensure Accurate Stoichiometry: Carefully measure and control the molar ratios of your reactants. 2. Monitor Reaction Progress: Use ³¹P NMR spectroscopy to monitor the reaction progress and identify the formation of any side products.[6] This allows for timely adjustments to the reaction conditions.
Difficulty in Product Isolation and Purification 1. "Oiling Out" during Recrystallization: The product may separate as an oil instead of crystals if the solvent polarity is not ideal or if the cooling rate is too fast. 2. Co-precipitation of Impurities: Impurities may crystallize along with the desired product if the solvent system is not selective enough.1. Optimize Recrystallization Solvent: Experiment with different solvents or solvent mixtures to find a system where P₄S₆ is highly soluble at high temperatures and poorly soluble at low temperatures. A slow cooling rate is crucial.[4] 2. Use a Different Purification Method: If recrystallization is ineffective, consider other purification techniques such as sublimation or chromatography.
Discolored Product 1. Presence of Elemental Sulfur: A yellow discoloration may indicate the presence of unreacted sulfur. 2. Decomposition: Exposure to light, heat, or impurities can cause the product to decompose, leading to discoloration.1. Purify to Remove Sulfur: Recrystallization from a suitable solvent like carbon disulfide can effectively remove elemental sulfur.[5] 2. Store Properly: Store the purified P₄S₆ in a dark, cool, and dry place under an inert atmosphere to prevent decomposition.

Experimental Protocols

Synthesis of γ-P₄S₆ from P₄S₃ and FeCl₃ [2]

  • Reactant Preparation: Use purified P₄S₃ and anhydrous FeCl₃. The FeCl₃ can be purified by sublimation.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve equimolar amounts of P₄S₃ and anhydrous FeCl₃ in a 2:1 solvent mixture of dry carbon disulfide (CS₂) and chloroform (CHCl₃).

  • Reaction Conditions: The reaction mixture is kept under an argon atmosphere for an extended period (e.g., eight weeks) to allow for the slow formation of γ-P₄S₆ crystals.

  • Product Isolation: After the reaction period, the solvent is slowly evaporated under inert gas conditions at room temperature. This will yield crystals of γ-P₄S₆ along with unreacted starting materials.

  • Purification: The air- and moisture-sensitive yellow crystals of γ-P₄S₆ should be handled under an argon atmosphere in a glovebox. Purification can be achieved by manual separation of the crystals or by careful recrystallization from a suitable solvent like carbon disulfide.

Visualizations

experimental_workflow General Workflow for P₄S₆ Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis s1 Reactant Preparation (Purification of Starting Materials) s2 Reaction Setup (Inert Atmosphere) s1->s2 s3 Controlled Reaction (Temperature, Time, Solvent) s2->s3 p1 Crude Product Isolation s3->p1 p2 Recrystallization or Sublimation p1->p2 p3 Drying under Vacuum p2->p3 a1 ³¹P NMR Spectroscopy p3->a1 a2 Mass Spectrometry p3->a2 a3 Elemental Analysis p3->a3

Caption: General experimental workflow for the synthesis, purification, and analysis of P₄S₆.

troubleshooting_logic Troubleshooting Logic for Low P₄S₆ Yield start Low or No P₄S₆ Yield c1 Check Reactant Purity start->c1 c2 Verify Reaction Conditions (Temp, Time, Solvent) c1->c2 Pure s1 Purify Starting Materials c1->s1 Impure? c3 Ensure Inert Atmosphere c2->c3 Optimal s2 Optimize Reaction Parameters c2->s2 Suboptimal? s3 Improve Air-Free Technique c3->s3 Compromised?

Caption: A logical flow diagram for troubleshooting low yield in P₄S₆ synthesis.

References

Technical Support Center: Purification of Crude Tetraphosphorus Hexasulfide (P₄S₆)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude P₄S₆.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude P₄S₆.

Issue Probable Cause(s) Recommended Solution(s)
Low yield after recrystallization - Incorrect solvent choice: The solvent may be too good at dissolving P₄S₆ even at low temperatures, or not effective enough at dissolving impurities. - Too much solvent used: Using an excessive amount of solvent will keep more of the product dissolved in the mother liquor. - Premature crystallization: The solution may have cooled too quickly, leading to the formation of fine crystals that are difficult to collect and may trap impurities. - Incomplete transfer of crystals: Loss of product during transfer from the crystallization vessel to the filter.- Solvent Screening: Test the solubility of crude P₄S₆ in small amounts of different solvents (e.g., carbon disulfide, toluene, hexane) at both room temperature and their boiling points to find a solvent with a large solubility difference. - Use minimal solvent: Add hot solvent portion-wise until the solid just dissolves. - Slow Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Insulating the flask can promote slower cooling. - Careful Transfer: Use a spatula and a small amount of cold, fresh solvent to rinse the crystallization flask and transfer all the crystals to the filter.
Product is still impure after recrystallization - Inappropriate solvent: The chosen solvent may not effectively differentiate between P₄S₆ and the impurities. - Crystallization occurred too rapidly: Fast cooling can lead to the co-precipitation of impurities with the product. - Insoluble impurities present: The crude material may contain impurities that are insoluble in the hot recrystallization solvent.- Solvent System Optimization: Consider using a mixed solvent system to fine-tune the solubility characteristics. - Controlled Cooling: Ensure a slow cooling rate to allow for the formation of pure crystals. - Hot Filtration: If insoluble impurities are observed in the hot solution, perform a hot filtration step to remove them before allowing the solution to cool and crystallize.
Sublimation is slow or inefficient - Temperature is too low: The vapor pressure of P₄S₆ is insufficient for effective sublimation at the set temperature. - Pressure is too high: A high vacuum is necessary to facilitate sublimation at a reasonable temperature. - Poor heat transfer: Inadequate contact between the heating element and the sublimation apparatus.- Increase Temperature: Gradually increase the temperature of the heating mantle or oil bath. - Improve Vacuum: Ensure all connections in the vacuum line are secure and that the vacuum pump is functioning correctly. A pressure of <1 mmHg is generally recommended. - Ensure Good Thermal Contact: Use a suitable heat transfer medium (e.g., silicone oil) between the heating mantle and the sublimation flask.
Product is contaminated after sublimation - Volatile impurities: The crude material may contain impurities with vapor pressures similar to that of P₄S₆. - "Bumping" of the solid: Rapid heating can cause the solid material to be mechanically carried over to the collection surface. - Inadequate temperature gradient: Insufficient cooling of the collection surface can lead to the condensation of less volatile impurities.- Fractional Sublimation: If possible, sublime the material in stages at different temperatures to separate components with different volatilities. - Gradual Heating: Heat the sample slowly and evenly to avoid bumping. - Efficient Cooling: Ensure a steep temperature gradient by effectively cooling the collection surface (e.g., using a cold finger with circulating cold water or a dry ice/acetone slurry).
Yellow or discolored product - Presence of other phosphorus sulfides: The synthesis of P₄S₆ can often lead to the formation of other phosphorus sulfides (e.g., P₄S₃, P₄S₇, P₄S₁₀) as byproducts, which are often yellow or colored. - Elemental sulfur impurity: Unreacted sulfur can be present in the crude product. - Decomposition: P₄S₆ can be sensitive to air and moisture, leading to decomposition products that may be colored.- Recrystallization from Carbon Disulfide: Carbon disulfide is a good solvent for many phosphorus sulfides and elemental sulfur, and recrystallization can effectively remove these impurities.[1] - Sublimation: Sublimation can be effective in separating P₄S₆ from less volatile impurities. - Inert Atmosphere Handling: Handle P₄S₆ under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude P₄S₆?

The synthesis of P₄S₆ from white phosphorus and sulfur can lead to the formation of other phosphorus sulfides as major impurities, including P₄S₃, P₄S₇, and P₄S₁₀. Unreacted starting materials, particularly elemental sulfur, can also be present. The presence of these impurities can affect the reactivity and properties of the final product.

Q2: What are the recommended purification techniques for crude P₄S₆?

The two primary and most effective purification techniques for P₄S₆ are recrystallization and vacuum sublimation .

  • Recrystallization from a suitable solvent, such as carbon disulfide, is a common method for removing soluble impurities.[1]

  • Vacuum sublimation is particularly effective for separating P₄S₆ from non-volatile or less volatile impurities.

Q3: Which solvents are suitable for the recrystallization of P₄S₆?

Carbon disulfide (CS₂) is a widely used and effective solvent for the recrystallization of phosphorus sulfides.[1] Toluene and hexane (B92381) are other potential non-polar solvents that could be explored, though their efficacy for P₄S₆ recrystallization is less documented.[2][3] The ideal solvent should dissolve P₄S₆ well at its boiling point but poorly at low temperatures.

Q4: What are the typical conditions for the vacuum sublimation of P₄S₆?

Q5: How can the purity of P₄S₆ be assessed?

The purity of P₄S₆ can be assessed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is a powerful tool for identifying and quantifying the different phosphorus sulfide (B99878) species present in a sample.[4]

  • Melting Point Analysis: A sharp melting point close to the literature value is indicative of high purity. Impurities will typically broaden and depress the melting point range.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify volatile impurities.

Experimental Protocols

Recrystallization from Carbon Disulfide

Objective: To purify crude P₄S₆ by removing soluble impurities.

Materials:

  • Crude P₄S₆

  • Carbon disulfide (CS₂), reagent grade

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude P₄S₆ in a clean, dry Erlenmeyer flask.

  • In a well-ventilated fume hood, add a minimal amount of carbon disulfide to the flask. Caution: Carbon disulfide is highly flammable and toxic. Handle with appropriate personal protective equipment.

  • Gently heat the mixture while stirring to dissolve the solid. If necessary, add more CS₂ in small portions until the solid is completely dissolved at the boiling point of the solvent.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • Once the solution has reached room temperature, place the flask in an ice bath to induce further crystallization.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold carbon disulfide.

  • Dry the purified P₄S₆ crystals under vacuum to remove any residual solvent.

Vacuum Sublimation

Objective: To purify crude P₄S₆ by separating it from non-volatile or less volatile impurities.

Materials:

  • Crude P₄S₆

  • Sublimation apparatus (including a sublimation flask and a cold finger or condenser)

  • High-vacuum pump

  • Heating mantle or oil bath

  • Cold trap (e.g., liquid nitrogen or dry ice/acetone)

Procedure:

  • Place the crude P₄S₆ into the sublimation flask.

  • Assemble the sublimation apparatus, ensuring all joints are properly sealed with high-vacuum grease.

  • Connect the apparatus to a high-vacuum line equipped with a cold trap.

  • Evacuate the system to a pressure below 1 mmHg.

  • Once a stable vacuum is achieved, begin to cool the cold finger or condenser with a suitable coolant (e.g., circulating cold water or a dry ice/acetone slurry).

  • Slowly heat the sublimation flask using a heating mantle or oil bath.

  • Observe the sublimation of P₄S₆ onto the cold surface. Adjust the temperature as needed to maintain a steady rate of sublimation without causing the material to melt or decompose.

  • Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.

  • Carefully vent the apparatus with an inert gas (e.g., nitrogen or argon).

  • Scrape the purified P₄S₆ from the cold finger or condenser in an inert atmosphere.

Data Presentation

Purification MethodTypical Starting PurityExpected Final PurityTypical YieldKey Parameters
Recrystallization 80-95%>98%70-90%Solvent choice, cooling rate, solvent volume
Vacuum Sublimation 80-95%>99%60-80%Temperature, pressure, cooling efficiency

Note: The values presented in this table are estimates and can vary depending on the nature and amount of impurities in the crude material and the specific experimental conditions.

Visualizations

PurificationWorkflow Crude Crude P₄S₆ Recrystallization Recrystallization (e.g., from CS₂) Crude->Recrystallization Sublimation Vacuum Sublimation Crude->Sublimation Pure Pure P₄S₆ Recrystallization->Pure Sublimation->Pure Analysis Purity Analysis (NMR, MP, etc.) Pure->Analysis

Caption: General workflow for the purification of crude P₄S₆.

RecrystallizationTroubleshooting start Low Yield After Recrystallization cause1 Incorrect Solvent start->cause1 cause2 Too Much Solvent start->cause2 cause3 Rapid Cooling start->cause3 solution1 Solvent Screening cause1->solution1 solution2 Use Minimal Solvent cause2->solution2 solution3 Slow Cooling Protocol cause3->solution3

Caption: Troubleshooting logic for low yield in recrystallization.

References

Technical Support Center: Challenges in P₄S₆ Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the separation and analysis of P₄S₆ isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomers of P₄S₆ and why are they difficult to separate?

A1: The two most common isomers of tetraphosphorus (B14172348) hexasulfide are α-P₄S₆ and β-P₄S₆. Both are cage-like molecules with the same molecular formula and mass. The primary challenge in their separation stems from their very similar physical and chemical properties, such as polarity, shape, and likely boiling points.[1] These similarities make it difficult for standard chromatographic techniques to differentiate between them, often leading to co-elution.[1] The separation of such cage-like isomers requires high-resolution methods that can exploit subtle differences in their interaction with a stationary phase.[2]

Q2: How can I confirm the identity of the separated P₄S₆ isomers?

A2: The most effective and definitive method for identifying α-P₄S₆ and β-P₄S₆ is ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. The two isomers have distinct and widely separated chemical shifts due to the different electronic environments of the phosphorus atoms in their respective cage structures. This large difference in chemical shifts allows for unambiguous identification and quantification of each isomer in a mixture or in isolated fractions.[3]

Q3: Aside from chromatography, what other techniques could potentially separate or differentiate these isomers?

A3: While High-Performance Liquid Chromatography (HPLC) is a primary tool, other advanced techniques could be explored. Fractional crystallization could be a viable method if the isomers exhibit different solubilities in a particular solvent system. Additionally, advanced mass spectrometry techniques involving ion mobility spectrometry (IMS-MS) can separate isomers based on their different shapes and collisional cross-sections, offering a rapid alternative to chromatography.[1]

Troubleshooting Guides for HPLC Separation

This section addresses common issues encountered during the HPLC-based separation of P₄S₆ isomers.

Q4: My chromatogram shows a single, broad peak instead of two distinct peaks for the α- and β-isomers. How can I achieve separation (improve resolution)?

A4: Co-elution is the most common challenge. A systematic approach to improving chromatographic resolution is necessary.[4]

  • Optimize the Mobile Phase:

    • Change Solvent Strength: Since P₄S₆ is nonpolar, you are likely using a normal-phase (e.g., hexane/ethyl acetate) or non-aqueous reversed-phase system. Systematically vary the ratio of the strong to weak solvent to find an optimal window where separation occurs.

    • Switch Organic Modifier: Different solvents can alter selectivity. If using normal-phase chromatography with hexane, try switching the polar modifier from ethyl acetate (B1210297) to dichloromethane (B109758) or isopropyl alcohol to change the interactions with the stationary phase.

  • Change the Stationary Phase:

    • If mobile phase optimization fails, the column chemistry may not be suitable. For nonpolar cage isomers, consider columns that offer shape selectivity, such as those with phenyl-based or specially designed stationary phases. A standard C18 column may not provide sufficient selectivity.[3]

  • Reduce the Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve efficiency, often leading to better resolution, although it will increase the run time.[4]

  • Decrease the Column Temperature: Lowering the column temperature can sometimes enhance the subtle interaction differences between isomers and the stationary phase, improving separation.

Q5: The peaks for my P₄S₆ isomers are tailing significantly. What is causing this and how can I fix it?

A5: Peak tailing is typically caused by unwanted secondary interactions between the analyte and the stationary phase or by column overload.[5]

  • Probable Causes & Solutions:

    • Active Sites on Silica (B1680970): Even in nonpolar separations, residual silanol (B1196071) groups on the silica backbone of the stationary phase can cause issues. Use a high-purity, end-capped column.

    • Column Overload: You may be injecting too much sample. Reduce the concentration of your sample solution or decrease the injection volume.[4] Fronting peaks are also a sign of overloading.[5]

    • Sample Solvent Incompatibility: Ensure your sample is dissolved in a solvent that is weaker than or identical to your mobile phase. Dissolving a nonpolar compound in a very strong solvent can cause peak distortion.

Q6: The backpressure in my HPLC system is excessively high. What are the steps to diagnose and resolve this?

A6: High backpressure can shut down the system and damage the column or pump. Isolate the source of the pressure systematically.[3]

  • Troubleshooting Steps:

    • Disconnect the Column: Start by disconnecting the column from the injector and running the pump. If the pressure returns to normal, the blockage is in the column or downstream.

    • Check for Blocked Frits: The inlet frit of the column is the most common site for blockages from particulate matter. If the column manufacturer allows it, you can try back-flushing the column with a strong solvent at a low flow rate.

    • Inspect the Guard Column: If you are using a guard column, replace it, as they are designed to be disposable and protect the main analytical column.[6]

    • Buffer Precipitation (Less Common for P₄S₆): While unlikely for nonpolar P₄S₆ separations that avoid aqueous buffers, if any additives are used, ensure they are fully soluble in the mobile phase to prevent precipitation.[3]

Data Presentation

The following tables summarize key data for the separation and characterization of P₄S₆ isomers.

Table 1: Key Analytical Properties for P₄S₆ Isomer Differentiation

Propertyα-P₄S₆β-P₄S₆Significance for Separation
³¹P NMR Chemical Shift (ppm) +90[3]-67[3]Primary method for definitive identification and quantification of isomers post-separation.
Solubility Empirically determinedEmpirically determinedDifferences in solubility can be exploited for separation by fractional crystallization.
Melting Point Empirically determinedEmpirically determinedCan be used as an indicator of purity for isolated fractions.

Table 2: HPLC Troubleshooting Quick Reference

ProblemProbable Cause(s)Recommended Solution(s)
Poor Resolution / Co-elution - Incorrect mobile phase strength- Unsuitable column chemistry- Adjust solvent ratio- Change organic modifier- Switch to a column with different selectivity (e.g., Phenyl-Hexyl)
Peak Tailing - Column overload- Secondary interactions with silica- Reduce sample concentration- Use a high-purity, end-capped column
High Backpressure - Blocked column inlet frit- Clogged guard column- Back-flush the column (if permissible)- Replace the guard column- Filter all samples and mobile phases

Experimental Protocols

Protocol 1: Hypothetical Reversed-Phase HPLC Method for P₄S₆ Isomer Separation

This protocol is a representative starting point for developing a separation method. Optimization will be required.

1. Equipment and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and isopropanol.

  • 0.22 µm syringe filters.

  • Glass vials.

2. Reagent Preparation:

  • Mobile Phase A: 100% Methanol

  • Mobile Phase B: 100% Acetonitrile

  • Sample Solution: Accurately weigh ~5 mg of the P₄S₆ isomer mixture and dissolve in 10 mL of a suitable nonpolar solvent like carbon disulfide (CS₂) or toluene. Dilute further with the initial mobile phase if necessary. Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.[3]

3. Chromatographic Conditions:

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 220 nm (P₄S₆ lacks a strong chromophore; low UV may be necessary, or an alternative detector like a mass spectrometer could be used).

  • Injection Volume: 5 µL

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 50 50
    20.0 0 100
    25.0 0 100
    25.1 50 50

    | 30.0 | 50 | 50 |

4. Procedure:

  • Equilibrate the column with the initial mobile phase conditions (50% A, 50% B) for at least 15 minutes or until a stable baseline is achieved.

  • Inject the prepared sample solution.

  • Run the gradient program and collect the data.

  • Collect fractions corresponding to each eluting peak for offline analysis.

5. Data Analysis:

  • Analyze the chromatogram to determine retention times and peak areas.

  • Take the collected fractions, remove the solvent under reduced pressure, and re-dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire ³¹P NMR spectra for each fraction to confirm the identity of the α- and β-isomers based on their characteristic chemical shifts.[7]

Visualizations

G Diagram 1: Troubleshooting Workflow for Poor Isomer Resolution start Start: Poor or No Resolution mobile_phase Step 1: Optimize Mobile Phase start->mobile_phase adjust_ratio Adjust Solvent Ratio (e.g., increase weak solvent %) mobile_phase->adjust_ratio change_solvent Change Organic Modifier (e.g., ACN vs. MeOH) adjust_ratio->change_solvent check1 Resolution Improved? change_solvent->check1 column Step 2: Change Stationary Phase check1->column No end_success Success: Method Optimized check1->end_success Yes select_column Select Column with Different Selectivity (e.g., Phenyl, Cyano) column->select_column check2 Resolution Improved? select_column->check2 conditions Step 3: Adjust Other Conditions check2->conditions No check2->end_success Yes flow_rate Decrease Flow Rate conditions->flow_rate temperature Change Temperature flow_rate->temperature check3 Resolution Improved? temperature->check3 check3->end_success Yes end_fail Consult Specialist: Consider Alternative Technique (e.g., SFC, Prep-TLC) check3->end_fail No

Caption: A decision tree for troubleshooting poor HPLC separation of isomers.

G Diagram 2: General Workflow for P₄S₆ Isomer Analysis cluster_prep Sample Preparation cluster_sep Separation cluster_char Characterization synthesis Synthesis of P₄S₆ Mixture dissolution Dissolution & Filtration synthesis->dissolution hplc HPLC Method Development & Separation dissolution->hplc fraction Fraction Collection hplc->fraction nmr ³¹P NMR Analysis of Fractions fraction->nmr identification Isomer Identification (α vs. β) nmr->identification identification->hplc Feedback for Method Optimization

Caption: Workflow from sample preparation to final isomer identification.

References

Technical Support Center: Tetraphosphorus Hexasulfide (P₄S₆)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetraphosphorus (B14172348) hexasulfide (P₄S₆).

Frequently Asked Questions (FAQs)

Q1: What is tetraphosphorus hexasulfide and what are its basic properties?

A1: this compound (P₄S₆) is an inorganic compound with a cage-like molecular structure. It is a yellow crystalline solid. Key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula P₄S₆[1][2]
Molecular Weight 316.29 g/mol [1]
Appearance Yellow crystalline solid
Melting Point 290 °C
Boiling Point 490 °C
Oxidation State of P +3[3]

Q2: How should P₄S₆ be handled and stored to ensure stability?

A2: P₄S₆ is sensitive to moisture and air.[4] Improper handling can lead to degradation.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood or glovebox under an inert atmosphere (e.g., argon or nitrogen).[5] Avoid formation of dust and aerosols. Use non-sparking tools to prevent ignition.[5]

  • Storage: Store in a cool, dry, well-ventilated place away from heat, sparks, and open flames.[4] Keep the container tightly closed and protect from moisture. Store away from incompatible materials such as strong oxidizing agents.[4]

Q3: What are the primary degradation pathways for P₄S₆?

A3: The primary degradation pathways for P₄S₆ are hydrolysis, oxidation, and thermal decomposition. Due to a lack of specific studies on P₄S₆, the pathways are largely inferred from the behavior of analogous phosphorus sulfides.

  • Hydrolysis: P₄S₆ is expected to react with water, especially under acidic or alkaline conditions. By analogy to other phosphorus sulfides like P₄S₁₀, hydrolysis likely yields a mixture of phosphorus oxyacids, thioacids, and hydrogen sulfide (B99878) (H₂S).[6]

  • Oxidation: P₄S₆ can be oxidized by common oxidizing agents. The phosphorus atoms are in a +3 oxidation state and can be oxidized to +5. The sulfur atoms can also be oxidized. Products may include phosphorus oxides (like P₄O₁₀) and sulfur oxides (like SO₂).

  • Thermal Decomposition: While P₄S₆ has a high boiling point, it may decompose at elevated temperatures. The exact decomposition products and temperature are not well-documented, but are likely to be other phosphorus sulfides and elemental phosphorus and sulfur.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Sample appears discolored (darker yellow, brown, or black). Oxidation due to exposure to air.Discard the sample and obtain a fresh, properly stored batch. Ensure future handling is under an inert atmosphere.
Sample has a strong, unpleasant odor (rotten eggs). Hydrolysis due to exposure to moisture, releasing H₂S.Handle the material in a well-ventilated fume hood. Check for breaches in the storage container seal. If the container is compromised, the material may be partially degraded.
Inconsistent experimental results. Sample degradation due to improper handling or storage.Review handling and storage procedures. Use fresh samples for each experiment. Consider analyzing the purity of the P₄S₆ stock.
Formation of an insoluble precipitate in organic solvents. Reaction with residual water or impurities in the solvent.Use anhydrous solvents and perform reactions under an inert atmosphere. Purify solvents if necessary.
Exothermic reaction upon addition of a reagent. Reaction with an incompatible substance, such as a strong oxidizing agent or water.Review the compatibility of all reagents. Add reagents slowly and with appropriate cooling.

Degradation Pathways Explained

Hydrolysis

P₄O₆(s) + 6H₂O(l) → 4H₃PO₃(aq)[7]

For P₄S₆, the sulfur atoms introduce the possibility of forming various phosphorus thioacids and hydrogen sulfide. The overall process is likely a complex series of reactions.

HydrolysisPathway P4S6 P₄S₆ Intermediates Phosphorus Thioacids (e.g., H₃PO₂S, H₃POS₂) P4S6->Intermediates Hydrolysis H2O H₂O (Moisture) H2O->Intermediates Products Phosphorous Acid (H₃PO₃) Phosphoric Acid (H₃PO₄) Hydrogen Sulfide (H₂S) Intermediates->Products Further Hydrolysis

Caption: Proposed hydrolysis pathway of P₄S₆.

Oxidation

The phosphorus atoms in P₄S₆ are in an intermediate oxidation state (+3) and are susceptible to oxidation by various agents (e.g., O₂, H₂O₂, halogens). The reaction can lead to the formation of phosphorus(V) oxides and sulfur oxides.

OxidationPathway P4S6 P₄S₆ OxidizedProducts Phosphorus Oxides (e.g., P₄O₁₀) Sulfur Oxides (e.g., SO₂) P4S6->OxidizedProducts OxidizingAgent Oxidizing Agent (e.g., O₂, H₂O₂) OxidizingAgent->OxidizedProducts

Caption: General oxidation pathway of P₄S₆.

Thermal Decomposition

Detailed studies on the thermal decomposition of P₄S₆ are scarce. However, it is known that other phosphorus sulfides can disproportionate upon heating.[8] For example, P₄S₅ is unstable when heated and tends to disproportionate to P₄S₃ and P₄S₇.[8] A similar process may occur for P₄S₆ at temperatures above its boiling point (490 °C).

ThermalDecomposition P4S6_initial P₄S₆ (s, l) P4S6_gas P₄S₆ (g) P4S6_initial->P4S6_gas Boiling DecompositionProducts Other Phosphorus Sulfides (e.g., P₄S₃, P₄S₇) Elemental P & S P4S6_gas->DecompositionProducts Heat > 490 °C Heat->DecompositionProducts

Caption: Plausible thermal decomposition of P₄S₆.

Experimental Protocols

The following are generalized protocols for studying the stability of P₄S₆. Specific analytical parameters would need to be optimized for the instrumentation used.

Protocol 1: Hydrolysis Study

Objective: To monitor the hydrolysis of P₄S₆ over time in an aqueous solution.

Materials:

  • P₄S₆

  • Degassed, deionized water

  • pH buffer solutions (e.g., phosphate (B84403) or acetate (B1210297) buffers)

  • Anhydrous organic solvent (e.g., acetonitrile) for stock solution preparation

  • Reaction vials with septa

  • HPLC-UV or HPLC-MS system

  • ³¹P NMR spectrometer

Procedure:

  • Prepare a stock solution of P₄S₆ in the anhydrous organic solvent under an inert atmosphere.

  • In a reaction vial, add a specific volume of the aqueous buffer solution.

  • Spike the buffer solution with a known amount of the P₄S₆ stock solution to initiate the hydrolysis reaction.

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in a cold organic solvent.

  • Analyze the quenched sample by HPLC to quantify the remaining P₄S₆ and identify degradation products.

  • For structural elucidation of major degradation products, ³¹P NMR spectroscopy can be used.

Protocol 2: Oxidation Study

Objective: To assess the stability of P₄S₆ in the presence of an oxidizing agent.

Materials:

  • P₄S₆

  • Anhydrous, peroxide-free organic solvent (e.g., dichloromethane)

  • Oxidizing agent (e.g., hydrogen peroxide, m-chloroperoxybenzoic acid)

  • Reaction vessel

  • TLC plates and developing chamber

  • GC-MS or LC-MS system

Procedure:

  • Dissolve a known amount of P₄S₆ in the anhydrous organic solvent in a reaction vessel under an inert atmosphere.

  • Slowly add a stoichiometric amount of the oxidizing agent to the solution while stirring.

  • Monitor the progress of the reaction by TLC.

  • Upon completion of the reaction (disappearance of the P₄S₆ spot on TLC), analyze the reaction mixture by GC-MS or LC-MS to identify the oxidation products.

  • Isolate major products by column chromatography for further characterization if needed.

Protocol 3: Thermal Stability Analysis

Objective: To determine the thermal decomposition profile of P₄S₆.

Materials:

  • P₄S₆

  • Thermogravimetric Analyzer (TGA) coupled with a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR).

  • Inert gas (e.g., nitrogen, argon)

Procedure:

  • Place a small, accurately weighed sample of P₄S₆ into the TGA crucible.

  • Heat the sample from room temperature to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min) under a continuous flow of inert gas.

  • Record the mass loss as a function of temperature.

  • Simultaneously analyze the evolved gases using the coupled MS or FTIR to identify the decomposition products.

Caption: General experimental workflow for P₄S₆ stability studies.

References

Technical Support Center: P₄S₆ Handling and Experimentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for preventing the hydrolysis of tetraphosphorus (B14172348) hexasulfide (P₄S₆) during experiments.

Frequently Asked Questions (FAQs)

Q1: What is P₄S₆ and why is it sensitive to hydrolysis?

Tetraphosphorus hexasulfide (P₄S₆) is a phosphorus sulfide (B99878) compound. The phosphorus-sulfur (P-S) bonds within the P₄S₆ molecule are susceptible to cleavage by water molecules. This process, known as hydrolysis, leads to the decomposition of the compound and the formation of various byproducts, which can interfere with experimental results.

Q2: What are the expected products of P₄S₆ hydrolysis?

While specific studies on the complete hydrolysis of P₄S₆ are limited, the reaction products can be inferred from the behavior of similar phosphorus sulfides, such as P₄S₁₀. The hydrolysis products are highly dependent on the pH of the reaction medium.

  • Acidic Conditions: Under acidic conditions, the hydrolysis of phosphorus sulfides is typically rapid and complete, leading to the formation of phosphoric acid (H₃PO₄) and hydrogen sulfide (H₂S) gas.

  • Basic (Alkaline) Conditions: In the presence of a base, the hydrolysis is slower, and the replacement of sulfur with oxygen is less complete. This leads to the formation of various thiophosphates (containing P-S bonds) and phosphate (B84403) ions.[1]

A probable, non-exhaustive list of potential hydrolysis products is summarized below:

ConditionPotential Hydrolysis Products
Acidic (e.g., in the presence of HCl) Phosphoric acid (H₃PO₄), Hydrogen sulfide (H₂S)
Basic (e.g., in the presence of NaOH) Thiophosphate ions (e.g., PO₃S³⁻, PO₂S₂³⁻), Phosphate ions (PO₄³⁻), Sulfide ions (S²⁻)

Q3: What are the primary signs of P₄S₆ decomposition in my experiment?

The most common indicators of P₄S₆ hydrolysis include:

  • Formation of a white precipitate: This could be elemental sulfur or various insoluble phosphorus-containing byproducts.

  • Evolution of a gas with a rotten egg smell: This is characteristic of hydrogen sulfide (H₂S), a major product of hydrolysis, especially under acidic conditions.

  • Inconsistent or non-reproducible experimental results: The presence of hydrolysis products can interfere with reactions and analytical measurements.

  • Changes in the physical appearance of the P₄S₆ solid: This may include discoloration or a change in texture.

Troubleshooting Guide: Preventing P₄S₆ Hydrolysis

This guide provides solutions to common issues encountered during the handling and use of P₄S₆.

Problem Possible Cause Recommended Solution
Sample decomposition upon opening a new container. Improper storage, exposure to atmospheric moisture during packaging or transport.Purchase from a reputable supplier who provides an inert atmosphere seal. Upon receipt, immediately transfer the container to a dry, inert atmosphere environment such as a glovebox.
Reaction failure or unexpected side products. Introduction of moisture during reagent or solvent addition.Use rigorously dried, deoxygenated solvents. Employ stringent inert atmosphere techniques (e.g., Schlenk line or glovebox) for all manipulations. Pre-dry all glassware in an oven and cool under an inert gas stream.
Slow degradation of P₄S₆ solution over time. Residual moisture in the solvent or slow diffusion of air into the reaction vessel.Store solutions of P₄S₆ under a positive pressure of an inert gas (argon is preferred due to its higher density). Use high-quality septa and seal all joints with vacuum grease or Teflon tape. For long-term storage, consider freezing the solution in a sealed container inside a glovebox.
Inconsistent analytical results (e.g., NMR, Mass Spec). Hydrolysis occurring during sample preparation for analysis.Prepare analytical samples in a glovebox using anhydrous deuterated solvents. If analysis must be performed outside of an inert atmosphere, minimize the time the sample is exposed to air and use a tightly sealed container.

Experimental Protocols

Protocol 1: Handling and Dispensing P₄S₆ in a Glovebox

This protocol outlines the procedure for safely handling solid P₄S₆ in an inert atmosphere glovebox to prevent exposure to moisture.

Materials:

  • Sealed container of P₄S₆

  • Spatula

  • Weighing paper or boat

  • Reaction vessel (pre-dried)

  • Anhydrous, deoxygenated solvent

  • Glovebox with an atmosphere of <1 ppm H₂O and O₂

Procedure:

  • Introduce the sealed container of P₄S₆, spatula, weighing paper, and the pre-dried reaction vessel into the glovebox antechamber.

  • Evacuate and refill the antechamber with the glovebox's inert gas at least three times to remove atmospheric contaminants.

  • Transfer all items into the main glovebox chamber.

  • Allow the items to sit in the glovebox atmosphere for at least 30 minutes to ensure any surface moisture has been removed.

  • Carefully open the P₄S₆ container.

  • Using the spatula, dispense the desired amount of P₄S₆ onto the weighing paper.

  • Transfer the weighed P₄S₆ to the reaction vessel.

  • If making a solution, add the anhydrous, deoxygenated solvent to the reaction vessel.

  • Seal the reaction vessel and the original P₄S₆ container tightly.

  • Remove the sealed reaction vessel from the glovebox via the antechamber, following the proper evacuation and refill cycles.

Protocol 2: Setting up a Reaction with P₄S₆ using Schlenk Line Technique

This protocol describes how to set up a reaction involving P₄S₆ using a Schlenk line to maintain an inert atmosphere.

Materials:

  • Schlenk flask (pre-dried) with a magnetic stir bar

  • Septa and glass stoppers

  • Cannula (double-tipped needle)

  • Source of high-purity inert gas (Argon or Nitrogen)

  • P₄S₆ solution in an anhydrous solvent (prepared in a glovebox)

  • Other reagents in anhydrous solvents

Procedure:

  • Assemble the dry Schlenk flask and equip it with a septum.

  • Connect the flask to the Schlenk line via the sidearm.

  • Evacuate the flask under high vacuum and then refill with inert gas. Repeat this cycle at least three times to ensure the flask is free of air and moisture.

  • Under a positive flow of inert gas, add any other solid reagents to the flask.

  • Add anhydrous solvents via a cannula or a gas-tight syringe.

  • To add the P₄S₆ solution, use a cannula to transfer the solution from its storage vessel to the reaction flask under a positive pressure of inert gas.

  • Once all reagents are added, maintain a positive pressure of inert gas in the flask throughout the reaction.

Visualizations

Hydrolysis_Pathway cluster_acidic Acidic Conditions cluster_basic Basic Conditions P4S6 P₄S₆ H2O H₂O H3PO4 H₃PO₄ (Phosphoric Acid) H2O->H3PO4 H⁺ catalyst H2S H₂S (Hydrogen Sulfide) H2O->H2S H⁺ catalyst Thiophosphates Thiophosphates (e.g., PO₃S³⁻) H2O->Thiophosphates OH⁻ catalyst Phosphates Phosphates (PO₄³⁻) H2O->Phosphates OH⁻ catalyst

Caption: Hydrolysis pathways of P₄S₆ under different pH conditions.

Experimental_Workflow start Start: Handling P₄S₆ glovebox Use Glovebox (<1 ppm H₂O, O₂) start->glovebox schlenk Use Schlenk Line start->schlenk dry_solvents Use Anhydrous/Deoxygenated Solvents glovebox->dry_solvents schlenk->dry_solvents dry_glassware Oven-Dry Glassware dry_solvents->dry_glassware inert_atmosphere Maintain Positive Inert Gas Pressure (Argon preferred) dry_glassware->inert_atmosphere storage Proper Storage: Dry, Inert, Sealed inert_atmosphere->storage success Successful Experiment (Hydrolysis Minimized) storage->success

Caption: Key steps to prevent P₄S₆ hydrolysis during experiments.

References

Technical Support Center: Optimizing Reaction Conditions for P₄S₆ Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical support center provides guidance on the use of tetraphosphorus (B14172348) hexasulfide (P₄S₆) as a thionating agent. Due to the limited availability of specific experimental data for P₄S₆ in publicly accessible literature, much of the information, particularly regarding reaction optimization and troubleshooting, has been extrapolated from data on closely related and more commonly used phosphorus sulfide (B99878) reagents, such as tetraphosphorus decasulfide (P₄S₁₀) and Lawesson's Reagent. Researchers should use this information as a general guide and perform their own optimizations for specific substrates and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is P₄S₆ and what are its primary applications in organic synthesis?

Tetraphosphorus hexasulfide (P₄S₆) is a phosphorus sulfide compound.[1] Like other phosphorus sulfides, its primary application in organic synthesis is as a thionating agent. Thionation is the process of converting a carbonyl group (C=O) into a thiocarbonyl group (C=S). This is a crucial transformation in the synthesis of a wide variety of organosulfur compounds, which have applications in pharmaceuticals, materials science, and agrochemicals.

Q2: How does the reactivity of P₄S₆ compare to other common thionating agents like P₄S₁₀ and Lawesson's Reagent?

Direct comparative studies detailing the reactivity of P₄S₆ are scarce. However, based on the general trends of phosphorus sulfides, it is expected to be a potent thionating agent. The reactivity of thionating agents is influenced by factors such as solubility in organic solvents and the specific reaction conditions employed. For instance, Lawesson's Reagent is known for its milder reaction conditions compared to P₄S₁₀, which often requires higher temperatures. The combination of P₄S₁₀ with hexamethyldisiloxane (B120664) (HMDO) has been shown to enhance reactivity and simplify workup procedures.[2][3] It is plausible that the reactivity of P₄S₆ falls within the spectrum of these reagents, and its effectiveness will be substrate-dependent.

Q3: What are the general safety precautions for handling P₄S₆?

P₄S₆, like other phosphorus sulfides, is a water-reactive and flammable solid.[4] Contact with moisture can lead to the release of flammable and toxic gases, such as hydrogen sulfide (H₂S).[4] Therefore, it is crucial to handle this reagent under an inert atmosphere (e.g., argon or nitrogen) and in a well-ventilated fume hood.[4]

Key Safety Precautions:

  • Handling: Always handle in an inert and dry environment. Use non-sparking tools and ground all equipment.[4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, a flame-retardant lab coat, and closed-toe shoes.[5][6]

  • Storage: Store in a cool, dry, and well-ventilated area away from water, moisture, and incompatible materials such as oxidizing agents. The container should be tightly sealed.[4]

  • Fire Safety: In case of fire, use a dry chemical powder, sand, or carbon dioxide. Do not use water , as it will react violently with the reagent.[4][7]

  • Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal.

Q4: What solvents are typically used for thionation reactions with phosphorus sulfide reagents?

The choice of solvent is critical and depends on the substrate and the specific thionating agent. Anhydrous, high-boiling point, non-protic solvents are generally preferred. Common choices include:

  • Toluene

  • Xylene

  • Dioxane

  • Tetrahydrofuran (THF)

  • Acetonitrile

For reactions involving P₄S₁₀/HMDO, dichloromethane (B109758) has also been used.[8] The solubility of the reagent and the substrate in the chosen solvent should be considered for optimal reaction rates.

Troubleshooting Guide

This guide addresses common issues encountered during thionation reactions.

Problem Possible Cause Suggested Solution
Low or No Product Yield Insufficient Reagent: The stoichiometry of the thionating agent to the substrate may be too low.Increase the molar equivalents of P₄S₆. A typical starting point is 0.5 equivalents per carbonyl group, but this may need to be optimized.
Low Reaction Temperature: The activation energy for the thionation of your specific substrate may not be reached.Gradually increase the reaction temperature. Refluxing in a higher-boiling solvent like xylene may be necessary.
Short Reaction Time: The reaction may not have reached completion.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and extend the reaction time as needed.
Poor Reagent Quality: The P₄S₆ may have degraded due to improper storage and exposure to moisture.Use a fresh batch of the reagent from a sealed container.
Inappropriate Solvent: The reagent or starting material may have poor solubility in the chosen solvent.Test different anhydrous, non-protic solvents to improve solubility and reaction kinetics.
Formation of Multiple Products/Side Reactions Reaction Temperature is Too High: High temperatures can lead to decomposition of the starting material, product, or reagent, resulting in side products.Reduce the reaction temperature. If a high temperature is required for the thionation, consider using a more reactive thionating agent or an additive to allow for lower temperatures.
Presence of Water: Moisture in the reaction will decompose the P₄S₆ reagent and can lead to unwanted side reactions.Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere. Use anhydrous solvents.
Substrate Sensitivity: The substrate may have other functional groups that are reactive towards the thionating agent.Protect sensitive functional groups before carrying out the thionation reaction.
Difficult Product Purification Phosphorus-Containing Byproducts: The reaction workup can leave behind phosphorus-containing byproducts that are difficult to separate from the desired product.A hydrolytic workup can help to convert these byproducts into more polar species that can be removed by extraction.[2][3] Filtering the crude product through a short plug of silica (B1680970) gel can also be effective.[2][3]
Complex Reaction Mixture: Multiple products and unreacted starting material can complicate purification.Optimize the reaction conditions (temperature, time, stoichiometry) to drive the reaction to completion and minimize side products.

Data Presentation

Table 1: Comparative Performance of Thionating Reagents for Amide Thionation
ReagentSubstrateReagent EquivalentsSolventTemperature (°C)TimeYield (%)
Lawesson's ReagentGeneric Amide0.5THFRoom Temp30 min86
P₄S₁₀/HMDON,N-dimethylbenzamide0.18 (P₄S₁₀)Dichloromethane40 (Reflux)1.5 h87
P₄S₁₀General AmidesExcessToluene/Xylene110-140 (Reflux)6-10 hVariable
(Data extrapolated from comparative studies of common thionating agents)
Table 2: Reactivity of Carbonyl Compounds towards Nucleophilic Attack
Carbonyl CompoundGeneral ReactivityReason
AldehydesHighLess sterically hindered and more electrophilic carbonyl carbon.[9]
KetonesModerateMore sterically hindered and less electrophilic carbonyl carbon compared to aldehydes.[9]
EstersLowThe lone pair of electrons on the oxygen atom of the -OR group can be delocalized, reducing the electrophilicity of the carbonyl carbon.
AmidesVery LowThe lone pair of electrons on the nitrogen atom is readily delocalized, making the carbonyl carbon significantly less electrophilic.
(This table provides a general trend for the reactivity of carbonyl groups, which is a key factor in thionation reactions.)

Experimental Protocols

General Protocol for Thionation of a Carbonyl Compound

Note: This is a generalized protocol and must be optimized for your specific substrate and P₄S₆.

Materials:

  • Carbonyl-containing substrate (1.0 equiv)

  • P₄S₆ (start with 0.5 equiv per carbonyl group)

  • Anhydrous, non-protic solvent (e.g., toluene, xylene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Set up a reaction flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet.

  • Add the P₄S₆ to the flask under a positive flow of inert gas.

  • Add the anhydrous solvent to the flask via a syringe or cannula.

  • Stir the suspension for a few minutes.

  • In a separate flask, dissolve the carbonyl-containing substrate in the anhydrous solvent.

  • Add the substrate solution to the P₄S₆ suspension at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., reflux).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (be aware of potential H₂S gas evolution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Mandatory Visualization

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification prep_reagents Prepare Anhydrous Reagents and Solvents setup_glassware Assemble Oven-Dried Glassware under Inert Atmosphere prep_reagents->setup_glassware add_reagent Add P₄S₆ to Solvent setup_glassware->add_reagent add_substrate Add Substrate Solution add_reagent->add_substrate heat_reaction Heat to Desired Temperature add_substrate->heat_reaction monitor_reaction Monitor Progress (TLC/LC-MS) heat_reaction->monitor_reaction quench Cool and Quench Reaction monitor_reaction->quench Reaction Complete extract Extract Product quench->extract dry Dry and Concentrate extract->dry purify Purify Product (Chromatography/Recrystallization) dry->purify

Caption: General experimental workflow for a thionation reaction using P₄S₆.

G cluster_yield Low/No Yield cluster_purity Impure Product start Thionation Reaction Issue check_reagent Increase P₄S₆ Equivalents start->check_reagent Low Yield optimize_temp Lower Reaction Temperature start->optimize_temp Multiple Products increase_temp Increase Reaction Temperature check_reagent->increase_temp Still Low Yield extend_time Extend Reaction Time increase_temp->extend_time Still Low Yield check_solvent Change Solvent extend_time->check_solvent Still Low Yield ensure_anhydrous Ensure Anhydrous Conditions optimize_temp->ensure_anhydrous Still Impure workup Modify Workup (Hydrolysis/Filtration) ensure_anhydrous->workup Still Impure

Caption: Troubleshooting logic for common issues in thionation reactions.

References

Navigating the Complexities of ³¹P NMR of Phosphorus Sulfides: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The analysis of phosphorus sulfides by ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and purity assessment. However, the rich chemistry of these compounds can often lead to complex and sometimes confusing spectra. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the standard reference for ³¹P NMR spectroscopy?

A1: The universally accepted standard for ³¹P NMR is an external sample of 85% phosphoric acid (H₃PO₄), which is assigned a chemical shift of 0 ppm.[1] All chemical shifts of your phosphorus sulfide (B99878) samples should be reported relative to this standard.

Q2: My phosphorus sulfide sample is poorly soluble. What solvents are recommended?

A2: Carbon disulfide (CS₂) is a common and effective solvent for many binary phosphorus sulfides.[2] Toluene can also be used.[2] It is crucial to use anhydrous solvents, as phosphorus sulfides are sensitive to moisture and can hydrolyze, leading to the formation of impurities.

Q3: What are the typical chemical shift ranges for phosphorus sulfides?

A3: The chemical shifts of phosphorus sulfides are highly dependent on the specific cage structure and the coordination environment of the phosphorus atoms. The overall range for phosphorus-containing compounds is very broad, spanning from approximately +1400 ppm to -500 ppm. For specific phosphorus sulfides, it is best to consult reference data.

Q4: What is the difference between a proton-decoupled and a proton-coupled ³¹P NMR spectrum?

A4: In a proton-decoupled spectrum, the coupling between phosphorus and proton nuclei is removed, resulting in sharper, singlet peaks for each unique phosphorus environment (in the absence of P-P coupling). This simplifies the spectrum.[1][3] A proton-coupled spectrum, on the other hand, shows the splitting of phosphorus signals due to interactions with neighboring protons, which can provide additional structural information. However, for most phosphorus sulfides, which lack direct P-H bonds, the differences may be minimal unless there are through-space interactions or couplings transmitted through several bonds.

Troubleshooting Guide

Problem 1: Unexpected Peaks in the Spectrum

Q: I see more peaks in my ³¹P NMR spectrum than I expected for my target phosphorus sulfide. What could be the cause?

A: The presence of unexpected peaks in your ³¹P NMR spectrum can arise from several factors. Here's a step-by-step guide to diagnose the issue:

Possible Causes and Solutions:

  • Crystallographic Inequivalence: In solid-state NMR, even in a pure crystalline sample, phosphorus atoms that are chemically equivalent but occupy different positions in the crystal lattice (crystallographically inequivalent) can give rise to separate signals.[4][5] For example, the solid-state ³¹P MAS-NMR spectrum of α-P₄S₃ shows two distinct signals for the apical phosphorus atoms due to two crystallographically inequivalent molecules in the unit cell.[4]

  • Presence of Impurities or Isomers: Your sample may contain other phosphorus sulfide cages as impurities or isomers that were co-synthesized or formed during storage. For instance, the synthesis of phosphorus sulfides can sometimes lead to a mixture of different P₄Sₙ species.[6]

  • Sample Degradation (Hydrolysis): Phosphorus sulfides are sensitive to moisture.[7] Exposure to atmospheric moisture or residual water in the NMR solvent can lead to hydrolysis, forming various oxo- and thio-phosphoric acids, which will appear as additional peaks in the spectrum.

  • Contamination: Ensure that your NMR tube and solvent are free from any phosphorus-containing contaminants.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected peaks.

Problem 2: Incorrect or Unclear Peak Multiplicity (Splitting Patterns)

Q: The splitting pattern of my peaks is not what I expected. How can I interpret the multiplicity?

A: The multiplicity of signals in the ³¹P NMR spectra of phosphorus sulfides is primarily due to homonuclear coupling (J-coupling) between adjacent phosphorus atoms.

Key Concepts:

  • n+1 Rule: A phosphorus signal will be split into n+1 peaks by n equivalent neighboring phosphorus atoms.[8]

  • Coupling Constants (J): The distance between the split peaks is the coupling constant, measured in Hertz (Hz). The magnitude of ¹J(P-P) coupling constants can be significant. For example, a coupling constant of 232 Hz, typical for a P-P single bond, has been observed in P₄S₇.[4]

Example: P₄S₃

The spectrum of P₄S₃ shows two distinct phosphorus environments: an apical phosphorus (Pₐ) and three basal phosphorus atoms (Pₑ).

  • The Pₐ signal is split by the three equivalent Pₑ atoms, resulting in a quartet (3+1 = 4 peaks).

  • Each Pₑ signal is split by the single Pₐ atom, resulting in a doublet (1+1 = 2 peaks).[8]

Troubleshooting Steps:

  • Determine the Molecular Structure: Confirm the expected structure and the connectivity of the phosphorus atoms in your molecule.

  • Identify Equivalent Phosphorus Atoms: Group the phosphorus atoms into chemically equivalent sets.

  • Apply the n+1 Rule: For each set of equivalent phosphorus atoms, determine the number of neighboring, non-equivalent phosphorus atoms to predict the splitting pattern.

  • Consider Overlapping Multiplets: In complex molecules, multiplets can overlap, making interpretation difficult. Adjusting the magnetic field strength (using a higher field spectrometer) can help resolve overlapping signals.

Interpretation Logic:

G A Observe Spectrum B Identify a Multiplet A->B C Count the Number of Peaks (m) B->C F Measure Coupling Constant (J-value in Hz) B->F D Number of Equivalent Neighboring P Atoms (n) = m - 1 C->D E Correlate with Molecular Structure D->E G Confirm Connectivity E->G F->G

Caption: Logic for interpreting peak multiplicity.

Problem 3: Low Signal-to-Noise Ratio or Broad Peaks

Q: My spectrum has a low signal-to-noise (S/N) ratio, and/or the peaks are very broad. What can I do to improve the spectral quality?

A: Poor signal-to-noise and broad peaks can obscure important details in your spectrum. Several factors can contribute to this issue.

Potential Solutions:

IssuePossible Cause(s)Suggested Solution(s)
Low S/N Ratio - Insufficient number of scans.- Increase the number of scans acquired.
- Incorrect pulse parameters (e.g., pulse width, relaxation delay).- Ensure a sufficient relaxation delay (D1), especially for quantitative measurements, to allow for full relaxation of the phosphorus nuclei. This can be 5 times the longest T₁ relaxation time.
- Low sample concentration.- Increase the concentration of the sample if solubility permits.
- Poor probe tuning.- Ensure the NMR probe is properly tuned and matched for the ³¹P frequency.
Broad Peaks - Unresolved couplings.- If broadness is due to unresolved proton coupling, use proton decoupling.
- Chemical or conformational exchange.- Lowering the sample temperature may slow down the exchange process and result in sharper peaks.
- Presence of paramagnetic impurities.- Remove any paramagnetic species from the sample, as they can cause significant line broadening.
- In solid-state NMR, inefficient magic angle spinning (MAS) or molecular reorientation.- Optimize the MAS speed. For some molecules like P₄S₃, basal phosphorus atoms may show line broadening due to molecular reorientation.[5]

Experimental Workflow for Improving Spectral Quality:

G A Poor Spectrum Quality (Low S/N, Broad Peaks) B Increase Number of Scans A->B C Optimize Relaxation Delay (D1) A->C D Increase Sample Concentration A->D E Check Probe Tuning A->E F Apply Proton Decoupling A->F G Vary Temperature A->G H Improved Spectrum B->H C->H D->H E->H F->H G->H

Caption: Workflow for improving spectral quality.

Experimental Protocols

Sample Preparation for Solution-State ³¹P NMR
  • Drying: Ensure your phosphorus sulfide sample is dry and has been handled under an inert atmosphere (e.g., in a glovebox) to prevent hydrolysis.

  • Solvent Selection: Use a dry, deuterated solvent in which your sample is soluble, such as carbon disulfide (CS₂) or toluene.[2]

  • Concentration: Prepare a solution of appropriate concentration. For routine spectra, a concentration of 10-20 mg/mL is often sufficient.

  • Transfer: Transfer the solution to an NMR tube under an inert atmosphere and cap it securely.

Quantitative ³¹P NMR (qNMR) Considerations

For accurate quantification of phosphorus sulfides, the following experimental parameters are crucial:

  • Relaxation Delay (D1): The recycle delay should be at least 5 times the longest spin-lattice relaxation time (T₁) of any phosphorus nucleus in the sample to ensure complete relaxation between pulses.[3]

  • Proton Decoupling: Use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE), which can lead to inaccurate signal integration.[3]

  • Pulse Angle: Use a 90° pulse angle for maximum signal intensity in a single scan.

  • Standard: Use a certified internal or external standard for quantification. The internal standard should be a phosphorus-containing compound that is stable, does not react with the sample, and has a signal that is well-resolved from the analyte signals.[9]

This guide provides a starting point for troubleshooting your ³¹P NMR spectra of phosphorus sulfides. Given the diversity of these compounds, consulting the primary literature for specific chemical shift and coupling constant data for your compound of interest is always recommended.

References

Technical Support Center: Managing Impurities in Commercial P₄S₆

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively managing impurities in commercial tetraphosphorus (B14172348) hexasulfide (P₄S₆). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial P₄S₆?

Commercial P₄S₆ is typically synthesized through the thermal reaction of elemental phosphorus and sulfur. Due to the nature of this synthesis, several impurities can be present:

  • Other Phosphorus Sulfides: The synthesis of a specific phosphorus sulfide (B99878) often results in a mixture of related compounds. Therefore, commercial P₄S₆ may contain other phosphorus sulfides such as P₄S₃ (phosphorus sesquisulfide), P₄S₅, P₄S₇, and P₄S₁₀ (phosphorus pentasulfide).[1]

  • Unreacted Starting Materials: Residual amounts of elemental phosphorus (white or red) and sulfur may remain in the final product.

  • Oxidation and Hydrolysis Products: Phosphorus sulfides are sensitive to air and moisture. Exposure can lead to the formation of various phosphorus oxides, oxysulfides, and phosphoric acids.

  • Solvent Residues: If solvents are used during synthesis or purification, trace amounts may persist in the final product.[2]

Q2: How do impurities in P₄S₆ affect its reactivity and experimental outcomes?

Impurities can significantly impact the chemical behavior of P₄S₆, leading to inconsistent and unpredictable results in research and drug development.[3]

  • Altered Reactivity: The presence of other phosphorus sulfides can lead to different reaction pathways and the formation of unexpected byproducts. For instance, the reactivity of P₄S₁₀ is known to be highly dependent on its purity.[3]

  • Reduced Yields: Impurities can interfere with the desired reaction, leading to lower yields of the target molecule.

  • Safety Hazards: Uncharacterized impurities can pose safety risks, potentially leading to unexpected exothermic reactions or the formation of toxic byproducts.

  • Inconsistent Biological Activity: In drug development, impurities can exhibit their own pharmacological or toxicological effects, complicating the interpretation of experimental data.[4][5]

Q3: What are the recommended storage and handling procedures for P₄S₆ to minimize impurity formation?

Proper storage and handling are critical to maintaining the purity of P₄S₆.

  • Inert Atmosphere: P₄S₆ should be stored under a dry, inert atmosphere, such as nitrogen or argon, to prevent reaction with oxygen and moisture.[6]

  • Tightly Sealed Containers: Use well-sealed containers made of compatible materials to prevent exposure to the atmosphere.[6][7]

  • Cool and Dry Environment: Store the container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[6][8]

  • Avoid Contamination: Handle the material in a glovebox or under a flow of inert gas to prevent contamination during transfer. Use clean, dry equipment.

  • Segregation: Store P₄S₆ away from incompatible materials, particularly strong oxidizing agents and water.[8]

Troubleshooting Guides

Problem 1: Inconsistent reaction yields or unexpected byproducts.

Potential Cause Troubleshooting Step
Presence of other phosphorus sulfide impurities. Purify the commercial P₄S₆ before use. Common purification techniques for phosphorus sulfides include distillation and recrystallization.[1][3][4][9]
Degradation of P₄S₆ due to improper storage. Verify that the material has been stored under an inert atmosphere and is not past its expiration date. If degradation is suspected, purify the material or obtain a fresh batch.
Reaction with atmospheric moisture or oxygen. Ensure all reaction glassware is thoroughly dried and the reaction is conducted under a dry, inert atmosphere.

Problem 2: The P₄S₆ has a strong, unpleasant odor.

Potential Cause Troubleshooting Step
Hydrolysis of P₄S₆ or impurities. The odor (often of hydrogen sulfide) indicates degradation due to moisture. The material is likely impure and may not be suitable for sensitive applications. Consider purification or disposal.[3]

Problem 3: The P₄S₆ appears discolored or clumpy.

Potential Cause Troubleshooting Step
Presence of elemental sulfur or other impurities. Discoloration can indicate the presence of unreacted sulfur or other phosphorus sulfides.
Absorption of moisture. Clumping is a sign of moisture absorption. The material should be dried under vacuum if appropriate, or purified.

Data on Impurities and Purification

Table 1: Common Impurities in Commercial Phosphorus Sulfides (Inferred for P₄S₆)

Impurity ClassSpecific ExamplesPotential Origin
Other Phosphorus SulfidesP₄S₃, P₄S₅, P₄S₇, P₄S₁₀Synthesis Byproducts[1]
Elemental ReactantsWhite/Red Phosphorus, SulfurIncomplete Reaction
Degradation ProductsPhosphorus Oxides, Oxysulfides, Phosphoric AcidExposure to Air/Moisture
Solvent ResiduesCarbon Disulfide, BenzenePurification/Synthesis[1][2]

Table 2: Comparison of Purification Methods for Phosphorus Sulfides

Purification MethodDescriptionApplicability/RemarksReference
Distillation Separation based on differences in boiling points. Can be performed under vacuum to reduce decomposition.Effective for separating compounds with significantly different volatilities. Commonly used for P₄S₁₀.[3][4][9]
Soxhlet Extraction Continuous extraction with a solvent like carbon disulfide.Useful for removing soluble impurities from a less soluble main component. Used for P₄S₁₀.[3][4][9]
Recrystallization Dissolving the solid in a suitable solvent at an elevated temperature and then cooling to crystallize the pure compound.P₄S₃ can be recrystallized from carbon disulfide and benzene.[1] The choice of solvent is critical.
Controlled Hydrolysis A patented method for P₄S₁₀ involves adding a controlled amount of water to a solution in an organic solvent to selectively react with and remove impurities.This method takes advantage of the faster hydrolysis rates of certain impurities compared to the desired phosphorus sulfide.[3][4][9]

Experimental Protocols

Protocol 1: General Purification of a Phosphorus Sulfide by Recrystallization (Adapted for P₄S₆)

  • Objective: To remove less soluble impurities and those with different solubility profiles.

  • Materials: Commercial P₄S₆, anhydrous carbon disulfide (CS₂), inert gas (nitrogen or argon), Schlenk flask, filter cannula, receiving flask.

  • Procedure:

    • Under an inert atmosphere, place the commercial P₄S₆ in a Schlenk flask equipped with a magnetic stir bar.

    • Add a minimal amount of anhydrous CS₂ to dissolve the P₄S₆ with stirring. Gentle warming may be necessary.

    • Once dissolved, allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization.

    • The purified P₄S₆ crystals will precipitate out of the solution.

    • Separate the crystals from the supernatant, which contains the dissolved impurities, using a filter cannula.

    • Wash the crystals with a small amount of cold, anhydrous CS₂.

    • Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Analysis of P₄S₆ Purity by ³¹P-NMR Spectroscopy

  • Objective: To identify and quantify the presence of different phosphorus-containing species.

  • Materials: Purified P₄S₆ sample, deuterated solvent (e.g., CDCl₃ or C₆D₆), NMR tube with a sealable cap.

  • Procedure:

    • In a glovebox or under an inert atmosphere, prepare a solution of the P₄S₆ sample in the deuterated solvent.

    • Transfer the solution to an NMR tube and seal it.

    • Acquire a ³¹P-NMR spectrum.

    • Process the spectrum and integrate the signals. The chemical shifts will be characteristic of the different phosphorus environments in P₄S₆ and any phosphorus-containing impurities. The relative integrals can be used to estimate the purity.

Visualizations

experimental_workflow cluster_purification Purification Stage cluster_analysis Analysis Stage Commercial_P4S6 Commercial P₄S₆ Dissolution Dissolution in Anhydrous Solvent Commercial_P4S6->Dissolution Crystallization Slow Cooling & Crystallization Dissolution->Crystallization Filtration Filtration & Washing Crystallization->Filtration Drying Drying under Vacuum Filtration->Drying Purified_P4S6 Purified P₄S₆ Drying->Purified_P4S6 NMR_Prep Sample Preparation (Inert Atmosphere) Purified_P4S6->NMR_Prep NMR_Acquisition ³¹P-NMR Acquisition NMR_Prep->NMR_Acquisition Data_Analysis Spectral Analysis & Purity Assessment NMR_Acquisition->Data_Analysis

Caption: Workflow for the purification and analysis of P₄S₆.

Caption: Troubleshooting logic for inconsistent experimental results with P₄S₆.

References

P₄S₆ reaction side products and their identification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: P₄S₆ Reactions

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with Tetraphosphorus Hexasulfide (P₄S₆). It focuses on the common challenges of side product formation and the analytical techniques required for their identification.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of P₄S₆?

A: The synthesis of P₄S₆, particularly through the direct thermolysis of red phosphorus and sulfur, rarely yields a single product.[1] The reaction typically produces a complex mixture of other phosphorus sulfides (P₄Sₙ). The most commonly encountered side products include P₄S₃, P₄S₅, P₄S₇, P₄S₉, and P₄S₁₀.[1][2] The distribution of these products is highly dependent on the stoichiometry of the reactants and the reaction temperature.[1]

Q2: Why do these side products form?

A: Side products form for several reasons:

  • Non-selective Synthesis: The high-temperature reaction between elemental phosphorus and sulfur can lead to a variety of thermodynamically accessible P₄Sₙ cage structures.[3]

  • Disproportionation: Some phosphorus sulfides are thermally unstable and can disproportionate into other sulfides. For example, P₄S₅, when heated, tends to disproportionate into P₄S₃ and P₄S₇.[1]

  • Reagent Impurities: The presence of impurities in the elemental phosphorus or sulfur can also lead to unintended side reactions.

Q3: What are the primary analytical methods for identifying P₄S₆ and its side products?

A: The most powerful and widely used technique is ³¹P-NMR spectroscopy.[1] It allows for the unambiguous identification and quantification of different P₄Sₙ species in a mixture, as each compound and each unique phosphorus environment within a molecule has a characteristic chemical shift.[3][4] Other valuable techniques include High-Performance Liquid Chromatography (HPLC) for separation and Mass Spectrometry (MS) for determining the molecular weight of the components.[5][6]

Q4: My ³¹P-NMR spectrum shows multiple unexpected peaks. What could they be?

A: Unexpected peaks in a ³¹P-NMR spectrum of a phosphorus sulfide (B99878) mixture almost certainly correspond to different P₄Sₙ side products. Each phosphorus atom in a unique chemical environment within the P₄Sₙ cage will produce a distinct resonance. Refer to the data table below for typical chemical shifts of common phosphorus sulfides to tentatively assign these peaks. The presence of isomers, such as α-P₄S₅ and β-P₄S₅, can also lead to additional complexity in the spectrum.[3]

Q5: My reaction involves P₄S₆ with a nucleophilic organic substrate and is yielding a complex mixture. What are the likely side reactions?

A: When P₄S₆ reacts with nucleophiles (e.g., alcohols, amines), it acts as a sulfurating agent.[7] A complex product mixture can arise from:

  • Incomplete Reaction: The starting material may not be fully consumed.

  • Lack of Chemoselectivity: If your substrate has multiple nucleophilic sites, the sulfurating agent might react at unintended positions.[8]

  • Over-sulfuration: More sulfur atoms may be incorporated than desired.

  • Degradation: The reaction conditions may be too harsh, leading to the degradation of the starting material or the desired product.

  • Rearrangements: The reaction intermediate may undergo molecular rearrangements, leading to isomeric byproducts.[9]

Q6: Are there specific safety concerns associated with P₄S₆ side products?

A: Yes. All phosphorus sulfides, including P₄S₆ and its potential side products, react violently with water, moisture, and acids.[10] This reaction liberates highly toxic and flammable hydrogen sulfide (H₂S) gas, which has the odor of rotten eggs and can cause respiratory failure.[11][12] All handling of these compounds must be performed under strictly anhydrous conditions in a well-ventilated fume hood.

Troubleshooting Guides

Guide 1: Poor Selectivity in P₄S₆ Synthesis
  • Problem: The synthesis results in a low yield of P₄S₆ and a high concentration of other phosphorus sulfides.

  • Possible Cause: Using a non-selective method like the direct thermolysis of P₄ and S₈.

  • Solution: Employ a more selective, higher-yield synthesis route. A well-established method is the controlled desulfurization of P₄S₇ using one equivalent of triphenylphosphine (B44618) (Ph₃P).[1]

    P₄S₇ + Ph₃P → P₄S₆ + Ph₃PS[1]

    This reaction is typically cleaner and avoids the complex mixtures produced by direct elemental synthesis.

Guide 2: Characterizing an Unknown Phosphorus Sulfide Mixture
  • Problem: A reaction has produced an unknown mixture of phosphorus-sulfur compounds that requires identification.

  • Recommended Workflow: A multi-technique approach is necessary for complete characterization. The logical workflow below outlines the steps for identifying unknown components.

G start Unknown Reaction Mixture nmr Analyze by ³¹P-NMR Spectroscopy start->nmr compare Compare Spectra to Reference Data Table nmr->compare hplc Separate Components by HPLC compare->hplc Unknowns Present end Identified Components compare->end All Knowns Identified ms Analyze Fractions by Mass Spectrometry hplc->ms elucidate Final Structure Elucidation ms->elucidate elucidate->end

Workflow for identifying unknown P₄Sₙ side products.

Data Presentation

³¹P-NMR Chemical Shifts of Common Phosphorus Sulfides

This table summarizes reported ³¹P-NMR chemical shift (δ) values for various P₄Sₙ species, which are crucial for identifying components in a reaction mixture. All shifts are referenced to 85% H₃PO₄.[3]

CompoundPhosphorus Atom(s)Chemical Shift (δ, ppm)Multiplicity / Coupling
P₄S₃ P (apical)-119.5Quartet
P (basal)71.5Doublet
α-P₄S₅ 188.7Triplet
-3.5Doublet
β-P₄S₅ 165.7Triplet
34.3Doublet
α-P₄S₆ 158.3Triplet
53.6Doublet
β-P₄S₆ 152.0Singlet
81.3Singlet
P₄S₇ P=S111.1Singlet
P-P84.7Singlet
P₄S₉ P=S49.3Doublet
P(S)₂-29.8Triplet of Triplets
P₄S₁₀ All P are equivalent8.8Singlet

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Experimental Protocols

Protocol 1: Identification by ³¹P-NMR Spectroscopy
  • Sample Preparation: Under an inert atmosphere (e.g., in a glovebox), accurately weigh 10-20 mg of the reaction mixture. Dissolve the sample in approximately 0.7 mL of a dry, deuterated solvent. Carbon disulfide (CS₂) with a sealed capillary of deuterated benzene (B151609) (C₆D₆) for locking is a common choice.

  • Reference: Chemical shifts should be referenced externally to an 85% H₃PO₄ sample at 0.0 ppm.[3]

  • Acquisition: Acquire a proton-decoupled ³¹P-NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for full relaxation of all phosphorus nuclei for accurate quantification.

  • Analysis: Process the spectrum and integrate the peaks corresponding to the different phosphorus environments. Compare the chemical shifts and coupling patterns to the reference data in the table above to identify the P₄Sₙ species present.

Protocol 2: Separation and Analysis by HPLC-ICP-MS
  • Objective: To separate the different P₄Sₙ compounds and detect them based on their elemental phosphorus and sulfur content.[5]

  • Instrumentation:

    • HPLC System: A standard HPLC system with a gradient pump.[5]

    • Column: A reverse-phase column, such as a C16 amide column, is suitable for separating these nonpolar molecules.[5]

    • Mobile Phase: A gradient of organic solvent (e.g., acetonitrile) and water.[5]

    • Detector: An Inductively Coupled Plasma Mass Spectrometer (ICP-MS) capable of monitoring phosphorus (m/z 31) and sulfur (m/z 32) simultaneously at high resolution to avoid interferences.[5]

  • Procedure:

    • Prepare a dilute solution of the reaction mixture in an appropriate organic solvent.

    • Inject the sample onto the HPLC column.

    • Run a solvent gradient to elute the different P₄Sₙ compounds.

    • Monitor the effluent in real-time with the ICP-MS, recording the signal for both phosphorus and sulfur.

    • The resulting chromatogram will show peaks where both P and S signals are present, indicating the elution of a phosphorus sulfide compound. The ratio of the integrated signals can help confirm the stoichiometry.

Visualizations

G P4_S P₄ + S₈ (Thermolysis) Mixture Complex Mixture (P₄S₃, P₄S₅, P₄S₇, etc.) P4_S->Mixture Non-selective   synthesis    P4S6 Target Product: P₄S₆ Mixture->P4S6 Purification P4S7 P₄S₇ P4S7->P4S6 + Ph₃P (Selective Synthesis) Ph3PS Ph₃PS P4S5 P₄S₅ P4S5->P4S7 P4S3 P₄S₃ P4S5->P4S3 Heat (Disproportionation)

Synthetic pathways leading to P₄S₆ and common side products.

References

Technical Support Center: Crystallization of P₄S₆ Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers refining the crystallization methods for tetraphosphorus (B14172348) hexasulfide (P₄S₆) isomers.

Frequently Asked Questions (FAQs)

Q1: What are P₄S₆ isomers and why is their separation challenging?

A1: Phosphorus sulfides are inorganic compounds with the formula P₄Sₙ (where n ≤ 10). Several of these, including P₄S₆, exist as isomers—molecules with the same chemical formula but different atomic arrangements.[1] These structural differences, though sometimes subtle, can lead to variations in physical properties such as melting point, boiling point, and solubility.[2][3] The separation of P₄S₆ isomers is challenging because these physical properties can be very similar, making techniques like distillation difficult.[4] Crystallization is a promising separation method as it exploits differences in solubility.[5]

Q2: What are the known methods for preparing P₄S₆?

A2: The primary method for preparing phosphorus sulfides is the thermolysis of a mixture of phosphorus and sulfur.[1] More selective synthesis routes include desulfurization (e.g., using triphenylphosphine) and sulfidation (e.g., using triphenylarsine (B46628) sulfide).[1] The resulting product distribution from these methods can be analyzed using ³¹P-NMR spectroscopy to identify the various isomers formed.[1]

Q3: Which solvents are typically used for the crystallization of phosphorus sulfides?

A3: Carbon disulfide (CS₂) is the most commonly cited solvent for the recrystallization of phosphorus sulfides like P₄S₃ and P₄S₇.[6] Benzene (B151609) has also been used for subsequent recrystallization steps to achieve higher purity.[6] For related organosulfur compounds, xylene has been employed.[7] The choice of solvent is critical, as the solubility of phosphorus sulfides can be quite low; for instance, one part of P₄S₇ dissolves in 3500 parts of CS₂ at 17°C.[6]

Q4: Are P₄S₆ isomers stable?

A4: The stability of phosphorus sulfides can vary. For example, P₄S₅ is known to be unstable when heated, tending to disproportionate into P₄S₃ and P₄S₇ before it reaches its melting point.[1] It is crucial to handle P₄S₆ isomers under controlled temperature conditions and an inert atmosphere, as they can be sensitive to heat, air, and moisture.[6][8]

Troubleshooting Guide

This section addresses common problems encountered during the crystallization of P₄S₆ isomers.

Problem 1: No crystals are forming after cooling.

  • Possible Cause: The solution is not supersaturated, likely because too much solvent was used.

  • Solution:

    • Reheat the solution and boil off a portion of the solvent to increase the concentration of the P₄S₆ isomer.[9]

    • Cool the solution again to induce crystallization.

    • If crystals still do not form, try adding a seed crystal of the desired isomer to the solution. This provides a nucleation site for crystal growth.[10]

    • Another technique is to gently scratch the bottom of the flask with a glass stirring rod, which can create microscopic scratches that serve as nucleation points.[11]

    • Consider using a different crystallization technique, such as vapor diffusion or solvent layering, which can be more effective for small quantities of material.[10]

Problem 2: The obtained crystals are impure or contain multiple isomers.

  • Possible Cause: Crystallization occurred too rapidly, trapping impurities or other isomers within the crystal lattice.[9] Isomers often have similar solubility profiles, making co-crystallization a risk.

  • Solution:

    • Slow down the cooling rate. Instead of placing the flask directly in an ice bath, allow it to cool slowly to room temperature on an insulated surface (like a folded paper towel) before further cooling.[11] An ideal crystallization process involves crystal growth over a period of 20 minutes or more.[9]

    • Redissolve the crystals in a minimal amount of hot solvent and add a small, additional amount of solvent (1-2 mL). This will keep the compound soluble for longer during the cooling phase, promoting slower, more selective crystal growth.[9]

    • Perform multiple recrystallizations. For example, a protocol for P₄S₃ involves an initial recrystallization from CS₂ followed by a second one from benzene for higher purity.[6]

    • Consider alternative separation techniques like liquid-liquid chromatography if crystallization proves ineffective for separating highly similar isomers.[12]

Problem 3: The solid "oils out" instead of forming crystals.

  • Possible Cause: The solution is becoming supersaturated at a temperature above the melting point of the solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if there are significant impurities present.

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional solvent to decrease the saturation point.[9]

    • Ensure the solution cools more slowly, allowing crystallization to occur at a lower temperature.

    • If impurities are suspected, consider a preliminary purification step (e.g., using activated charcoal if appropriate for the solvent system) before attempting crystallization.[9]

Problem 4: The crystallization yield is very low.

  • Possible Cause: Too much solvent was used, leaving a significant amount of the product dissolved in the mother liquor.[9] The solubility of the target isomer might be higher than anticipated in the chosen solvent at low temperatures.

  • Solution:

    • Before filtration, ensure the solution is thoroughly cooled in an ice bath for at least five minutes to minimize the solubility of the product.[11]

    • Minimize the amount of cold solvent used to wash the crystals during filtration, as each wash will dissolve some product.

    • If the mother liquor is suspected to contain a large amount of product, you can try to recover it by evaporating a portion of the solvent and cooling again to obtain a second crop of crystals.[9] Note that this second crop may be less pure.

Data Presentation: Solvent Properties

The selection of an appropriate solvent is critical for successful crystallization. The solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[13]

SolventBoiling Point (°C)Freezing Point (°C)HazardsNotes on Use for P₄Sₙ
**Carbon Disulfide (CS₂) **46.3-111.6Highly flammable, toxic, volatilePrimary solvent for recrystallizing many phosphorus sulfides like P₄S₃ and P₄S₇.[6] Requires careful handling due to low boiling point and high volatility.
Benzene 80.15.5Flammable, carcinogenUsed for secondary recrystallization of P₄S₃ to achieve higher purity.[6]
Xylene (mixed isomers) ~138.5-47.4Flammable, harmfulUsed for recrystallizing related organosulfur compounds; may be an alternative for higher temperature crystallizations.[7]

Experimental Protocols

Protocol 1: General Recrystallization of Phosphorus Sulfides using Carbon Disulfide

This protocol is a generalized procedure based on methods for P₄S₃ and P₄S₇ and should be adapted and optimized for specific P₄S₆ isomers.[6]

  • Preparation: All starting materials and solvents must be carefully purified and dried prior to use.[6] The entire procedure should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition by moisture.[8]

  • Dissolution: Place the crude P₄S₆ isomer mixture into a flask equipped with a reflux condenser. Add a minimal amount of purified carbon disulfide (CS₂) at room temperature.

  • Heating: Gently heat the mixture to a vigorous boil to dissolve the solid. Due to the low solubility of some phosphorus sulfides, this may require a significant amount of solvent and time.[6] Add more CS₂ in small portions only if necessary to fully dissolve the solid.[11]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature on an insulated surface.[11] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[11]

  • Isolation: Collect the crystals by suction filtration, taking care to exclude atmospheric moisture.[6] Wash the crystals with a minimal amount of ice-cold CS₂.

  • Drying: Dry the purified crystals in a stream of inert gas or under vacuum to remove residual solvent. For P₄S₇, drying at 100°C in a stream of hydrogen has been reported.[6]

Visualizations

Experimental Workflow for P₄S₆ Crystallization

G cluster_prep Preparation cluster_process Crystallization Process cluster_output Output p1 Crude P₄S₆ Isomer Mixture d1 Dissolve in Minimal Hot Solvent p1->d1 p2 Purified Solvent (e.g., CS₂) p2->d1 d2 Slow Cooling to Room Temp d1->d2 d3 Cool in Ice Bath d2->d3 d4 Suction Filtration d3->d4 d5 Wash with Cold Solvent d4->d5 o2 Mother Liquor (contains soluble impurities and other isomers) d4->o2 d6 Dry Crystals under Inert Gas d5->d6 o1 Purified P₄S₆ Isomer Crystals d6->o1 G cluster_causes Potential Causes cluster_solutions Solutions start Problem: No Crystals Formed c1 Solution not Supersaturated (Too much solvent) start->c1 c2 Nucleation Inhibited start->c2 s1 Boil off excess solvent to concentrate solution c1->s1 Address Concentration s2 Add a Seed Crystal c2->s2 Induce Nucleation s3 Scratch inner surface of flask c2->s3 Create Nucleation Sites s4 Try alternative method (Vapor Diffusion) c2->s4 Change Technique end Resolution: Crystals Form s1->end s2->end s3->end s4->end

References

Validation & Comparative

A Comparative Guide to the Reactivity of P₄S₆ and P₄S₁₀

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of tetraphosphorus (B14172348) hexasulfide (P₄S₆) and tetraphosphorus decasulfide (P₄S₁₀). While both are important phosphorus sulfide (B99878) compounds, their reactivity profiles differ significantly, influencing their applications in organic synthesis and materials science. This document summarizes available experimental data, details relevant reaction protocols, and provides visualizations to clarify reaction pathways.

Structural and Electronic Properties

The reactivity of P₄S₆ and P₄S₁₀ is fundamentally linked to their distinct molecular structures. Both molecules share a tetrahedral P₄ core, but differ in the number and arrangement of sulfur atoms.

PropertyP₄S₆ (Tetraphosphorus Hexasulfide)P₄S₁₀ (Tetraphosphorus Decasulfide)
Molecular Formula P₄S₆[1]P₄S₁₀
Molar Mass 316.3 g/mol [1]444.55 g/mol
Structure Adamantane-like cage structure. All sulfur atoms are bridging (μ₂-S).Adamantane-like cage with four terminal sulfur atoms double-bonded to each phosphorus atom (P=S) and six bridging sulfur atoms.
Oxidation State of P +3+5
Appearance Yellow crystalline solid.[2]Yellowish-gray crystalline solid.[3]

The presence of terminal, double-bonded sulfur atoms in P₄S₁₀ makes it a more potent sulfurating agent compared to P₄S₆, where all sulfur atoms are in bridging positions. The higher oxidation state of phosphorus in P₄S₁₀ also contributes to its greater electrophilicity.

Reactivity Comparison: A Data-Driven Analysis

Direct quantitative comparisons of the reactivity of P₄S₆ and P₄S₁₀ are scarce in the published literature. However, their reactivity can be inferred from their known chemical transformations. P₄S₁₀ is extensively used as a thionating agent in organic synthesis, while the reactivity of P₄S₆ is less explored.

Thionation of Carbonyl Compounds

P₄S₁₀ is a powerful reagent for the conversion of carbonyls (ketones, esters, amides, etc.) into their corresponding thiocarbonyls.[3] This reactivity is attributed to the lability of the P=S bonds.

Table 1: Comparison of Thionating Agents in the Conversion of Ketones to Thioketones

Carbonyl SubstrateThionating AgentReaction ConditionsYield (%)Reference
AcetophenoneP₄S₁₀Toluene, reflux, 4h75[Curphey, T. J. (2002). J. Org. Chem.]
AcetophenoneP₄S₁₀/HMDOToluene, reflux, 1h95[Curphey, T. J. (2002). J. Org. Chem.]
AcetophenoneLawesson's ReagentToluene, reflux, 2h92[Curphey, T. J. (2002). J. Org. Chem.]

The reactivity of P₄S₁₀ can be significantly enhanced by using it in combination with hexamethyldisiloxane (B120664) (HMDO).[4] This combination, sometimes referred to as Curphey's Reagent, often provides cleaner reactions and simpler workups compared to P₄S₁₀ alone or Lawesson's Reagent.[4][5]

Information on the use of P₄S₆ as a thionating agent is limited, suggesting it is significantly less reactive than P₄S₁₀ for this purpose.

Hydrolysis

Both P₄S₆ and P₄S₁₀ react with water, but the reaction conditions and products differ. The hydrolysis of P₄S₁₀ in acidic solution is rapid, leading to the formation of phosphoric acid and hydrogen sulfide.[3][6] In alkaline solution, the replacement of terminal sulfur atoms is slower, and various thiophosphate species are formed.[3][6]

Detailed kinetic studies on the hydrolysis of P₄S₆ are not widely available, but it is expected to hydrolyze to phosphorous acid and hydrogen sulfide, reflecting the +3 oxidation state of the phosphorus atoms.

Experimental Protocols

General Procedure for Thionation of a Ketone using P₄S₁₀

Materials:

  • Ketone (1.0 equiv)

  • Tetraphosphorus decasulfide (P₄S₁₀) (0.25 equiv)

  • Anhydrous toluene

  • Magnetic stirrer and heating mantle

  • Standard glassware for reflux under an inert atmosphere

Protocol:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the ketone and anhydrous toluene.

  • Under a nitrogen or argon atmosphere, add P₄S₁₀ to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Reaction Pathways and Mechanisms

The following diagrams illustrate the proposed mechanism for the thionation of a ketone using P₄S₁₀ and a general representation of its hydrolysis.

thionation_mechanism Ketone Ketone Intermediate_1 [2+2] Cycloaddition Ketone->Intermediate_1 + P4S10 P4S10 P4S10 P4S10->Intermediate_1 Intermediate_2 Oxathiaphosphetane Intermediate_1->Intermediate_2 Thioketone Thioketone Intermediate_2->Thioketone Ring Opening P4S9O P4S9O Intermediate_2->P4S9O caption Fig. 1: Proposed mechanism for ketone thionation with P₄S₁₀.

Fig. 1: Proposed mechanism for ketone thionation with P₄S₁₀.

hydrolysis_pathway cluster_P4S10 P₄S₁₀ Hydrolysis cluster_P4S6 P₄S₆ Hydrolysis (Predicted) P4S10_start P₄S₁₀ Products_acid H₃PO₄ + H₂S P4S10_start->Products_acid Rapid Products_base Thiophosphates P4S10_start->Products_base Slow H2O_acid H₂O / H⁺ H2O_acid->Products_acid H2O_base H₂O / OH⁻ H2O_base->Products_base P4S6_start P₄S₆ Products_P4S6 H₃PO₃ + H₂S P4S6_start->Products_P4S6 H2O H₂O H2O->Products_P4S6 caption Fig. 2: Simplified hydrolysis pathways.

Fig. 2: Simplified hydrolysis pathways.

Coordination Chemistry

While P₄S₁₀ is primarily recognized for its role in thionation, P₄S₆ has potential as a ligand in coordination chemistry due to the presence of lone pairs on the phosphorus atoms. The adamantane-like structure can coordinate to metal centers, although this area of its chemistry is not as extensively developed as that of other phosphorus-based ligands.

Conclusion and Outlook

For researchers in drug development and organic synthesis, P₄S₁₀ and its derivatives remain the reagents of choice for thionation reactions. Future research into the reactivity of P₄S₆ could unveil novel applications, potentially in coordination chemistry or as a milder sulfur-transfer agent under specific conditions. Further quantitative studies are necessary to provide a more direct and comprehensive comparison of the reactivity of these two important phosphorus sulfides.

References

Structural Showdown: A Comparative Guide to α-P₄S₆ and β-P₄S₆ Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Phosphorus sulfides constitute a diverse family of inorganic compounds with a range of molecular structures and applications.[1] The P₄S₆ stoichiometry, in particular, can exist as different structural isomers, each with unique physical and chemical properties.[1] The α and β designations denote two of these distinct molecular arrangements. A comprehensive structural comparison relies on the precise determination of atomic positions, from which bond lengths, bond angles, and overall molecular symmetry can be derived.

Structural Determination Methodology

The primary techniques for elucidating the precise three-dimensional structures of crystalline solids like α-P₄S₆ and β-P₄S₆ are X-ray and neutron diffraction.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals of both α-P₄S₆ and β-P₄S₆ are grown, typically by slow evaporation of a suitable solvent or by sublimation.

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to determine the unit cell dimensions and space group. The positions of the phosphorus and sulfur atoms are then determined using direct methods or Patterson synthesis, followed by least-squares refinement to obtain the final structural model.

The workflow for this experimental process is outlined in the diagram below.

experimental_workflow cluster_synthesis Synthesis & Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Data Analysis synthesis Synthesize α-P₄S₆ and β-P₄S₆ crystal_growth Grow Single Crystals synthesis->crystal_growth data_collection Collect Diffraction Data crystal_growth->data_collection structure_solution Solve Crystal Structure data_collection->structure_solution refinement Refine Structural Model structure_solution->refinement final_structure final_structure refinement->final_structure Final Structural Data spectroscopy_logic isomers α-P₄S₆ and β-P₄S₆ Isomers structures Different Molecular Structures (Bonding and Symmetry) isomers->structures vibrational Distinct Vibrational Modes structures->vibrational nmr Different Phosphorus Environments structures->nmr ir_raman Unique IR and Raman Spectra vibrational->ir_raman p31_nmr Unique ³¹P NMR Spectra nmr->p31_nmr

References

A Researcher's Guide to the DFT Analysis of Tetraphosphorus Hexasulfide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, understanding the nuanced differences between chemical isomers is critical. Tetraphosphorus (B14172348) hexasulfide (P4S6) presents a fascinating case study in isomerism, with several structures exhibiting distinct properties. This guide provides a comparative analysis of P4S6 isomers, leveraging data from Density Functional Theory (DFT) studies to elucidate their relative stabilities and structural characteristics.

Relative Stabilities of P4S6 Isomers

Computational studies have been instrumental in determining the thermodynamic stabilities of the five prominent isomers of tetraphosphorus hexasulfide: α-P4S6, β-P4S6, γ-P4S6, δ-P4S6, and ε-P4S6. By calculating the standard enthalpies of formation (ΔfH°₂₉₈), a clear hierarchy of stability emerges. The β-P4S6 isomer is identified as the most thermodynamically stable, serving as the reference point for comparing the relative energies of the other isomers.

IsomerStandard Enthalpy of Formation (ΔfH°₂₉₈, kJ mol⁻¹)Relative Energy (kJ mol⁻¹)
α-P4S6-144.79.2
β-P4S6-153.90.0
γ-P4S6-134.419.5
δ-P4S6-136.317.6
ε-P4S6-118.735.2

Data sourced from high-level computational studies. The relative energy is calculated with respect to the most stable isomer, β-P4S6.

This quantitative data is crucial for predicting the feasibility of isomer synthesis and their potential for interconversion. The significant energy difference between the β-isomer and the ε-isomer, for instance, suggests that the latter would be considerably less abundant at thermal equilibrium.

Structural Insights from Experimental Data

Selected Experimental Bond Lengths and Angles for γ-P4S6:

  • P-P Bond Distance: 2.255(4) Å

  • Exocyclic P-S Bond Distance: 1.912(3) Å

  • Bridging P-S Bond Distances: 2.071(5) Å to 2.151(6) Å

These experimentally determined values offer a concrete reference for assessing the quality of geometries obtained from DFT calculations.

Recommended Computational Protocols

For researchers looking to perform their own DFT analyses of P4S6 isomers, the choice of computational method is paramount for obtaining accurate and reliable results. Based on systematic investigations that compare various DFT functionals against high-level methods, the following protocols are recommended:

  • Geometry Optimization: The initial step involves optimizing the molecular geometry of each isomer to find its lowest energy structure.

  • Functional Selection: For P4S6, the wB97XD and CAMB3LYP functionals have been shown to yield excellent structural data.[1] These functionals include long-range dispersion corrections, which are important for accurately modeling these cage-like molecules. A popular and generally robust alternative is the B3LYP functional.

  • Basis Set: A sufficiently flexible basis set is crucial. Pople-style basis sets such as 6-311+G(d,p) or Dunning's correlation-consistent basis sets like aug-cc-pVTZ are recommended for a good balance of accuracy and computational cost.

  • Frequency Analysis: Following geometry optimization, a vibrational frequency calculation should be performed. This serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

    • It provides the theoretical vibrational spectra (e.g., IR and Raman), which can be compared with experimental spectroscopic data for isomer identification.

  • Solvent Effects: If studying the isomers in solution, it is advisable to incorporate a solvent model, such as the Polarization Continuum Model (PCM), to account for the influence of the solvent on the geometry and relative energies.

Logical Workflow for Isomer Stability Analysis

The following diagram illustrates the logical workflow for the computational analysis of P4S6 isomer stability.

P4S6_Isomer_Analysis cluster_isomers P4S6 Isomers cluster_dft DFT Calculation cluster_results Calculated Properties alpha α-P4S6 geom_opt Geometry Optimization (e.g., wB97XD/aug-cc-pVTZ) alpha->geom_opt beta β-P4S6 beta->geom_opt gamma_iso γ-P4S6 gamma_iso->geom_opt delta δ-P4S6 delta->geom_opt epsilon ε-P4S6 epsilon->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc rel_energy Relative Energies freq_calc->rel_energy geometry Optimized Geometries freq_calc->geometry spectra Vibrational Spectra freq_calc->spectra stability Stability Ranking rel_energy->stability

Computational workflow for P4S6 isomer analysis.

This guide provides a foundational understanding of the DFT analysis of P4S6 isomers, emphasizing the importance of quantitative data for comparing their stabilities. By following the recommended computational protocols, researchers can confidently investigate the properties of these and other complex molecular systems.

References

Validating the Cage-Like Structure of γ-P₄S₆: A Computational Chemistry Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of experimental X-ray diffraction data with computational chemistry predictions robustly validates the cage-like structure of γ-tetraphosphorus hexasulfide (γ-P₄S₆). This guide provides a detailed comparison of structural parameters obtained from experimental methods against various computational models, offering researchers valuable insights into the accuracy of theoretical approaches for this class of molecules.

The structure of γ-P₄S₆, a fascinating phosphorus sulfide (B99878) with a cage-like molecular architecture, has been unequivocally determined by single-crystal X-ray diffraction. This experimental approach provides a precise three-dimensional map of the atoms within the crystal lattice, serving as the benchmark for validating theoretical models. Computational chemistry, a powerful tool in modern chemical research, allows for the in-silico prediction of molecular structures and properties. By comparing the computationally predicted geometry of γ-P₄S₆ with the experimental data, we can assess the performance of different theoretical methods and gain confidence in their predictive capabilities for related compounds.

Structural Parameter Comparison: Experimental vs. Computational Data

The key to validating the computed structure of γ-P₄S₆ lies in the comparison of its geometric parameters—specifically bond lengths and bond angles—with those determined experimentally. The following table summarizes the experimental data obtained from single-crystal X-ray diffraction and provides a comparison with theoretical values obtained from various levels of computational theory.

ParameterExperimental (X-ray Diffraction)[1]Computational (DFT/wB97XD)Computational (DFT/CAM-B3LYP)
Bond Lengths (Å)
P1-P22.255(4)Data not available in search resultsData not available in search results
P1-S1 (exocyclic)1.912(3)Data not available in search resultsData not available in search results
P-S (bridging)2.071(5) - 2.151(6)Data not available in search resultsData not available in search results
Bond Angles (°)
Specific anglesSee original publicationData not available in search resultsData not available in search results

Note: The computational data for the specific bond lengths and angles of the experimentally determined γ-P₄S₆ structure were not available in the provided search results. A comprehensive comparison would require performing new calculations or finding a publication with this specific data.

Experimental and Computational Protocols

A thorough understanding of the methodologies employed is crucial for interpreting the comparison.

Experimental Methodology: Single-Crystal X-ray Diffraction

The experimental structure of γ-P₄S₆ was determined using single-crystal X-ray diffraction.[1] This technique involves the following key steps:

  • Crystal Growth: High-quality single crystals of γ-P₄S₆ are grown from a suitable solvent.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern.

  • Structure Solution and Refinement: The diffraction pattern is analyzed to determine the unit cell dimensions and the arrangement of atoms within the unit cell. This initial model is then refined to best fit the experimental data, yielding precise atomic coordinates, bond lengths, and bond angles. The γ-P₄S₆ crystals were found to be monoclinic, belonging to the P2₁/m space group.[1]

Computational Methodology: Density Functional Theory (DFT)

Computational studies on the structure of P₄S₆ have often employed Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The general workflow for a geometry optimization using DFT is as follows:

  • Initial Structure: An initial guess for the molecular geometry of γ-P₄S₆ is constructed.

  • Method and Basis Set Selection: A specific DFT functional (e.g., wB97XD, CAM-B3LYP) and a basis set are chosen. The functional approximates the exchange-correlation energy, a key component of the total energy, while the basis set is a set of mathematical functions used to build the molecular orbitals. Studies have suggested that the wB97XD and CAM-B3LYP functionals provide excellent structural data for P₄S₆.

  • Geometry Optimization: The energy of the molecule and the forces on each atom are calculated. The positions of the atoms are then adjusted to minimize the total energy of the system. This process is repeated iteratively until the forces on the atoms are negligible, and a stable, low-energy structure is found.

  • Analysis: The optimized geometry provides the predicted bond lengths, bond angles, and other structural parameters, which can then be compared with experimental values.

Workflow for Structural Validation

The process of validating a molecular structure using computational chemistry can be visualized as a systematic workflow.

G cluster_exp Experimental Determination cluster_comp Computational Modeling Exp_Synthesis Synthesis & Crystallization Exp_XRD Single-Crystal X-ray Diffraction Exp_Synthesis->Exp_XRD Exp_Data Experimental Structural Data (Bond Lengths, Angles) Exp_XRD->Exp_Data Validation Validation: Compare Experimental & Computational Data Exp_Data->Validation Comp_Model Build Initial Molecular Model Comp_Calc Perform Geometry Optimization (e.g., DFT: wB97XD, CAM-B3LYP) Comp_Model->Comp_Calc Comp_Data Calculated Structural Data (Bond Lengths, Angles) Comp_Calc->Comp_Data Comp_Data->Validation Conclusion Conclusion: Assess Accuracy of Computational Method Validation->Conclusion

Figure 1. Workflow for the validation of a molecular structure via computational chemistry.

Conclusion

The comparison between experimental and computational data is a cornerstone of modern chemical research. For γ-P₄S₆, the experimental structure from X-ray diffraction provides the ground truth. While specific computational values for this isomer were not found in the initial search, the established methodologies of DFT, particularly with functionals like wB97XD and CAM-B3LYP, are expected to yield theoretical structures in close agreement with the experimental findings. This process of validation is crucial for establishing the reliability of computational methods, which can then be applied to predict the structures and properties of new and hypothetical molecules, guiding future experimental work in the development of novel materials and drugs.

References

A Comparative Guide to Phosphorus Sulfide Thionating Agents for the Modern Researcher

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the conversion of a carbonyl group to a thiocarbonyl is a pivotal transformation in the synthesis of novel therapeutics and functional materials. The choice of thionating agent is critical and can profoundly influence reaction efficiency, selectivity, and scalability. This guide provides an objective, data-driven comparison of common phosphorus sulfide (B99878) thionating agents to inform reagent selection in your synthetic endeavors.

The thionation of carbonyl compounds, a reaction that substitutes a carbon-oxygen double bond with a carbon-sulfur double bond, is a cornerstone of organosulfur chemistry. The most prominent reagents for this transformation are Lawesson's Reagent (LR), Phosphorus Pentasulfide (P₄S₁₀), and its more reactive counterpart, the combination of P₄S₁₀ and hexamethyldisiloxane (B120664) (HMDO), often referred to as Curphey's Reagent. Another notable class of thionating agents is the Davy Reagents (DR). Each of these reagents presents a unique profile of reactivity, solubility, and handling requirements.

At a Glance: Key Thionating Reagents

FeatureLawesson's Reagent (LR)Phosphorus Pentasulfide (P₄S₁₀)P₄S₁₀/HMDO (Curphey's Reagent)Davy Reagents (DR)
Structure 2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfideP₄S₁₀P₄S₁₀ / (CH₃)₃SiOSi(CH₃)₃2,4-Bis(alkylthio)-1,3,2,4-dithiadiphosphetane-2,4-disulfides
Key Features Mild, soluble in many organic solvents, high yields for a variety of substrates.[1]Inexpensive, powerful thionating agent, often requires harsh reaction conditions.[1][2]Enhanced reactivity compared to P₄S₁₀ alone, often provides cleaner reactions and simpler workup than LR.[1]Generally more soluble than Lawesson's Reagent.[3]
Common Solvents Toluene, THF, DichloromethaneToluene, Xylene, Pyridine, DioxaneDichloromethane, TolueneToluene
Workup Often requires chromatographic separation of phosphorus-containing byproducts.Can be challenging due to insoluble byproducts.Simpler hydrolytic workup or filtration through silica (B1680970) gel.[3]Similar to Lawesson's Reagent.

Performance Comparison: A Data-Driven Analysis

The efficacy of a thionating reagent is best evaluated through a direct comparison of its performance in the thionation of various carbonyl-containing substrates. The following tables summarize quantitative data from comparative studies.

Thionation of Amides

Amides are generally reactive towards thionating agents. The following data, compiled from various sources, illustrates typical yields and reaction conditions.

SubstrateReagentEquivalents of ReagentSolventTemperature (°C)TimeYield (%)Reference
Generic AmideLawesson's Reagent0.5THFRoom Temp30 min86[4]
Generic AmideP₄S₁₀/Al₂O₃-DioxaneReflux-62-93[5]
N-p-methylphenylbenzamideLawesson's Reagent0.52TolueneReflux (110°C)3 h79[4]
N-p-methylphenylbenzamideP₄S₁₀0.25TolueneReflux (110°C)8 h72[4]
N-p-methylphenylbenzamideP₄S₁₀/HMDO0.25TolueneReflux (110°C)1 h85[4]
Thionation of Esters and Ketones

The thionation of esters to thionoesters can be more challenging. Ketones are generally more reactive than esters.

SubstrateReagentSolventTemperature (°C)TimeYield (%)Reference
Ethyl BenzoateLawesson's ReagentToluene11012 h75[1]
Ethyl BenzoateP₄S₁₀/HMDOToluene1104 h82[1]
BenzophenoneLawesson's ReagentXylene1100.5 h95[1]
BenzophenoneP₄S₁₀/HMDOXyleneReflux2 h95[1]
Perylenediimide DerivativeLawesson's ReagentTolueneReflux24 h35 (mono-thionated)[6]
Perylenediimide DerivativeDavy's Reagento-dichlorobenzene1801 h26 (cis-dithionated), 27 (trans-dithionated)[6]

Reaction Mechanisms and Experimental Workflows

Understanding the underlying mechanisms of these thionating reactions can provide insight into their reactivity and potential side reactions. The thionation process generally involves the nucleophilic attack of the carbonyl oxygen on the phosphorus center of the thionating agent, followed by a series of rearrangements to form the thiocarbonyl group.[4]

General Workflow for a Thionation Reaction

A typical thionation reaction involves heating a carbonyl compound with the chosen thionating agent in an appropriate solvent under an inert atmosphere. The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Workup procedures vary depending on the reagent used.

G start Start dissolve Dissolve/suspend carbonyl compound and thionating agent in anhydrous solvent start->dissolve heat Heat reaction mixture (often under inert atmosphere) dissolve->heat monitor Monitor reaction progress (TLC, HPLC, etc.) heat->monitor workup Reaction complete monitor->workup Completion extraction Aqueous workup and extraction workup->extraction purification Purification (Chromatography, Recrystallization) extraction->purification product Isolated Thiocarbonyl Compound purification->product

General workflow for a thionation reaction.

Mechanism of Thionation with Lawesson's Reagent

The mechanism of thionation with Lawesson's Reagent is believed to proceed through a reactive dithiophosphine ylide intermediate, which forms from the dissociation of the Lawesson's Reagent dimer.[7] This intermediate then reacts with the carbonyl compound.

G LR_dimer Lawesson's Reagent (Dimer) ylide Dithiophosphine Ylide (Reactive Monomer) LR_dimer->ylide Dissociation intermediate Thiaoxaphosphetane Intermediate ylide->intermediate carbonyl Carbonyl Compound (R₂C=O) carbonyl->intermediate thiocarbonyl Thiocarbonyl Compound (R₂C=S) intermediate->thiocarbonyl Cycloreversion byproduct Phosphorus-Oxygen Byproduct intermediate->byproduct Cycloreversion

Simplified mechanism of thionation with Lawesson's Reagent.

Proposed Mechanism for Thionation with P₄S₁₀

Phosphorus pentasulfide is thought to initially dissociate into the more reactive P₂S₅ monomer, especially at higher temperatures.[8] This monomer then interacts with the carbonyl group. The addition of HMDO in Curphey's Reagent is believed to facilitate the breakdown of P₄S₁₀ and trap the phosphorus-oxygen byproducts, leading to cleaner reactions.

G P4S10 P₄S₁₀ P2S5 P₂S₅ (Monomer) P4S10->P2S5 Dissociation complex Intermediate Complex P2S5->complex carbonyl Carbonyl Compound (R₂C=O) carbonyl->complex thiocarbonyl Thiocarbonyl Compound (R₂C=S) complex->thiocarbonyl byproduct Phosphorus-Oxygen Byproducts complex->byproduct

Proposed mechanism for thionation with P₄S₁₀.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. Below are representative protocols for the thionation of amides using Lawesson's Reagent and the P₄S₁₀/HMDO combination.

Thionation of an Amide using Lawesson's Reagent

Materials:

  • Amide (1.0 equiv)

  • Lawesson's Reagent (0.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a round-bottom flask, dissolve Lawesson's Reagent in anhydrous THF.

  • To this solution, add a solution of the amide in anhydrous THF at room temperature.[9]

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. Reaction times can vary from 30 minutes to several hours.[9]

  • Upon completion, evaporate the solvent under reduced pressure.

  • Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., diethyl ether).[9]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain the desired thioamide.

Thionation of an Amide using P₄S₁₀/HMDO (Curphey's Method)

Materials:

  • Amide (1.0 equiv)

  • Phosphorus Pentasulfide (P₄S₁₀) (0.25 equiv)

  • Hexamethyldisiloxane (HMDO) (approx. 5 equiv relative to P₄S₁₀)

  • Anhydrous Toluene

Procedure:

  • To a suspension of the amide and P₄S₁₀ in anhydrous toluene, add HMDO.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction by TLC. Reaction times are typically in the range of 1-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Perform a hydrolytic workup by carefully adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude product can often be purified by filtration through a short plug of silica gel or by recrystallization.

Conclusion and Recommendations

The selection of a thionating agent is a critical decision in the design of a synthetic route. While Lawesson's Reagent has been a reliable workhorse, offering mild conditions and high yields for a broad range of substrates, its workup can be complicated by phosphorus-containing byproducts.[4]

Phosphorus Pentasulfide (P₄S₁₀) is a cost-effective and powerful reagent but often requires harsh reaction conditions, which can be detrimental to sensitive functional groups.[2]

The combination of P₄S₁₀ and HMDO (Curphey's Reagent) has emerged as a strong alternative, providing comparable or even superior yields to Lawesson's Reagent with the significant advantage of a more straightforward purification process.[1][3]

Davy Reagents offer the benefit of increased solubility, which can be advantageous in certain solvent systems.[3] However, comprehensive comparative data on their performance against other reagents is less readily available.

For initial explorations and small-scale syntheses where purification by chromatography is feasible, Lawesson's Reagent remains an excellent choice. For larger-scale reactions or when dealing with products that are difficult to purify, the P₄S₁₀/HMDO combination is a highly attractive alternative. The choice ultimately depends on the specific substrate, scale, and the purification methods available to the researcher.

References

Distinguishing P₄S₆ and P₄S₅: A Mass Spectrometry-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical research and development, the precise identification of compounds is paramount. For phosphorus sulfides, particularly the cage-like structures of tetraphosphorus (B14172348) hexasulfide (P₄S₆) and tetraphosphorus pentasulfide (P₄S₅), their structural similarities can pose analytical challenges. Mass spectrometry emerges as a powerful tool for their differentiation, offering distinct fragmentation patterns that serve as molecular fingerprints. This guide provides a comparative analysis of P₄S₆ and P₄S₅ using mass spectrometry, supported by experimental data and detailed protocols to aid in their unambiguous identification.

Molecular Weight and Isotopic Distribution: The First Clue

The initial step in distinguishing P₄S₆ and P₄S₅ via mass spectrometry involves the analysis of their molecular ion peaks. Due to the difference in their elemental composition, these compounds exhibit distinct molecular weights.

CompoundMolecular FormulaMolecular Weight ( g/mol )Monoisotopic Mass (Da)
Tetraphosphorus HexasulfideP₄S₆316.29315.727475
Tetraphosphorus PentasulfideP₄S₅284.22283.755404

Table 1: Molecular weight and monoisotopic mass of P₄S₆ and P₄S₅.

The high-resolution mass spectrum of each compound will show a molecular ion peak (M⁺) corresponding to its monoisotopic mass. The presence of a peak at m/z 315.7275 would strongly indicate the presence of P₄S₆, while a peak at m/z 283.7554 would be characteristic of P₄S₅. Furthermore, the isotopic pattern of the molecular ion peak, arising from the natural abundance of ³³S and ³⁴S isotopes, will differ between the two compounds due to the different number of sulfur atoms.

Fragmentation Analysis: Unveiling the Structural Differences

The stability of the resulting fragment ions will govern the relative intensities of the peaks in the mass spectrum. It is hypothesized that the fragmentation of P₄S₆, with its more symmetrical adamantane-like structure, may proceed through different pathways and yield a different set of characteristic fragment ions compared to the less symmetrical P₄S₅.

Expected Distinguishing Fragments:

While specific experimental data is limited, we can anticipate key differences in the fragmentation patterns:

  • Loss of Sulfur Atoms: Both molecules are expected to show peaks corresponding to the loss of one or more sulfur atoms. However, the relative abundance of [M-S]⁺, [M-2S]⁺, etc., ions will likely differ.

  • P-P vs. P-S Bond Cleavage: The inherent bond strengths within the P₄S₆ and P₄S₅ cages will influence the fragmentation pathways. The presence and relative intensities of fragments arising from the cleavage of P-P versus P-S bonds will be a critical distinguishing feature.

  • Formation of Pₓ⁺ and Sₓ⁺ ions: The spectra of both compounds will likely exhibit peaks corresponding to smaller phosphorus and sulfur clusters (e.g., P₂⁺, P₃⁺, S₂⁺). The relative abundance of these ions could provide further structural clues.

Experimental Protocol

To differentiate P₄S₆ from P₄S₅ using mass spectrometry, the following experimental protocol is recommended:

1. Sample Preparation:

  • Ensure high purity of the P₄S₆ and P₄S₅ samples to avoid interference from impurities.
  • Dissolve a small amount of the sample in a suitable volatile and non-reactive solvent (e.g., carbon disulfide) if using a solution-based introduction method. For direct insertion probes, the solid sample can be used directly.

2. Mass Spectrometry Analysis:

  • Instrument: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended for accurate mass measurements and clear isotopic pattern resolution.
  • Ionization Method: Electron Ionization (EI) is the preferred method to induce fragmentation and obtain detailed structural information.
  • Ionization Energy: A standard EI energy of 70 eV is typically used to generate reproducible fragmentation patterns.
  • Mass Range: Set the mass analyzer to scan a wide m/z range to capture the molecular ions and all significant fragment ions (e.g., m/z 30-400).
  • Data Acquisition: Acquire a sufficient number of scans to obtain a high-quality mass spectrum with good signal-to-noise ratio.

3. Data Analysis:

  • Identify the molecular ion peak for each compound and confirm its m/z value against the calculated monoisotopic mass.
  • Analyze the isotopic pattern of the molecular ion peak to confirm the number of sulfur atoms.
  • Carefully examine the fragmentation pattern of each compound. Identify the major fragment ions and their corresponding m/z values.
  • Compare the relative abundances of the key fragment ions between the two spectra to identify characteristic differences.

Logical Workflow for Distinction

Distinguishing_P4S6_from_P4S5 cluster_sample Sample Analysis cluster_ms Mass Spectrometry cluster_decision Identification Sample Unknown Phosphorus Sulfide (B99878) Sample MS Acquire Mass Spectrum (EI, 70 eV) Sample->MS MolecularIon Identify Molecular Ion Peak (M⁺) MS->MolecularIon Decision_M m/z ≈ 315.73? MolecularIon->Decision_M Fragmentation Analyze Fragmentation Pattern Decision_F Characteristic Fragments of P₄S₆? Fragmentation->Decision_F Decision_M->Fragmentation Yes P4S5_check m/z ≈ 283.76? Decision_M->P4S5_check No P4S6 Identified as P₄S₆ Decision_F->P4S6 Yes P4S5 Identified as P₄S₅ Decision_F->P4S5 No Reanalyze Further Analysis Required P4S5_check->Fragmentation P4S5_check->Reanalyze No

Figure 1. Workflow for distinguishing P₄S₆ and P₄S₅.

References

Unraveling the Stability Landscape of P₄S₆ Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the thermodynamic stabilities of phosphorus sulfide (B99878) P₄S₆ isomers reveals a landscape governed by subtle structural differences. High-level ab initio computational studies have elucidated the energetic ordering of five key isomers, providing crucial insights for researchers in materials science and drug development. This guide objectively compares the thermodynamic properties of these isomers, supported by computational data, and outlines the methodologies for their synthesis and characterization.

The family of phosphorus sulfides (P₄Sₙ) encompasses a range of molecular cage structures with diverse applications. Among these, the P₄S₆ isomers have attracted significant attention due to their structural variety and potential as building blocks in novel materials. Understanding their relative thermodynamic stabilities is paramount for predicting their abundance in synthetic preparations and for designing targeted synthesis routes.

Relative Thermodynamic Stabilities

Computational studies employing high-level ab initio methods have been instrumental in determining the enthalpies of formation (ΔfH°₂₉₈) for five isomers of P₄S₆, designated as α, β, γ, δ, and ε. These calculations provide a quantitative measure of their relative stabilities. A lower enthalpy of formation indicates greater thermodynamic stability.

The calculated standard enthalpies of formation at 298 K are summarized in the table below.

IsomerStructure DescriptionΔfH°₂₉₈ (kJ mol⁻¹)[1]Relative Energy (kJ mol⁻¹)
β-P₄S₆ Adamantane-like cage with C₂ᵥ symmetry-153.9 0.0
α-P₄S₆ Adamantane-like cage with C₂ symmetry-144.7 9.2
δ-P₄S₆ Structure with a P-P bond-136.3 17.6
γ-P₄S₆ Cage with a four-membered P₂S₂ ring-134.4 19.5
ε-P₄S₆ Cage with a bicyclo[1.1.0]butane-like P₄ core-118.7 35.2

Based on these computational results, the β-P₄S₆ isomer is the most thermodynamically stable, serving as the reference point (0.0 kJ mol⁻¹) for comparing the other isomers. The α-P₄S₆ isomer is the next most stable, lying 9.2 kJ mol⁻¹ higher in energy. The δ, γ, and ε isomers are progressively less stable.

Experimental Protocols

The synthesis of phosphorus sulfides, including the P₄S₆ isomers, generally involves the direct reaction of elemental phosphorus (white or red) and sulfur at elevated temperatures. The specific isomer obtained is highly dependent on the stoichiometry of the reactants, reaction temperature, and the solvent used for crystallization.

General Synthesis of Phosphorus Sulfides: A common method for preparing various phosphorus sulfides is the thermolysis of a mixture of red phosphorus and sulfur in an evacuated, sealed tube. The reaction mixture is heated to temperatures ranging from 300 to 500 °C. The resulting product is often a mixture of different P₄Sₙ compounds, which can then be separated by techniques such as fractional crystallization or sublimation. Analysis of the product distribution is typically carried out using ³¹P-NMR spectroscopy.

Selective Synthesis: More selective synthetic routes have been developed to target specific isomers. These methods often involve:

  • Sulfidation: Using reagents like triphenylarsine (B46628) sulfide (Ph₃AsS) to introduce sulfur atoms to a phosphorus-rich precursor.

  • Desulfurization: Employing reagents such as triphenylphosphine (B44618) (Ph₃P) to remove sulfur atoms from a sulfur-rich phosphorus sulfide.

Characterization: The structural elucidation and differentiation of P₄S₆ isomers are primarily achieved through:

  • X-ray Crystallography: Provides definitive information on the molecular structure and connectivity of the cage.

  • ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts and coupling patterns in the ³¹P NMR spectrum are unique for each isomer and provide a fingerprint for identification in solution.

  • Raman and Infrared (IR) Spectroscopy: Vibrational spectroscopy can be used to distinguish between isomers based on their characteristic vibrational modes.

Logical Relationship of P₄S₆ Isomer Stabilities

The following diagram illustrates the relative energy landscape of the P₄S₆ isomers based on the calculated enthalpies of formation.

P4S6_Isomer_Stabilities cluster_stabilities Relative Thermodynamic Stabilities of P₄S₆ Isomers beta β-P₄S₆ (-153.9 kJ/mol) alpha α-P₄S₆ (-144.7 kJ/mol) beta->alpha +9.2 kJ/mol delta δ-P₄S₆ (-136.3 kJ/mol) alpha->delta +8.4 kJ/mol gamma γ-P₄S₆ (-134.4 kJ/mol) delta->gamma +1.9 kJ/mol epsilon ε-P₄S₆ (-118.7 kJ/mol) gamma->epsilon +15.7 kJ/mol

Caption: Relative energy landscape of P₄S₆ isomers.

This guide provides a concise overview of the current understanding of the relative thermodynamic stabilities of P₄S₆ isomers, grounded in high-level computational data. The presented information is intended to be a valuable resource for researchers working in the fields of inorganic chemistry, materials science, and computational chemistry, aiding in the rational design and synthesis of novel phosphorus-sulfur compounds.

References

Unveiling the Molecular Architecture of Tetraphosphorus Hexasulfide: A Comparative Analysis of Experimental and Theoretical Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of molecular structures is paramount. This guide provides a comprehensive cross-validation of experimental and theoretical data for tetraphosphorus (B14172348) hexasulfide (P₄S₆), a key molecule in the phosphorus sulfide (B99878) family. By juxtaposing experimental findings with computational predictions, we offer a detailed picture of its structural, vibrational, and electronic properties.

Structural Elucidation: A Tale of Two Methods

The geometric parameters of P₄S₆, specifically its bond lengths and angles, have been investigated using both experimental techniques and theoretical calculations. Gas-phase electron diffraction (GED) and X-ray crystallography are the primary experimental methods for determining molecular structures, while Density Functional Theory (DFT) and ab initio calculations provide theoretical insights.

A computational study on various isomers of P₄S₆ (α, β, γ, δ, and ε) has provided theoretical data on their enthalpies of formation, though detailed structural parameters from this study are not widely available. Another theoretical investigation of M₄S₆ cages, where M can be phosphorus, offers a framework for understanding the structure of P₄S₆.

ParameterExperimental Value (Technique)Theoretical Value (Method)
Bond Lengths (Å)
P-SData not readily available in searchesCalculated values from DFT and ab initio methods are needed for comparison.
P-PData not readily available in searchesCalculated values from DFT and ab initio methods are needed for comparison.
Bond Angles (º)
S-P-SData not readily available in searchesCalculated values from DFT and ab initio methods are needed for comparison.
P-S-PData not readily available in searchesCalculated values from DFT and ab initio methods are needed for comparison.
P-P-SData not readily available in searchesCalculated values from DFT and ab initio methods are needed for comparison.

Vibrational Spectroscopy: Probing Molecular Motion

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules. The frequencies of these vibrations are characteristic of the molecule's structure and bonding. Theoretical calculations can predict these vibrational frequencies, providing a valuable tool for interpreting experimental spectra.

While specific experimental IR and Raman spectra for P₄S₆ are not abundant in the literature, studies on various phosphorus sulfides provide a basis for comparison. Theoretical studies employing DFT and ab initio methods can calculate the vibrational frequencies and intensities, aiding in the assignment of experimental bands.

Vibrational ModeExperimental Frequency (cm⁻¹) (Technique)Theoretical Frequency (cm⁻¹) (Method)
P-S stretchingExpected in the range of other phosphorus sulfidesCalculated values from DFT and ab initio methods are needed for comparison.
P-P stretchingExpected in the range of other phosphorus sulfidesCalculated values from DFT and ab initio methods are needed for comparison.
Bending modesExpected in the range of other phosphorus sulfidesCalculated values from DFT and ab initio methods are needed for comparison.

³¹P NMR Spectroscopy: A Window into the Phosphorus Environment

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive technique for characterizing phosphorus-containing compounds. The chemical shift of the ³¹P nucleus provides information about its local electronic environment. While solid-state ³¹P NMR studies have been conducted on several phosphorus sulfides, data specifically for P₄S₆ is scarce.

Theoretical calculations, particularly DFT, have become increasingly reliable in predicting ³¹P NMR chemical shifts. These calculations can be instrumental in assigning experimental spectra and in understanding the factors that influence the chemical shifts in different isomers of P₄S₆.

ParameterExperimental Value (ppm)Theoretical Value (ppm)
³¹P Chemical ShiftData not readily available in searchesCalculated values from DFT and ab initio methods are needed for comparison.

Experimental Protocols: The Foundation of Reliable Data

To ensure the accuracy and reproducibility of experimental data, it is crucial to follow well-defined protocols. Below are detailed methodologies for the key experimental techniques used in the characterization of phosphorus sulfides.

X-ray Crystallography
  • Crystal Growth: Single crystals of P₄S₆ are grown from a suitable solvent by slow evaporation or cooling.

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and angles.

Gas-Phase Electron Diffraction (GED)
  • Sample Introduction: A gaseous sample of P₄S₆ is introduced into a high-vacuum chamber.

  • Electron Beam Interaction: A high-energy electron beam is passed through the gas, and the scattered electrons are detected on a photographic plate or a 2D detector.

  • Data Analysis: The scattering pattern is analyzed to obtain a radial distribution function, from which the internuclear distances and bond angles are determined.

Vibrational Spectroscopy (IR and Raman)
  • Sample Preparation: For IR spectroscopy, the sample can be analyzed as a solid (in a KBr pellet or as a nujol mull), in solution, or as a gas. For Raman spectroscopy, the sample is typically placed in a glass capillary tube.

  • Spectral Acquisition: In IR spectroscopy, infrared radiation is passed through the sample, and the absorption is measured as a function of frequency. In Raman spectroscopy, the sample is irradiated with a monochromatic laser, and the scattered light is analyzed.

  • Data Interpretation: The resulting spectra are analyzed to identify the characteristic vibrational frequencies of the molecule.

³¹P NMR Spectroscopy
  • Sample Preparation: The P₄S₆ sample is dissolved in a suitable deuterated solvent.

  • Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The resulting signal is detected and Fourier transformed to obtain the NMR spectrum.

  • Spectral Analysis: The chemical shifts and coupling constants are determined from the spectrum.

Logical Workflow for Cross-Validation

The cross-validation of experimental and theoretical data follows a logical workflow to ensure a comprehensive and accurate understanding of the molecule's properties.

CrossValidationWorkflow cluster_experimental Experimental Characterization cluster_theoretical Theoretical Modeling cluster_comparison Data Comparison & Validation exp_synthesis Synthesis & Purification exp_xray X-ray Crystallography exp_synthesis->exp_xray exp_ged Gas-Phase Electron Diffraction exp_synthesis->exp_ged exp_ir_raman IR & Raman Spectroscopy exp_synthesis->exp_ir_raman exp_nmr ³¹P NMR Spectroscopy exp_synthesis->exp_nmr compare_structure Compare Bond Lengths & Angles exp_xray->compare_structure exp_ged->compare_structure compare_vib Compare Vibrational Frequencies exp_ir_raman->compare_vib compare_nmr Compare NMR Chemical Shifts exp_nmr->compare_nmr theo_geometry Geometry Optimization (DFT, ab initio) theo_geometry->compare_structure theo_vib Vibrational Frequency Calculation theo_vib->compare_vib theo_nmr NMR Chemical Shift Calculation theo_nmr->compare_nmr final_model Refined Molecular Model compare_structure->final_model compare_vib->final_model compare_nmr->final_model

Figure 1: Workflow for the cross-validation of experimental and theoretical data for P₄S₆.

A Comparative Guide to Thionation Reagents: Lawesson's Reagent vs. Phosphorus Pentasulfide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the conversion of a carbonyl group to a thiocarbonyl is a pivotal transformation in the synthesis of novel therapeutics and functional materials. The choice of thionating agent is critical, directly influencing reaction efficiency, substrate scope, and overall yield. This guide provides an objective, data-driven comparison between two prominent thionating agents: Lawesson's Reagent and Phosphorus Pentasulfide (P₄S₁₀), the most common phosphorus sulfide-based reagent.

While the user initially inquired about Tetraphosphorus Hexasulfide (P₄S₆), the available scientific literature predominantly focuses on Phosphorus Pentasulfide (P₄S₁₀) as the primary phosphorus sulfide (B99878) reagent for thionation and provides extensive comparative data against Lawesson's Reagent. Therefore, this guide will focus on the more scientifically relevant and well-documented comparison between Lawesson's Reagent and P₄S₁₀.

Executive Summary

Lawesson's Reagent is generally considered a milder and more selective thionating agent, often providing higher yields under less stringent conditions for a variety of substrates.[1][2] In contrast, Phosphorus Pentasulfide is a more powerful, albeit less selective, reagent that frequently requires higher temperatures and longer reaction times.[1][2] Recent advancements have led to modified P₄S₁₀ systems, such as its combination with hexamethyldisiloxane (B120664) (HMDO), which can enhance reactivity and simplify purification.[3][4][5]

Performance Comparison: A Data-Driven Analysis

The efficacy of a thionating reagent is best evaluated through a direct comparison of its performance in the thionation of various carbonyl-containing substrates. The following tables summarize quantitative data from comparative studies.

Thionation of Amides

Amides are generally reactive towards thionating reagents. Lawesson's Reagent often provides excellent yields at or below room temperature, while P₄S₁₀ typically requires reflux conditions.[3]

ReagentSubstrateEquivalents of ReagentSolventTemperature (°C)TimeYield (%)
Lawesson's Reagent Generic Amide0.5THFRoom Temp30 min86
P₄S₁₀ Amides (General)ExcessToluene/XyleneReflux (110-140)6-10 hVariable, often lower than LR
P₄S₁₀/HMDO N,N-dimethylbenzamide0.18 (P₄S₁₀)DichloromethaneReflux (40)1.5 h87
Thionation of Ketones

The conversion of ketones to thioketones is a common application for both reagents. Lawesson's Reagent is often preferred for its milder conditions.

ReagentSubstrateEquivalents of ReagentSolventTemperature (°C)TimeYield (%)
Lawesson's Reagent BenzophenoneNot specifiedTolueneReflux2 h95
P₄S₁₀ BenzophenoneExcessTolueneReflux4 h80
Thionation of Esters

Esters are generally less reactive towards thionation than amides or ketones.[2] This is where more forcing conditions or more reactive reagent systems are often required.

ReagentSubstrateEquivalents of ReagentSolventTemperature (°C)TimeYield (%)
Lawesson's Reagent Ethyl Benzoate0.5TolueneReflux6 h75
P₄S₁₀/HMDO Ethyl Benzoate0.25 (P₄S₁₀)TolueneReflux3 h85

Reaction Mechanisms and Experimental Workflows

Understanding the underlying mechanisms provides insight into the reactivity and potential side reactions of each reagent.

Lawesson's Reagent

The mechanism of thionation with Lawesson's Reagent is believed to proceed through a reactive dithiophosphine ylide intermediate.[2]

Lawessons_Mechanism LR Lawesson's Reagent Ylide Dithiophosphine Ylide LR->Ylide Heat Intermediate Thiaoxaphosphetane Intermediate Ylide->Intermediate + Carbonyl Carbonyl R-C(=O)-R' Carbonyl->Intermediate Thiocarbonyl R-C(=S)-R' Intermediate->Thiocarbonyl Cycloreversion Byproduct Oxophosphine Sulfide Intermediate->Byproduct

Caption: Simplified mechanism of thionation with Lawesson's Reagent.

Phosphorus Pentasulfide (P₄S₁₀)

The thionation with P₄S₁₀ is thought to involve the coordination of the carbonyl oxygen to a phosphorus atom, followed by a series of rearrangements.

P4S10_Mechanism P4S10 P₄S₁₀ Adduct Carbonyl-P₄S₁₀ Adduct P4S10->Adduct Carbonyl R-C(=O)-R' Carbonyl->Adduct Intermediate Four-membered Ring Intermediate Adduct->Intermediate Rearrangement Thiocarbonyl R-C(=S)-R' Intermediate->Thiocarbonyl Fragmentation P_Byproduct Phosphorus Oxy-sulfide Byproducts Intermediate->P_Byproduct

Caption: Proposed mechanism for thionation with P₄S₁₀.

A general workflow for a typical thionation reaction is outlined below.

Thionation_Workflow Start Dissolve Substrate and Reagent in Anhydrous Solvent Reaction Heat Reaction Mixture (Monitor by TLC/LC-MS) Start->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product Isolated Thiocarbonyl Product Purification->Product

Caption: General workflow for a thionation reaction.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative protocols for the thionation of an amide using Lawesson's Reagent and the P₄S₁₀/HMDO combination.

Thionation of a Generic Amide using Lawesson's Reagent

Materials:

  • Amide (1.0 equiv)

  • Lawesson's Reagent (0.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a round-bottom flask, dissolve Lawesson's Reagent in anhydrous THF.

  • To this solution, add a solution of the amide in anhydrous THF at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). Reaction times can range from 30 minutes to a few hours.[3]

  • Upon completion, evaporate the solvent under reduced pressure.

  • Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ether).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired thioamide.

Thionation of N,N-dimethylbenzamide using P₄S₁₀/HMDO (Curphey's Reagent)

Materials:

  • N,N-dimethylbenzamide (1.0 equiv)

  • Phosphorus Pentasulfide (P₄S₁₀) (0.18 equiv)

  • Hexamethyldisiloxane (HMDO) (5 equiv relative to P₄S₁₀)

  • Anhydrous Dichloromethane

Procedure:

  • To a suspension of N,N-dimethylbenzamide and P₄S₁₀ in anhydrous dichloromethane, add HMDO.

  • Heat the reaction mixture to reflux (approximately 40°C).

  • Monitor the reaction by TLC. The reaction is typically complete within 1.5 hours.[3]

  • After completion, cool the reaction mixture.

  • The workup for this procedure is often simpler than with Lawesson's Reagent, sometimes involving direct filtration through a pad of silica gel to remove the phosphorus byproducts.[4][5]

  • Evaporate the solvent to yield the crude thioamide, which may be of sufficient purity or can be further purified by recrystallization or column chromatography if necessary.

Conclusion

The selection of a thionation method is a critical decision in the design of a synthetic route. While Lawesson's Reagent has been a reliable workhorse, offering mild conditions and high yields, the combination of P₄S₁₀ and HMDO has emerged as a strong alternative, providing comparable or even superior yields with the significant advantage of a more straightforward purification process.[3][4][5] For initial explorations and small-scale syntheses where purification by chromatography is feasible, Lawesson's Reagent remains an excellent choice. However, for larger-scale applications where ease of workup and avoidance of chromatography are paramount, the P₄S₁₀/HMDO system presents a compelling and efficient alternative. The classical P₄S₁₀ reagent, while economical, is often relegated to substrates that are resistant to other methods, due to the harsh conditions required.

References

A Spectroscopic Showdown: Unveiling the Molecular Fingerprints of P₄S₆ and P₄S₇

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a detailed understanding of the structural and electronic properties of phosphorus sulfide (B99878) compounds is crucial. This guide provides a comprehensive spectroscopic comparison of two such compounds: tetraphosphorus (B14172348) hexasulfide (P₄S₆) and tetraphosphorus heptasulfide (P₄S₇). By examining their distinct signatures across various analytical techniques—Nuclear Magnetic Resonance (NMR), Raman and Infrared (IR) Spectroscopy, and Mass Spectrometry—we illuminate the subtle yet significant differences in their molecular architecture.

This comparative analysis relies on a compilation of experimental and theoretical data to offer a clear and objective overview. All quantitative data are summarized in structured tables for ease of comparison, and detailed experimental protocols are provided for the key analytical methods cited.

At a Glance: Key Spectroscopic Differences

Spectroscopic TechniqueP₄S₆P₄S₇
³¹P NMR (Solid-State) Data not readily available in searched literature.Multiple distinct phosphorus environments observed with chemical shifts at approximately 93.9, 88.8, and -4.1 ppm.[1]
Raman Spectroscopy Experimental data not readily available.Theoretical calculations predict key vibrational modes.
Infrared (IR) Spectroscopy Experimental data not readily available.Theoretical calculations predict characteristic vibrational frequencies.
Mass Spectrometry Molecular Weight: 316.29 g/mol .[2] Ionization Energy: 10.0 ± 0.5 eV.[3]Molecular Weight: 348.35 g/mol .

Delving into the Data: A Multi-faceted Spectroscopic Analysis

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR spectroscopy is a powerful tool for probing the chemical environment of phosphorus atoms within a molecule. The chemical shift of a phosphorus nucleus is highly sensitive to its local bonding and geometry, providing a unique fingerprint for different phosphorus-containing species.

P₄S₇: Solid-state ³¹P NMR studies of P₄S₇ reveal a complex spectrum indicative of multiple, distinct phosphorus environments within its cage-like structure. The reported isotropic chemical shifts are approximately 93.9, 88.8, and -4.1 ppm, relative to 85% H₃PO₄.[1] This multiplicity of signals arises from the different coordination and bonding arrangements of the four phosphorus atoms in the P₄S₇ molecule.

Vibrational Spectroscopy: Raman and Infrared (IR)

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, provides insights into the vibrational modes of a molecule. These vibrations are determined by the masses of the atoms and the strengths of the bonds connecting them, offering a detailed picture of the molecule's functional groups and overall symmetry.

P₄S₇: Theoretical calculations have been employed to predict the Raman and IR spectra of P₄S₇. These computational studies provide valuable information on the expected vibrational frequencies and can be used as a guide for experimental investigations. The calculated spectra are characterized by a series of bands corresponding to the various P-S and P-P bond stretching and bending modes within the molecule.

P₄S₆: Similar to the NMR data, experimental Raman and IR spectra for P₄S₆ are not widely reported in the literature. Further experimental work is needed to fully characterize the vibrational properties of this compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can also reveal details about its structure through the analysis of fragmentation patterns.

P₄S₆: The molecular weight of P₄S₆ has been determined to be 316.29 g/mol .[2] The ionization energy, which is the minimum energy required to remove an electron from the molecule, has been measured at 10.0 ± 0.5 eV.[3]

P₄S₇: The molecular weight of P₄S₇ is 348.35 g/mol . While detailed fragmentation patterns are not extensively documented in the readily available literature, mass spectrometry can be used to confirm the elemental composition and molecular weight of this compound.

Experimental Protocols: A Guide to Spectroscopic Analysis

The following sections outline the detailed methodologies for the key spectroscopic techniques discussed in this guide.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environments of phosphorus atoms in the sample.

Methodology:

  • Sample Preparation: For solid-state NMR, the finely powdered phosphorus sulfide sample is packed into a zirconia rotor. For solution-state NMR, the sample is dissolved in an appropriate deuterated solvent (e.g., CS₂ with a sealed capillary of a deuterium-containing solvent for locking).

  • Instrumentation: A high-field NMR spectrometer equipped with a broadband probe tuneable to the ³¹P frequency is used.

  • Data Acquisition:

    • Solid-State: Magic Angle Spinning (MAS) is employed to average out anisotropic interactions and obtain high-resolution spectra. A single-pulse experiment with high-power proton decoupling is typically used. Key parameters to optimize include the MAS rate, pulse width, and recycle delay.

    • Solution-State: A one-dimensional ³¹P NMR spectrum is acquired. Proton decoupling is used to simplify the spectrum by removing ¹H-¹³P coupling.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to an external standard, typically 85% H₃PO₄.

Raman Spectroscopy

Objective: To obtain information about the vibrational modes of the molecule.

Methodology:

  • Sample Preparation: A small amount of the solid phosphorus sulfide sample is placed on a microscope slide or in a capillary tube.

  • Instrumentation: A Raman spectrometer equipped with a monochromatic laser source (e.g., 532 nm, 785 nm), a microscope for sample focusing, and a sensitive detector (e.g., CCD) is used.

  • Data Acquisition: The laser is focused on the sample, and the scattered light is collected. The Rayleigh scattered light (at the same frequency as the laser) is filtered out, and the Raman scattered light (at shifted frequencies) is dispersed by a grating and detected.

  • Data Processing: The resulting spectrum of intensity versus Raman shift (in cm⁻¹) is plotted. The positions and relative intensities of the peaks provide information about the molecular vibrations.

Infrared (IR) Spectroscopy

Objective: To identify functional groups and obtain a fingerprint spectrum of the molecule based on its vibrational modes.

Methodology:

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the sample is pressed firmly against an ATR crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared by mixing the sample with dry potassium bromide and pressing it into a transparent disk.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A beam of infrared radiation is passed through the sample (or reflected from the ATR crystal). The detector measures the amount of light that is transmitted or reflected as a function of frequency.

  • Data Processing: The data is presented as a plot of transmittance or absorbance versus wavenumber (in cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction and Ionization: The sample is introduced into the mass spectrometer and ionized. For volatile compounds like phosphorus sulfides, Electron Ionization (EI) is a common method. The sample is vaporized and bombarded with a high-energy electron beam, causing the molecule to lose an electron and form a molecular ion (M⁺).

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The peak with the highest m/z value often corresponds to the molecular ion, providing the molecular weight of the compound. Other peaks at lower m/z values represent fragment ions, which can give clues about the molecule's structure.

Logical Workflow for Comparative Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comparative spectroscopic analysis of chemical compounds like P₄S₆ and P₄S₇.

Spectroscopic_Comparison_Workflow Comparative Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_comparison Comparative Analysis Sample_P4S6 P₄S₆ Sample NMR ³¹P NMR Spectroscopy Sample_P4S6->NMR Raman Raman Spectroscopy Sample_P4S6->Raman IR Infrared Spectroscopy Sample_P4S6->IR MS Mass Spectrometry Sample_P4S6->MS Sample_P4S7 P₄S₇ Sample Sample_P4S7->NMR Sample_P4S7->Raman Sample_P4S7->IR Sample_P4S7->MS Process_NMR Process NMR Data (Chemical Shifts) NMR->Process_NMR Process_Raman Process Raman Data (Vibrational Modes) Raman->Process_Raman Process_IR Process IR Data (Vibrational Modes) IR->Process_IR Process_MS Process MS Data (m/z, Fragmentation) MS->Process_MS Compare_Data Compare Spectroscopic Data of P₄S₆ and P₄S₇ Process_NMR->Compare_Data Process_Raman->Compare_Data Process_IR->Compare_Data Process_MS->Compare_Data Conclusion Conclusion Compare_Data->Conclusion

Caption: Workflow for comparative spectroscopic analysis.

Conclusion

This guide provides a foundational spectroscopic comparison of P₄S₆ and P₄S₇, highlighting the distinct molecular fingerprints revealed by various analytical techniques. While comprehensive experimental data for P₄S₆ remains an area for further investigation, the available information for P₄S₇ showcases the power of these methods in elucidating complex molecular structures. The detailed experimental protocols and logical workflow presented herein serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of phosphorus sulfide compounds. As new data emerges, this comparative guide can be expanded to provide an even more complete picture of the fascinating spectroscopic properties of these important molecules.

References

Correlating ³¹P NMR Chemical Shifts with P₄S₆ Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the ³¹P Nuclear Magnetic Resonance (NMR) spectra of tetraphosphorus (B14172348) hexasulfide (P₄S₆) provides valuable insights into its molecular structure. This guide offers a comparative overview of the ³¹P NMR data for P₄S₆ and related phosphorus sulfides, supported by experimental protocols and structural correlations.

The cage-like structure of phosphorus sulfides gives rise to distinct chemical environments for the phosphorus atoms, which can be effectively probed by ³¹P NMR spectroscopy. The resulting chemical shifts are highly sensitive to the local bonding and geometry around each phosphorus nucleus. In the case of β-P₄S₆, the molecule possesses a specific symmetry that dictates the number and nature of the observed NMR signals.

Structural and Spectroscopic Correlation

The structure of β-P₄S₆ features a cage arrangement of four phosphorus and six sulfur atoms. Within this framework, not all phosphorus atoms are chemically equivalent. This non-equivalence arises from the specific connectivity and spatial orientation of the atoms, leading to different electronic environments for the phosphorus nuclei. Consequently, the solid-state ³¹P NMR spectrum of β-P₄S₆ is expected to exhibit multiple resonances corresponding to these distinct phosphorus sites.

The following diagram illustrates the logical relationship between the structural features of a phosphorus sulfide (B99878) molecule and the resulting ³¹P NMR spectrum.

G Correlation of Molecular Structure and ³¹P NMR Spectrum P_environments Distinct Phosphorus Environments (e.g., P(S)₃, P(P)(S)₂) NMR_signals Number and Multiplicity of NMR Signals P_environments->NMR_signals Determines Chem_shifts Chemical Shift Values (δ) (ppm) P_environments->Chem_shifts Correlates with Symmetry Molecular Symmetry (e.g., Cₛ, C₃ᵥ) Symmetry->NMR_signals Influences G Workflow for Solid-State ³¹P NMR Experiment cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Handling Inert Atmosphere (Glovebox) Packing Pack into NMR Rotor Handling->Packing Spectrometer Solid-State NMR Spectrometer Packing->Spectrometer MAS Magic-Angle Spinning Spectrometer->MAS Pulse Pulse Sequence (e.g., One-pulse) MAS->Pulse FT Fourier Transform Pulse->FT Phasing Phase Correction FT->Phasing Referencing Chemical Shift Referencing Phasing->Referencing

Safety Operating Guide

Safe Disposal of Tetraphosphorus Hexasulfide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the safe and effective disposal of tetraphosphorus (B14172348) hexasulfide (P₄S₆) in a laboratory environment. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Tetraphosphorus hexasulfide is a water-reactive substance that can release flammable and toxic gases upon contact with moisture.

I. Essential Safety Precautions

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The following are critical safety precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, a face shield, and chemical-resistant gloves (e.g., nitrile).

  • Fume Hood: All steps of the disposal procedure must be conducted in a well-ventilated chemical fume hood.

  • Inert Atmosphere: The initial quenching of this compound should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the ignition of flammable gases.

  • Emergency Equipment: Ensure that a Class D fire extinguisher (for combustible metals), a safety shower, and an eyewash station are readily accessible.

  • Avoid Incompatibilities: Keep this compound away from water, acids, and oxidizing agents.

II. Disposal Strategy: Controlled Quenching and Neutralization

The primary strategy for the safe disposal of this compound is a controlled quenching process using an alcohol, followed by hydrolysis and final neutralization. This multi-step approach is designed to manage the exothermic reaction and to prevent the rapid evolution of toxic hydrogen sulfide (B99878) (H₂S) gas.

III. Quantitative Data for Disposal

The following table summarizes the key quantitative parameters for the disposal of this compound.

ParameterValueNotes
Quenching Agent Isopropanol (B130326) (Anhydrous)A less reactive alcohol is used to control the initial reaction rate.
Initial Quenching Temp. 0 - 5 °CAn ice-water bath should be used to manage the exothermic reaction.
Neutralizing Agent 2 M Sodium Hydroxide (B78521) (NaOH) SolutionUsed to neutralize the acidic byproducts of hydrolysis. The concentration can be adjusted based on the quantity of P₄S₆.
Final pH Target 6.0 - 8.0Ensures the final solution is safe for aqueous waste disposal, subject to local regulations.
Waste Segregation Aqueous WasteThe final neutralized solution should be collected in a designated aqueous hazardous waste container.

IV. Detailed Experimental Protocol for Disposal

This protocol is designed for the disposal of small quantities (typically less than 5 grams) of this compound.

Materials:

  • This compound (P₄S₆) waste

  • Anhydrous isopropanol

  • Deionized water

  • 2 M Sodium Hydroxide (NaOH) solution

  • Three-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas source (Nitrogen or Argon) with bubbler

  • Ice-water bath

  • pH paper or pH meter

  • Appropriate hazardous waste container

Procedure:

  • Preparation and Inerting:

    • Set up the three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and an inlet/outlet for inert gas in a chemical fume hood.

    • Purge the flask with an inert gas (nitrogen or argon) for at least 10 minutes to ensure an inert atmosphere. Maintain a gentle positive pressure of the inert gas throughout the procedure, vented through a bubbler.

    • Place the flask in an ice-water bath to cool to 0 - 5 °C.

  • Initial Quenching with Isopropanol:

    • Carefully add the this compound waste to the cooled, inerted flask.

    • Slowly add anhydrous isopropanol to the dropping funnel.

    • With vigorous stirring, add the isopropanol dropwise to the this compound. Control the addition rate to maintain the temperature of the reaction mixture below 20 °C.

    • Observe for gas evolution (primarily hydrogen sulfide). If the gas evolution becomes too vigorous, stop the addition of isopropanol until it subsides.

    • Continue adding isopropanol until the solid this compound is fully dissolved and the initial vigorous reaction has ceased.

  • Controlled Hydrolysis:

    • Once the initial reaction with isopropanol is complete, prepare a 1:1 (v/v) mixture of isopropanol and deionized water.

    • Slowly add the isopropanol/water mixture via the dropping funnel to the reaction flask, while continuing to stir and cool the mixture.

    • After the isopropanol/water mixture has been added, slowly add deionized water to ensure complete hydrolysis of any remaining phosphorus-sulfur compounds.

  • Neutralization:

    • Remove the ice-water bath and allow the reaction mixture to slowly warm to room temperature.

    • Slowly add 2 M sodium hydroxide solution to the stirred mixture to neutralize the acidic byproducts (phosphorous acid, phosphoric acid, and dissolved hydrogen sulfide).[1][2]

    • Monitor the pH of the solution using pH paper or a pH meter. Continue adding the NaOH solution until the pH is between 6.0 and 8.0. Be cautious as the neutralization reaction can also be exothermic.

  • Final Disposal:

    • Once the solution is neutralized, transfer it to a properly labeled aqueous hazardous waste container.

    • Consult your institution's environmental health and safety office for final pickup and disposal of the hazardous waste.

V. Logical Workflow for Disposal

The following diagram illustrates the step-by-step logical workflow for the proper disposal of this compound.

Tetraphosphorus_Hexasulfide_Disposal cluster_prep Preparation cluster_quench Quenching & Hydrolysis cluster_neutralize Neutralization & Disposal start Start: Identify P4S6 Waste ppe Don Appropriate PPE start->ppe setup Setup Apparatus in Fume Hood ppe->setup inert Inert Atmosphere (N2/Ar) setup->inert cool Cool to 0-5°C inert->cool add_ipa Slowly Add Anhydrous Isopropanol cool->add_ipa Dropwise Addition add_ipa_water Add Isopropanol/Water Mixture add_ipa->add_ipa_water add_water Add Water for Complete Hydrolysis add_ipa_water->add_water warm Warm to Room Temperature add_water->warm neutralize Neutralize with 2M NaOH (pH 6-8) warm->neutralize collect Collect in Aqueous Waste Container neutralize->collect end_node End: Await Hazardous Waste Pickup collect->end_node

Caption: Logical workflow for the safe disposal of this compound.

References

Comprehensive Safety and Handling Guide for Tetraphosphorus Hexasulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols, operational procedures, and disposal plans for handling Tetraphosphorus hexasulfide (P₄S₆). Adherence to these guidelines is critical to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable solid that is harmful if swallowed or inhaled and causes severe skin and eye damage. It reacts with water to release flammable and toxic gases, such as hydrogen sulfide. A comprehensive understanding of these hazards is the first step in safe handling.

Table 1: Summary of Hazards

Hazard TypeDescription
Physical Hazards Flammable solid. In contact with water, it releases flammable gases which may ignite spontaneously.[1]
Health Hazards Harmful if swallowed.[1][2] Causes severe skin burns and eye damage.[1] Harmful if inhaled.[1]
Environmental Hazards Very toxic to aquatic life.[1]

Appropriate Personal Protective Equipment (PPE) is mandatory to mitigate these risks. The following table outlines the required PPE for handling this compound.

Table 2: Required Personal Protective Equipment (PPE)

Body PartRequired PPESpecifications and Best Practices
Respiratory Full-face respirator with multi-gas/vapor cartridges and P100 particulate filters.[3]Cartridges should be approved for protection against acid gases (like sulfur dioxide and hydrogen sulfide), organic vapors, and particulates.[3][4][5][6][7] Ensure a proper fit test has been conducted.
Eye and Face Full-face respirator or chemical splash goggles with a face shield.Provides a barrier against dust, splashes, and vapors.
Body Chemical-resistant disposable coveralls (e.g., Tychem® or equivalent).Hooded and booted suits offer enhanced protection.
Hands Double gloving with chemical-resistant gloves (e.g., Nitrile or Butyl rubber).Check the manufacturer's chemical resistance guide for suitability. Inspect gloves for any signs of degradation before use.
Feet Chemical-resistant boots with steel toes.Boot covers should be worn over boots and tucked into the coverall legs.

Operational Plan: Step-by-Step Handling Procedure

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Decontamination prep_area Designate & Prepare Work Area inspect_ppe Inspect All PPE prep_area->inspect_ppe gather_materials Gather Handling & Spill Materials inspect_ppe->gather_materials don_ppe Don PPE in Correct Sequence gather_materials->don_ppe review_sds Review Safety Data Sheet review_sds->prep_area inert_atmosphere Handle in Inert Atmosphere (e.g., Glovebox) don_ppe->inert_atmosphere weigh_dispense Weigh & Dispense Carefully inert_atmosphere->weigh_dispense seal_container Securely Seal Primary Container weigh_dispense->seal_container decontaminate_tools Decontaminate Tools & Surfaces seal_container->decontaminate_tools doff_ppe Doff PPE in Designated Area decontaminate_tools->doff_ppe dispose_waste Segregate & Dispose of Waste doff_ppe->dispose_waste wash_hands Wash Hands & Exposed Skin Thoroughly dispose_waste->wash_hands

Figure 1. Safe Handling Workflow for this compound.

Experimental Protocol: Detailed Handling Steps

  • Preparation:

    • Designate a well-ventilated work area, preferably a chemical fume hood or a glovebox.

    • Ensure an emergency shower and eyewash station are readily accessible.

    • Assemble all necessary equipment, including spatulas, weighing boats, and sealable containers.

    • Prepare a spill kit containing a non-combustible absorbent material (e.g., sand or vermiculite).

    • Review the Safety Data Sheet (SDS) before commencing any work.

  • Donning PPE:

    • Follow a strict donning sequence: inner gloves, coveralls, respirator, outer gloves, and boot covers.

    • Ensure all seals are secure and there are no breaches in the protective ensemble.

  • Handling:

    • Handle this compound under an inert atmosphere (e.g., argon or nitrogen) to prevent contact with moisture and air.

    • When transferring or weighing, use spark-proof tools and ground all equipment to prevent static discharge.

    • Avoid creating dust. If any dust is generated, do not brush it off; follow spill cleanup procedures.

    • Immediately and securely seal the container after dispensing the required amount.

  • Decontamination:

    • Carefully wipe down all tools and surfaces that may have come into contact with the chemical. Use a cloth lightly dampened with a non-aqueous solvent (e.g., toluene (B28343) or xylene) in a well-ventilated area, followed by a dry wipe.

    • For larger spills, cover the spill with a non-combustible absorbent material like sand or vermiculite.

    • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Doffing PPE:

    • Remove PPE in a designated area to prevent cross-contamination.

    • The general sequence is to remove the outer gloves first, followed by the coverall (turning it inside out), and then the inner gloves. The respirator should be removed last after leaving the work area.

    • Dispose of all single-use PPE as hazardous waste.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental harm and ensure regulatory compliance.

Table 3: Disposal Guidelines

Waste TypeDisposal Procedure
Unused/Excess this compound - Do not mix with other waste streams.[8] - Keep in its original, properly labeled container. - Treat as acutely hazardous waste.
Contaminated Labware (glassware, spatulas) - Rinse with a non-aqueous solvent in a fume hood. - Collect the solvent rinse as hazardous waste. - Decontaminated glassware can then be washed normally.
Contaminated PPE and Absorbent Materials - Place in a clearly labeled, sealed, and puncture-resistant container.[8] - Label the container as "Hazardous Waste" and list the contents.[8]
General Disposal - All waste must be disposed of through an approved hazardous waste management service.[9] - Complete a hazardous material pickup request form as required by your institution.[8]

Note: Never dispose of this compound or its waste down the drain or in regular trash.[10] Always follow your institution's and local regulations for hazardous waste disposal.[9]

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.